1-Allyl-2,4-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-1-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYHZSHPUFYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190467 | |
| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-23-5 | |
| Record name | Osmorhizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osmorhizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene: Properties, Synthesis, and Reactivity
Introduction
1-Allyl-2,4-dimethoxybenzene is a substituted aromatic compound belonging to the phenylpropanoid class of organic molecules. Characterized by a benzene ring functionalized with two methoxy groups at positions 2 and 4, and an allyl group at position 1, this molecule serves as a versatile intermediate in organic synthesis. Its structural isomers, such as methyleugenol (4-Allyl-1,2-dimethoxybenzene), are well-known for their applications in the flavor, fragrance, and pharmaceutical industries[]. The electron-rich nature of the aromatic ring, conferred by the two activating methoxy groups, combined with the reactive allyl side chain, makes this compound a valuable building block for the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties, a predicted spectroscopic profile, a robust synthetic protocol, and the key reactivity patterns of this compound, tailored for researchers and professionals in chemical and drug development.
| Identifier | Value |
| IUPAC Name | 2,4-dimethoxy-1-(prop-2-en-1-yl)benzene[2] |
| CAS Number | 3698-23-5 (Note: This CAS may be ambiguous or less common)[2] |
| Molecular Formula | C₁₁H₁₄O₂[2][3] |
| Molecular Weight | 178.23 g/mol [2][3] |
| Canonical SMILES | COC1=CC(=C(C=C1)CC=C)OC[2] |
| InChI Key | HZLYHZSHPUFYAR-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. The presence of two ether linkages allows for some polarity, while the overall hydrocarbon framework contributes to its lipophilicity. The data presented below is based on estimations and data from closely related isomers, providing a reliable profile for experimental planning.
| Property | Estimated Value | Source |
| Physical State | Liquid / Oil at room temperature | Inferred from isomers[] |
| Odor Profile | Spicy, Sweet, Herbal, Woody[2] | [2] |
| Boiling Point | ~255 °C | [2] |
| Flash Point | ~98.0 °C | [2] |
| Vapor Pressure | 0.0101 hPa @ 20°C; 0.0166 hPa @ 25°C | [2] |
| XLogP3-AA | 3.1 | [2] |
Spectroscopic Analysis (Predicted)
While extensive experimental spectroscopic data for this compound is not widely available in public repositories, a reliable spectral profile can be predicted based on its structure and established principles of NMR, IR, and MS spectroscopy[4][5]. This predicted data is crucial for reaction monitoring and structural confirmation.
Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)
-
Aromatic Protons: Three signals are expected in the aromatic region (~6.4-7.0 ppm). The proton at C5 (between the two methoxy groups) would likely appear as a doublet, coupled to the C6 proton. The C6 proton would appear as a doublet of doublets, and the C3 proton as a singlet or a narrowly split doublet. The strong electron-donating effect of the methoxy groups will shift these protons upfield relative to benzene.
-
Allyl Protons: This system will produce a complex set of signals. The internal methine proton (-CH=) is expected around 5.9-6.1 ppm as a multiplet. The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around 5.0-5.2 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring will be a doublet around 3.3-3.5 ppm.
-
Methoxy Protons: Two sharp singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups, likely around 3.8-3.9 ppm.
Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
-
Aromatic Carbons: Six distinct signals are expected. The two carbons bearing methoxy groups (C2, C4) will be downfield (~158-160 ppm). The other four aromatic carbons will appear in the ~98-130 ppm range.
-
Allyl Carbons: Three signals corresponding to the allyl group: the internal alkene carbon (-CH=) at ~137 ppm, the terminal alkene carbon (=CH₂) at ~115 ppm, and the aliphatic methylene carbon (-CH₂-) at ~35-40 ppm.
-
Methoxy Carbons: Two signals for the methoxy carbons are expected around 55-56 ppm.
Predicted Infrared (IR) Spectroscopy
-
~3080 cm⁻¹: C-H stretch (sp² hybridized, aromatic and vinyl)
-
~2950-2850 cm⁻¹: C-H stretch (sp³ hybridized, allyl methylene and methoxy)
-
~1640 cm⁻¹: C=C stretch (alkene)
-
~1610, 1500 cm⁻¹: C=C stretch (aromatic ring)
-
~1250-1040 cm⁻¹: C-O stretch (strong, characteristic of aryl ethers)
-
~990, 910 cm⁻¹: C-H bend (out-of-plane, vinyl group)
Predicted Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight.
-
Key Fragments: Expect fragmentation patterns involving the loss of the allyl group (m/z = 137), loss of a methyl group from a methoxy moiety (m/z = 163), and a tropylium ion rearrangement. The base peak could be the M-41 fragment (loss of allyl).
Synthesis and Mechanistic Considerations
Recommended Synthetic Pathway: Friedel-Crafts Alkylation
The most direct and logical approach to synthesizing this compound is through the Friedel-Crafts alkylation of 1,3-dimethoxybenzene[6][7]. The starting material is commercially available and highly activated towards electrophilic aromatic substitution, with the ortho and para positions being strongly nucleophilic. The use of a Lewis acid catalyst facilitates the reaction with an allyl halide.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Substrate and Catalyst: Add 1,3-dimethoxybenzene (10.0 g, 72.4 mmol) to the cooled solvent. Slowly add anhydrous aluminum chloride (AlCl₃) (10.6 g, 79.6 mmol) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes.
-
Electrophile Addition: Add allyl bromide (8.76 g, 72.4 mmol) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water (50 mL), followed by 1M HCl (50 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane to 95:5 hexane:ethyl acetate to afford the pure this compound.
Mechanistic Diagram: Friedel-Crafts Alkylation
The mechanism involves the formation of an electrophilic species from allyl bromide, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts alkylation to form this compound.
Chemical Reactivity and Synthetic Potential
The dual functionality of this compound makes it a versatile precursor for a range of chemical transformations.
Reactivity of the Allyl Group
The terminal double bond of the allyl group is a site for numerous classical alkene reactions.
-
Isomerization: In the presence of a base (e.g., potassium tert-butoxide) or a transition metal catalyst, the terminal double bond can be isomerized to the thermodynamically more stable internal (propenyl) double bond, yielding 1-(prop-1-en-1-yl)-2,4-dimethoxybenzene. This is a key step in the synthesis of certain flavor compounds and polymer precursors.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) will reduce the double bond to yield 1-Propyl-2,4-dimethoxybenzene.
-
Oxidation: The double bond can be oxidized to form an epoxide using reagents like m-CPBA, or cleaved under ozonolysis conditions to yield an aldehyde. Dihydroxylation using OsO₄ or cold, dilute KMnO₄ will produce the corresponding diol.
Sources
1-Allyl-2,4-dimethoxybenzene CAS number 3698-23-5
An In-depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene (CAS: 3698-23-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant allylbenzene compound. Known also by its synonym Osmorhizole, this molecule serves as a valuable intermediate in organic synthesis and holds a place in the study of natural products.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with detailed information on its chemical properties, synthesis, reactivity, analytical characterization, and potential applications, grounded in established scientific principles and methodologies.
Core Chemical and Physical Properties
This compound is a substituted aromatic ether. Its structure, featuring an allyl group and two methoxy substituents on the benzene ring, makes it an isomer of more commonly known phenylpropenes like methyl eugenol (4-Allyl-1,2-dimethoxybenzene).[] Understanding its fundamental properties is the first step in harnessing its synthetic potential.
| Property | Value | Source |
| CAS Number | 3698-23-5 | [1][2][4][5] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][4][6] |
| Molecular Weight | 178.23 g/mol | [1][4][5][6] |
| IUPAC Name | 2,4-Dimethoxy-1-(prop-2-en-1-yl)benzene | [1] |
| Synonyms | Osmorhizole, 3-(2,4-dimethoxyphenyl)-1-propene | [1][2][7] |
| Appearance | Liquid | [7] |
| Boiling Point | ~255 °C (estimated) | [4] |
| Density | ~1.035 g/cm³ (for isomer) | [] |
| Refractive Index | ~1.532 (for related ether) | [8] |
| SMILES | COC1=CC(=C(C=C1)CC=C)OC | [1][4][6] |
| InChIKey | HZLYHZSHPUFYAR-UHFFFAOYSA-N | [1][2][6] |
Synthesis and Chemical Reactivity
The strategic placement of the methoxy and allyl groups on the benzene ring dictates the reactivity of this compound and provides pathways for diverse chemical transformations. Its synthesis is a key topic for chemists looking to utilize it as a building block.
Synthesis via Claisen Rearrangement
The most direct and industrially relevant synthesis of C-allylated phenols like this compound involves the Claisen rearrangement of a corresponding O-allylated precursor.[9][10] This[1][1]-sigmatropic rearrangement is a powerful, thermally-driven reaction for carbon-carbon bond formation.[11][12]
The process begins with the etherification of 2,4-dimethoxyphenol, followed by an intramolecular thermal rearrangement. The ortho-position between the two methoxy groups is sterically unhindered, making it the exclusive site for allyl group migration.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of related allylbenzenes.[8]
Step 1: Synthesis of Allyl 2,4-dimethoxyphenyl Ether
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and absolute ethanol or acetone as the solvent.
-
Reaction: Add allyl bromide (1.2 eq) to the stirring mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The formation of a precipitate (potassium bromide) indicates the reaction is proceeding.[8]
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude oil is the allyl 2,4-dimethoxyphenyl ether.
-
Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile that readily attacks the electrophilic allyl bromide in a classic Williamson ether synthesis. Anhydrous conditions are preferred to prevent side reactions.
-
Step 2: Claisen Rearrangement to this compound
-
Setup: Place the crude allyl 2,4-dimethoxyphenyl ether in a flask suitable for high-temperature reactions.
-
Reaction: Heat the ether to approximately 200-250 °C under an inert atmosphere (e.g., nitrogen).[10][12]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ether and the appearance of the rearranged product.
-
Purification: Once the rearrangement is complete, the crude this compound can be purified by vacuum distillation to yield the final product.
Key Reactivity Profile
-
Isomerization: The terminal double bond of the allyl group can be isomerized to the more thermodynamically stable internal propenyl group to form 2,4-dimethoxy-1-propenylbenzene. This reaction is typically catalyzed by a strong base like potassium hydroxide in a suitable solvent.
-
Aromatic Substitution: The electron-donating methoxy groups activate the benzene ring, making it susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the activating groups are the most likely sites of substitution.
-
Double Bond Reactions: The allyl group's double bond can undergo various addition reactions, such as hydrogenation, halogenation, or oxidation, providing a handle for further molecular diversification.
Analytical and Spectroscopic Profile
Proper characterization is essential to confirm the identity and purity of synthesized this compound. The following data are based on the known structure and spectroscopic data from analogous compounds.[13]
| Technique | Expected Observations |
| ¹H NMR | - Allyl Group: Signals around 3.3 ppm (d, 2H, -CH₂-), 5.0-5.1 ppm (m, 2H, =CH₂), and 5.9-6.0 ppm (m, 1H, -CH=). - Aromatic Protons: Signals in the range of 6.4-6.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methoxy Protons: Two distinct singlets around 3.8 ppm (s, 6H total, 2 x -OCH₃). |
| ¹³C NMR | - Allyl Carbons: Peaks around 35 ppm (-CH₂-), 115 ppm (=CH₂), and 137 ppm (-CH=). - Aromatic Carbons: Six signals in the aromatic region (100-160 ppm), including two signals for the methoxy-substituted carbons. - Methoxy Carbons: Two signals around 55-56 ppm. |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight. Fragmentation patterns would show loss of allyl or methyl groups. |
| IR Spectroscopy | - C-H stretch (sp²): ~3070 cm⁻¹ (alkene) and ~3000 cm⁻¹ (aromatic). - C-H stretch (sp³): ~2850-2950 cm⁻¹ (methoxy and allyl CH₂). - C=C stretch: ~1640 cm⁻¹ (alkene) and ~1610, 1500 cm⁻¹ (aromatic). - C-O stretch: Strong band around 1200-1250 cm⁻¹ (aryl ether). |
Applications in Scientific Research and Development
This compound is primarily valued as a synthetic intermediate for creating more complex molecules, particularly those inspired by natural products.
Caption: Key application areas for this compound.
-
Scaffold for Bioactive Compounds: The phenylpropene skeleton is a common motif in many biologically active natural products.[14] Structural modification of this compound allows for the synthesis of novel derivatives. Research on related compounds like eugenol has shown that derivatization can enhance biological activities, such as antibacterial and antioxidant properties.[15][16] This provides a strong rationale for exploring derivatives of this compound for similar purposes.
-
Natural Product Research: This compound, also known as Osmorhizole, is found in the essential oil of chervil leaves.[1] Its synthesis is therefore relevant for verifying the structure of the natural product and for providing a reliable source of the material for phytochemical and biological studies.
-
Isomeric Studies: As a structural isomer of methyl eugenol and other bioactive phenylpropenes, it serves as a crucial reference compound for correlating chemical structure with biological reactivity and toxicity.[17][18]
Safety and Handling
Working with any chemical requires strict adherence to safety protocols. The information below is a summary derived from available Safety Data Sheets (SDS).
-
Primary Hazards: The compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][19][20]
-
Handling Precautions:
-
Storage:
-
First Aid:
Conclusion
This compound (CAS: 3698-23-5) is a versatile chemical entity with significant potential in synthetic organic chemistry. While not as extensively studied as some of its isomers, its well-defined synthesis via the Claisen rearrangement and the reactivity of its functional groups make it a valuable precursor for creating novel molecules. For researchers in drug development and natural product synthesis, it represents an accessible scaffold for generating libraries of compounds with potential biological activity, warranting further exploration and application.
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- Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC - NIH.
- Osmorhizol (CAS 3698-23-5) - Chemical & Physical Properties by...
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- 3-(2,4-Dimethoxyphenyl)-1-propene - Sigma-Aldrich.
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- SAFETY D
- Synthesis of the Trimethoxypropenylbenzenes - rhodium.ws.
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- Synthesis of New Molecules Derived
- SAFETY D
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The Phytochemistry of Osmorhiza (Sweet Cicely): A Technical Guide to Its Bioactive Compounds
Introduction: Unraveling the Aromatic Essence of Sweet Cicely
The genus Osmorhiza, commonly known as sweet cicely or aniseroot, encompasses a group of perennial herbs belonging to the Apiaceae family.[1] These plants are renowned for their distinct anise-like aroma and have a rich history in traditional medicine, particularly among Native American cultures, where they were used for a variety of ailments, including digestive issues and as a general tonic.[1]
This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the natural product chemistry of the Osmorhiza genus. It is important to note that the term "osmorhizol," the initial topic of this guide, is not a recognized or documented phytochemical in the current scientific literature. Therefore, this guide will focus on the known and scientifically validated bioactive compounds present in Osmorhiza species, with a particular emphasis on the key aromatic constituent, anethole. We will also explore other classes of compounds, such as terpenoids and flavonoids, which are characteristic of the Apiaceae family and likely contribute to the pharmacological profile of Osmorhiza.
Phytochemical Constituents of the Osmorhiza Genus
The characteristic aroma and many of the purported medicinal properties of Osmorhiza species are attributable to their rich composition of volatile and non-volatile secondary metabolites.
Anethole: The Signature Phenylpropanoid
Anethole is the principal aromatic compound responsible for the sweet, licorice-like scent and flavor of Osmorhiza species.[2] It is a phenylpropanoid that is widely found in the essential oils of many plants, most notably those in the Apiaceae family, such as anise and fennel.[3]
Chemical Structure and Properties:
Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) is an aromatic, unsaturated ether. It exists as two geometric isomers, (E)- and (Z)-anethole, with the (E)-isomer being the more abundant and stable form found in nature. It is a colorless, fragrant, and slightly volatile liquid that is sparingly soluble in water but highly soluble in ethanol.[3]
Biosynthesis in Plants:
The biosynthesis of anethole in plants is part of the broader phenylpropanoid pathway, which begins with the amino acid phenylalanine. While the specific enzymatic steps can vary between plant species, the general pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce the anethole molecule.
Figure 1: Simplified Biosynthetic Pathway of Anethole. This diagram illustrates the general steps in the conversion of phenylalanine to anethole. PAL: Phenylalanine Ammonia-Lyase; C4H: Cinnamate 4-Hydroxylase; 4CL: 4-Coumarate-CoA Ligase; OMT: O-Methyltransferase.
Pharmacological Activities of Anethole:
Anethole has been the subject of numerous pharmacological studies and has demonstrated a wide range of biological activities.
| Pharmacological Activity | Description | Key Findings and References |
| Antimicrobial | Exhibits activity against a broad spectrum of bacteria and fungi. | Anethole has shown both bacteriostatic and bactericidal effects against various pathogens.[3] |
| Anti-inflammatory | Modulates inflammatory pathways to reduce inflammation. | Studies have indicated that anethole can inhibit pro-inflammatory cytokines.[4][5] |
| Antioxidant | Scavenges free radicals and protects against oxidative stress. | Anethole has demonstrated significant antioxidant properties in various in vitro assays.[5][6] |
| Anticancer | Shows potential in inhibiting the growth of cancer cells. | Research suggests that anethole may induce apoptosis and inhibit cell proliferation in certain cancer cell lines.[4] |
| Estrogenic | Can exert estrogen-like effects. | Anethole has been observed to have estrogenic activity in animal studies.[3] |
| Insecticidal | Acts as a natural pesticide against various insects. | Anethole has been shown to be an effective insecticide, particularly as a fumigant.[3] |
Other Potential Bioactive Compounds: Terpenoids and Flavonoids
While anethole is a major and well-characterized component of Osmorhiza, other classes of phytochemicals, such as terpenoids and flavonoids, are also likely present and contribute to the overall bioactivity of the plant.
-
Terpenoids: This large and diverse class of organic compounds is synthesized from isoprene units and is responsible for many of the aromatic and medicinal properties of plants.[7] Sesquiterpenoids, composed of three isoprene units, are commonly found in the essential oils of the Apiaceae family.[8] Further research is needed to isolate and characterize specific terpenoids from Osmorhiza species.
-
Flavonoids: These polyphenolic compounds are widespread in the plant kingdom and are known for their antioxidant and anti-inflammatory properties.[9][10][11] The presence of flavonoids in the Apiaceae family is well-documented, and they are likely to be found in Osmorhiza, contributing to its potential health benefits.[12]
Methodologies for Phytochemical Analysis of Osmorhiza
The investigation of the phytochemical composition of Osmorhiza species requires robust and validated methodologies for extraction, isolation, and quantification of its bioactive compounds.
Extraction and Isolation Protocols
The choice of extraction method is critical and depends on the target compounds.
Protocol 1: Extraction of Essential Oil Rich in Anethole via Hydrodistillation
This method is ideal for isolating volatile compounds like anethole.
Materials:
-
Fresh or dried aerial parts (leaves, stems, flowers) or roots of Osmorhiza species.
-
Clevenger-type apparatus.
-
Distilled water.
-
Heating mantle.
-
Anhydrous sodium sulfate.
Procedure:
-
Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g) and place it in the round-bottom flask of the Clevenger apparatus.
-
Hydrodistillation: Add a sufficient volume of distilled water to the flask to cover the plant material. Heat the flask using a heating mantle to initiate boiling.
-
Collection of Essential Oil: As the water boils, the steam will carry the volatile essential oils through the condenser, where they will cool and separate from the water. Collect the oil in the collection tube of the apparatus.
-
Drying and Storage: After the distillation is complete (typically after 3-4 hours), carefully collect the essential oil. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.
Protocol 2: General Solvent Extraction for Flavonoids and Terpenoids
This protocol is suitable for extracting a broader range of semi-polar and non-polar compounds.
Materials:
-
Dried and powdered Osmorhiza plant material.
-
Methanol or ethanol.
-
Soxhlet apparatus or maceration setup.
-
Rotary evaporator.
Procedure:
-
Sample Preparation: Weigh a known amount of the dried and powdered plant material (e.g., 50 g).
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.
-
Maceration: Submerge the powdered plant material in methanol in a sealed container and allow it to stand for 24-48 hours with occasional shaking.
-
-
Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage: Store the crude extract in a sealed container at 4°C.
Quantification and Characterization Techniques
Accurate quantification and characterization of the isolated compounds are essential for understanding their contribution to the plant's bioactivity.
Protocol 3: Quantification of Anethole using High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a rapid and reliable method for the quantification of specific compounds in complex plant extracts.[13][14]
Materials:
-
HPTLC system with a densitometer.
-
Pre-coated silica gel 60 F254 HPTLC plates.
-
Anethole standard.
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v).[13]
-
Plant extract containing anethole.
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of anethole standard of known concentration. Dissolve the plant extract in a suitable solvent.
-
Chromatographic Development: Apply known volumes of the standard and sample solutions to the HPTLC plate. Develop the plate in a saturated chromatographic chamber with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a specific wavelength (e.g., 260 nm for anethole).[13]
-
Quantification: Create a calibration curve by plotting the peak area of the anethole standard against its concentration. Use this curve to determine the concentration of anethole in the plant extract.
Workflow for Phytochemical Analysis:
Figure 2: General Workflow for Extraction and Analysis of Phytochemicals from Osmorhiza. This diagram outlines the key steps from plant material to the analysis of its chemical constituents and biological activity.
Conclusion and Future Perspectives
The genus Osmorhiza represents a valuable source of bioactive natural products, with the phenylpropanoid anethole being a key and well-studied component. The traditional uses of sweet cicely for various ailments are likely, in part, attributable to the diverse pharmacological activities of anethole and other yet-to-be-fully-characterized compounds.
While this guide provides a comprehensive overview of the known phytochemicals and analytical methodologies, there remains a significant opportunity for further research. Future studies should focus on:
-
Comprehensive Phytochemical Profiling: In-depth analysis of different Osmorhiza species to identify and quantify a broader range of compounds, including terpenoids, flavonoids, and potentially novel molecules.
-
Bioactivity-Guided Fractionation: Isolation and characterization of individual compounds and assessing their specific contributions to the overall pharmacological effects of the plant extracts.
-
Mechanistic Studies: Elucidating the molecular mechanisms by which the bioactive compounds from Osmorhiza exert their therapeutic effects.
By pursuing these research avenues, the scientific community can further unlock the therapeutic potential of the Osmorhiza genus, paving the way for the development of new and effective natural-product-based drugs and therapies.
References
-
Anethole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Various Therapeutic Activities and Drug Delivery Strategies of Anethole: An Overview. (2022). International Journal for Scientific Research & Development, 10(5).
-
Anethole. (n.d.). In Altmeyers Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Various pharmacological effects of anethole which is the main ingredient in star anise oil. (n.d.). In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anethole. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]
- A HPTLC Method for Determination of Anethole in Essential Oil, Methanolic Extract of Foeniculum vulgare and Commercial Herbal Products. (2020).
- Characteristics of Essential Oils of Apiaceae Family: Their Chemical Compositions, in vitro Properties and Effects on Broiler Pr. (2021). Semantic Scholar.
- GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1858.
- Quantification of Anethole in Fennel and Anise Essential Oils using Gas Chromatography and 1H-NMR-Spectroscopy. (2019). Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 76(2).
- Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method. (2020). Molecules, 25(19), 4492.
- Anethole – Knowledge and References. (n.d.). Taylor & Francis.
- A Secret Treat in the Forest (Osmorhiza longistylis). (2021, May 26). YouTube.
-
Osmorhiza. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- ANETHOLE: A CHEMICAL REVIEW. (n.d.).
- Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications. (2022).
- Terpenoids from Marine Sources: A Promising Avenue for New Antimicrobial Drugs. (2024). Marine Drugs, 22(8), 345.
- Osmorhiza longistylis (long-styled sweet-cicely). (n.d.). In Go Botany.
- Isolation and identification of anethole from Pimpinella anisum L.fruit oil. An antimicrobial study. (2018).
- Sweet Cicely – Osmorhiza SPP.: Edible & Medicinal Uses of the Black Licorice of Wild Plants. (2023, November 17). Song of the Woods.
- Terpenoids in Marine Heterobranch Molluscs. (2021). Marine Drugs, 19(11), 606.
- Flavonoids in Plants and Human Health: From Biosynthesis to Neurodevelopmental and Neurodegenerative Disorders. (2024). International Journal of Molecular Sciences, 25(11), 5934.
- Analysis of Terpenoids in Biomass. (n.d.). Celignis.
- Flavonoid concentrations and bioactivity of flavonoid extracts from 19 species of ferns
- Osmorhiza spp. (2011, November 29). Wild Edible and Medicinal Plants.
- Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023). Pharmaceuticals, 16(8), 1073.
- A Thin-Layer Chromatography Method for the Determination of Essential Oil Components in Anise and Fennel Fruits. (2022).
- Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications-A Comprehensive Overview. (2024). Molecules, 29(16), 3747.
- Flavonoids. (n.d.).
- Terpenoids from Endophytic Fungi. (2015).
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An In-depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-2,4-dimethoxybenzene, also known as Osmorhizol, is an organic aromatic compound belonging to the phenylpropene class.[1] Phenylpropenes are a significant class of natural and synthetic compounds extensively studied for their diverse biological activities, forming the backbone for numerous pharmacologically active agents. This guide provides a comprehensive technical overview of this compound, focusing on its fundamental physicochemical properties, spectroscopic profile, synthesis methodologies, and prospective applications in research and drug development. While its isomer, 4-allyl-1,2-dimethoxybenzene (methyleugenol), is more widely studied, this document consolidates the available technical data for the 1-allyl-2,4-dimethoxy isomer to support advanced research endeavors.
Section 1: Core Physicochemical Properties
The foundational step in any chemical research is a thorough understanding of the molecule's physical and chemical identity. This compound is defined by a specific arrangement of an allyl group and two methoxy groups on a benzene ring, which dictates its physical properties and chemical reactivity.
The key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| IUPAC Name | 1-(2-propen-1-yl)-2,4-dimethoxybenzene | [1] |
| CAS Number | 3698-23-5 | [1] |
| Synonyms | Osmorhizol | [1] |
| Boiling Point (est.) | 255 °C | [3] |
| Flash Point (est.) | 98.0 °C | [3] |
| SMILES | C=CCc1ccc(cc1OC)OC | [2][3] |
| InChIKey | HZLYHZSHPUFYAR-UHFFFAOYSA-N | [1][2] |
Section 2: Spectroscopic Characterization (Predicted)
As of the latest literature review, publicly accessible, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is limited. Therefore, this section provides a predicted analysis based on established principles of spectroscopy and data from analogous structures. This predictive framework serves as a reliable guide for researchers in identifying and characterizing the compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the allyl group and the aromatic and methoxy protons.
-
Aromatic Protons (δ 6.5-7.2 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern (1,2,4-), they will exhibit a complex splitting pattern (likely a combination of doublets and a doublet of doublets).
-
Allyl Group Protons:
-
Internal Olefinic Proton (δ 5.8-6.1 ppm): The CH proton will appear as a complex multiplet due to coupling with both the terminal CH₂ and the benzylic CH₂ protons.
-
Terminal Olefinic Protons (δ 4.9-5.2 ppm): The =CH₂ protons will appear as two distinct signals (doublet of doublets or multiplets), characteristic of terminal alkenes.
-
Benzylic Protons (δ 3.3-3.5 ppm): The Ar-CH₂ protons will appear as a doublet, coupled to the internal olefinic proton.
-
-
Methoxy Protons (δ 3.8-3.9 ppm): Two distinct singlets are expected, each integrating to 3H, corresponding to the two methoxy groups at the C2 and C4 positions.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will complement the ¹H NMR data, with signals for each of the 11 unique carbon atoms.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The two carbons bearing the methoxy groups (C2, C4) will be the most downfield shifted (δ ~158-160 ppm). The carbon attached to the allyl group (C1) will also be in this region but further upfield. The remaining three CH carbons will appear between δ 110-130 ppm.
-
Allyl Group Carbons:
-
Internal Olefinic Carbon (δ ~137 ppm): The R-C H=CH₂ carbon.
-
Terminal Olefinic Carbon (δ ~115 ppm): The R-CH=C H₂ carbon.
-
Benzylic Carbon (δ ~35-40 ppm): The Ar-C H₂ carbon.
-
-
Methoxy Carbons (δ ~55-56 ppm): Two distinct signals for the -OCH₃ carbons are anticipated.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides key information about the functional groups present.
-
C-H Stretch (Aromatic): A sharp peak just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹).[4][5]
-
C-H Stretch (Aliphatic/Allyl): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[6]
-
C=C Stretch (Aromatic): Two characteristic sharp peaks in the 1500-1600 cm⁻¹ region.[4][5]
-
C=C Stretch (Alkene): A peak around 1640 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong, characteristic peaks in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.[6]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic peaks in the 800-890 cm⁻¹ region, which can be diagnostic.[4]
Section 3: Synthesis Methodology
The synthesis of this compound can be approached through several established organic chemistry reactions. A robust and logical pathway involves the Claisen rearrangement of an allyl aryl ether, which itself is formed via Williamson ether synthesis. This ensures precise placement of the allyl group at the C1 position.
Proposed Synthesis Workflow
The proposed two-step synthesis starts from commercially available 2,4-dimethoxyphenol.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a model procedure based on established methodologies for Williamson ether synthesis and Claisen rearrangement.[7] Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 1-Allyloxy-2,4-dimethoxybenzene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (10 mL per gram of phenol).
-
Addition of Reagent: While stirring, add allyl bromide (1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash it with a small amount of acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash sequentially with 1 M NaOH (to remove unreacted phenol) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-allyloxy-2,4-dimethoxybenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound via Claisen Rearrangement
-
Setup: Place the crude 1-allyloxy-2,4-dimethoxybenzene from Step 1 into a flask equipped for distillation or with a reflux condenser. The reaction is often performed neat (without solvent).
-
Reaction: Heat the oil under an inert atmosphere (e.g., Nitrogen or Argon) to 180-220 °C. The[8][8]-sigmatropic rearrangement will occur. The progress can be monitored by observing changes in the refractive index or by TLC analysis of aliquots. The reaction is typically complete within 1-3 hours.
-
Purification: Cool the reaction mixture. The resulting crude product, this compound, should be purified by vacuum distillation to obtain the final product with high purity.
Section 4: Chemical Reactivity and Potential Applications
The structure of this compound offers two primary sites for chemical modification: the allyl group and the electron-rich aromatic ring.
-
Allyl Group: The terminal double bond can undergo various reactions such as hydrogenation, epoxidation, hydroboration-oxidation, and polymerization.
-
Aromatic Ring: The dimethoxy-substituted ring is highly activated towards electrophilic aromatic substitution. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely proceed under mild conditions, with substitution directed by the existing groups.
Potential in Drug Development
While direct pharmacological studies on this compound are not widely published, its structural analogs provide a strong rationale for its investigation in drug discovery.
-
Anticancer Research: Many natural phenylpropenes, such as eugenol (4-allyl-2-methoxyphenol), have demonstrated activity in inhibiting the growth of various cancer cell lines.[9] Chalcones and other derivatives containing methoxy-substituted benzene rings are also well-established as antimitotic agents.[10] The scaffold of this compound serves as a valuable starting point for the synthesis of novel derivatives with potential cytotoxic or antiproliferative activities.
-
PD-1/PD-L1 Inhibition: Recent research has shown that complex molecules containing dimethoxybenzene-like moieties can act as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway, offering a promising avenue in cancer immunotherapy.[11] The core structure of this compound could be elaborated to explore this target space.
-
Antimicrobial Agents: The phenylpropene scaffold is a known pharmacophore in the development of antimicrobial and antifungal agents.
Section 5: Safety and Handling
No specific toxicity data for this compound is readily available. However, based on its structural similarity to other alkenylbenzenes, standard laboratory precautions should be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Toxicity: Its isomer, methyleugenol, is listed as a compound that may have carcinogenic and mutagenic properties.[12] Therefore, it is prudent to handle this compound with care and assume it may have similar toxicological properties until proven otherwise.
References
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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Scent.vn. (n.d.). This compound (CAS 3698-23-5). Retrieved from [Link]
-
Rhodium Archive. (n.d.). Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Erowid. Retrieved from [Link]
- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
- Baker, W., & Flemons, G. F. (1934). Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Journal of the Chemical Society, 1681-1684.
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse001263 4-Allyl-1,2-dimethoxybenzene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 1,4-Dimethoxybenzene (HMDB0029671). Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 3698-23-5). Retrieved from [Link]
-
Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment 14 — Alkylation of p-dimethoxybenzene. Retrieved from [Link]
-
Gamage, R. K., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(15), 4992. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10499-10517. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Retrieved from [Link]
-
Chegg. (2018). Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
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Spectroscopic data of 1-Allyl-2,4-dimethoxybenzene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Allyl-2,4-dimethoxybenzene
Authored by a Senior Application Scientist
Introduction
The molecular formula of this compound is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol .[4][5]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide, particularly in the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would display distinct signals for the aromatic, vinylic, allylic, and methoxy protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H9 | ~5.0-5.2 | m | - | 2H |
| H8 | ~5.9-6.1 | m | - | 1H |
| H7 | ~3.3-3.5 | d | ~6.5 | 2H |
| H3, H5, H6 | ~6.4-7.2 | m | - | 3H |
| H13 (OCH₃) | ~3.8 | s | - | 3H |
| H11 (OCH₃) | ~3.8 | s | - | 3H |
Note: s = singlet, d = doublet, m = multiplet.
Interpretation and Causality
The chemical shifts are predicted based on the electronic environment of the protons:
-
Aromatic Protons (H3, H5, H6): These protons are on the electron-rich dimethoxy-substituted benzene ring and are expected to appear in the range of 6.4-7.2 ppm. The substitution pattern will lead to a complex splitting pattern (multiplet).
-
Vinylic Protons (H8, H9): The internal vinylic proton (H8) is expected to be a multiplet around 5.9-6.1 ppm due to coupling with both the terminal vinylic protons (H9) and the allylic protons (H7). The two terminal vinylic protons (H9) will appear as a multiplet in the 5.0-5.2 ppm region.
-
Allylic Protons (H7): These protons are adjacent to the aromatic ring and the double bond, and are expected to resonate as a doublet around 3.3-3.5 ppm, coupled to the vinylic proton H8.
-
Methoxy Protons (H11, H13): The two methoxy groups are in slightly different environments, but are predicted to have very similar chemical shifts, appearing as sharp singlets around 3.8 ppm.
For comparison, the experimental data for the isomer 4-Allyl-1,2-dimethoxybenzene shows aromatic protons in the range of 6.7-6.8 ppm, a vinylic multiplet at ~5.96 ppm, terminal vinylic protons at ~5.07 ppm, allylic protons at ~3.34 ppm, and two distinct methoxy singlets at 3.86 ppm.[3] The spectrum of this compound is expected to be very similar.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature with 16-32 scans.
-
Processing: Process the free induction decay (FID) with an exponential multiplication function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C9 | ~115 |
| C8 | ~137 |
| C7 | ~34 |
| C1-C6 (Aromatic) | ~100-160 |
| C11, C13 (OCH₃) | ~55 |
Interpretation and Causality
-
Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the 100-160 ppm region. The carbons attached to the oxygen atoms (C2, C4) will be the most downfield (deshielded) due to the electronegativity of oxygen. The allyl-substituted carbon (C1) will also be downfield.
-
Vinylic Carbons (C8, C9): The terminal vinylic carbon (C9) is expected around 115 ppm, while the internal vinylic carbon (C8) will be further downfield at approximately 137 ppm.
-
Allylic Carbon (C7): The allylic carbon, being an sp³-hybridized carbon attached to the aromatic ring, is predicted to appear around 34 ppm.
-
Methoxy Carbons (C11, C13): The two methoxy carbons are expected to have very similar chemical shifts, resonating around 55 ppm.
The experimental ¹³C NMR data for 4-Allyl-1,2-dimethoxybenzene shows aromatic carbons between 111 and 149 ppm, vinylic carbons at 115.6 ppm and 137.7 ppm, an allylic carbon at 39.8 ppm, and methoxy carbons at 55.8 and 55.9 ppm, which strongly supports these predictions.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a NMR spectrometer operating at a corresponding frequency for ¹³C (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.
-
Processing: Process the FID similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080-3010 | C-H stretch | Vinylic and Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (Allylic and Methoxy) |
| 1640 | C=C stretch | Alkene (Allyl) |
| 1610, 1500 | C=C stretch | Aromatic Ring |
| 1250, 1040 | C-O stretch | Aryl ether |
| 990, 910 | C-H bend | Alkene (out-of-plane) |
Interpretation and Causality
The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic ring, the allyl group, and the ether linkages.
-
C-H Stretches: Aromatic and vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl and methoxy groups appear below 3000 cm⁻¹.
-
C=C Stretches: The allyl C=C double bond will show a characteristic absorption around 1640 cm⁻¹. The aromatic ring will have two prominent bands around 1610 and 1500 cm⁻¹.
-
C-O Stretches: The C-O stretching of the aryl ether groups will result in strong absorptions in the 1250-1040 cm⁻¹ region.
-
Out-of-Plane Bending: The terminal vinyl group will show strong out-of-plane C-H bending absorptions around 990 and 910 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a single drop of neat liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrument Setup: Set the spectrometer to collect data from 4000 to 400 cm⁻¹.
-
Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background scan of the clean ATR crystal and ratio the sample scan against the background to obtain the absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 147 | [M - OCH₃]⁺ |
| 137 | [M - C₃H₅]⁺ |
| 91 | Tropylium ion ([C₇H₇]⁺) |
Interpretation and Causality
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 178, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[6]
-
Fragmentation: The fragmentation of this compound is likely to proceed through several key pathways:
-
Loss of a methyl group (-CH₃): Cleavage of a methyl group from one of the methoxy substituents would result in a fragment at m/z 163.
-
Loss of a methoxy group (-OCH₃): Loss of a complete methoxy radical would give a fragment at m/z 147.
-
Loss of the allyl group (-C₃H₅): Cleavage of the allyl group would result in a fragment at m/z 137.
-
Benzylic cleavage and rearrangement: A common fragmentation pathway for allylbenzenes is cleavage of the bond beta to the aromatic ring, followed by rearrangement to form the stable tropylium ion at m/z 91.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: A typical workflow for the spectroscopic characterization of an organic compound.
Conclusion
This guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By integrating fundamental spectroscopic principles with comparative data from a closely related isomer, a comprehensive and reliable spectroscopic profile has been constructed. The protocols and interpretations presented herein offer a self-validating framework for researchers to confidently identify and characterize this compound, ensuring high standards of scientific integrity in their work.
References
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Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]
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Scent.vn. This compound (CAS 3698-23-5). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]
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Chegg.com. Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene,. [Link]
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A Technical Guide to Elucidating the Biosynthesis of 1-Allyl-2,4-dimethoxybenzene in Chervil (Anthriscus cerefolium)
Introduction: The Aromatic Signature of Chervil
Chervil (Anthriscus cerefolium), a delicate culinary herb of the Apiaceae family, is prized for its subtle anise-like flavor and aroma. This organoleptic profile is largely dictated by its essential oil composition, which is notably rich in phenylpropanoid derivatives. Among these, estragole (methyl chavicol) and, more distinctively, 1-allyl-2,4-dimethoxybenzene are often dominant constituents[1][2]. While the general framework of phenylpropanoid biosynthesis is well-established across the plant kingdom[3][4], the specific enzymatic steps that lead to the unique double-methoxylated structure of this compound in chervil remain uncharacterized.
The elucidation of this pathway is not merely an academic exercise. A comprehensive understanding of the enzymatic machinery involved can empower applications in metabolic engineering to enhance yield, create novel flavor profiles, or produce high-value compounds for the pharmaceutical and fragrance industries. This guide presents a hypothesized pathway grounded in established biochemical principles and provides a detailed experimental roadmap for its validation.
The Foundation: The General Phenylpropanoid Pathway
Any investigation into specialized phenylpropanoids must begin with the core pathway, which converts L-phenylalanine into key cinnamic acid-derived intermediates. This foundational sequence is a textbook example of plant secondary metabolism and serves as the entry point for a vast array of compounds[5][6].
The initial, non-controversial steps are:
-
Deamination: L-phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . This is the committed step of the pathway.
-
Hydroxylation: Cinnamic acid is hydroxylated at the C4 position to yield p-coumaric acid, a reaction catalyzed by the cytochrome P450-dependent monooxygenase, Cinnamate-4-Hydroxylase (C4H) .
-
Activation: p-Coumaric acid is then activated by coenzyme A to form the thioester, 4-coumaroyl-CoA, via the enzyme 4-Coumarate:CoA Ligase (4CL) .
From 4-coumaroyl-CoA, the pathway diverges to produce flavonoids, lignins, and the allylphenols of interest. It is at this branch point that our focused investigation begins.
Proposed Biosynthetic Pathway to this compound
Based on the structure of the final product and drawing parallels from the well-characterized biosynthesis of estragole and eugenol in other species like sweet basil[7][8][9], we can logically propose a multi-step pathway leading to this compound. The core hypothesis is that the pathway proceeds through a chavicol intermediate, followed by sequential hydroxylation and O-methylation events.
dot
Figure 1: Proposed biosynthetic pathway of this compound from L-phenylalanine in chervil.
Causality Behind the Proposed Steps:
-
Formation of Chavicol (4-Allylphenol): The conversion of 4-coumaroyl-CoA to chavicol involves the reduction of the carboxylic acid and the formation of the allyl side chain. This is likely not a single-enzyme step but rather a complex involving reductases and other enzymes that reduce the thioester to an alcohol, followed by dehydration and further reduction. This is a critical, yet poorly understood, part of allylphenol biosynthesis.
-
The First O-Methylation (Pathway to Estragole): Chervil often contains estragole, which is 4-allyl-1-methoxybenzene[1][10]. This strongly suggests the presence of an O-methyltransferase (OMT-1) that specifically methylates the 4-hydroxyl group of chavicol, using S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction is well-documented in sweet basil[7][9].
-
The Critical Hydroxylation Step: To achieve the 2,4-dimethoxy substitution pattern, a hydroxyl group must be introduced at the C2 position of the benzene ring. We hypothesize the existence of a C2-Hydroxylase , likely a cytochrome P450-dependent monooxygenase, that converts chavicol into 1-allylbenzene-2,4-diol. This is a key branching point and a primary target for experimental validation.
-
The Second O-Methylation: The final step requires the methylation of both hydroxyl groups of the 1-allylbenzene-2,4-diol intermediate. This could be accomplished by two distinct enzymes (OMT-1 and a second, novel OMT-2 ) or by a single, more promiscuous OMT that can methylate both positions. Given the substrate specificity often observed in plant OMTs, the involvement of two distinct enzymes is a plausible starting hypothesis[11].
Experimental Framework for Pathway Validation
As a Senior Application Scientist, my recommendation is to approach this problem systematically, using a phased approach that builds from biochemical evidence to molecular identification and final validation.
Phase 1: Biochemical Characterization of O-Methyltransferase Activity
The logical first step is to confirm that chervil tissues possess the key enzymatic activities predicted by the model. The O-methylation steps are the most tractable for initial biochemical assays.
Protocol 4.1: Crude Protein Extraction from Chervil
-
Tissue Selection: Harvest young, actively growing chervil leaves (10 g), as this is where secondary metabolite biosynthesis is typically highest[8]. Flash-freeze immediately in liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powder to 50 mL of ice-cold Extraction Buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 5 mM DTT, 1 mM PMSF, and 1% w/v Polyvinylpolypyrrolidone).
-
Clarification: Stir the slurry on ice for 30 minutes. Filter through four layers of cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Desalting: The resulting supernatant is the crude protein extract. Desalt using a PD-10 desalting column equilibrated with Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 2 mM DTT).
-
Quantification: Determine the protein concentration using a Bradford assay.
Protocol 4.2: In Vitro O-Methyltransferase (OMT) Enzyme Assay
-
Reaction Setup: In a 1.5 mL microfuge tube, prepare the following reaction mixture on ice:
-
Crude Protein Extract: 50 µg
-
Substrate (Chavicol or hypothesized 1-allylbenzene-2,4-diol): 1 mM (from a 100 mM stock in DMSO)
-
S-adenosyl-L-methionine (SAM): 500 µM
-
Assay Buffer: to a final volume of 200 µL
-
-
Initiation & Incubation: Start the reaction by adding SAM. Incubate at 30°C for 60 minutes.
-
Termination & Extraction: Stop the reaction by adding 20 µL of 4M HCl. Extract the products by adding 200 µL of ethyl acetate, vortexing for 30 seconds, and centrifuging at 5,000 x g for 5 minutes.
-
Analysis: Transfer the upper ethyl acetate phase to a new tube. Evaporate to dryness under a gentle stream of nitrogen. Re-dissolve the residue in 50 µL of methanol and analyze by HPLC or GC-MS to identify and quantify the methylated products (estragole and this compound).
-
Controls: Run parallel reactions without the crude extract (to check for non-enzymatic methylation) and without the substrate (to identify background peaks).
Table 1: Hypothetical Kinetic Data for Chervil OMTs
This table illustrates the type of quantitative data that should be targeted after enzyme purification to differentiate between putative OMT activities.
| Substrate | Putative Enzyme | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pkat/mg protein) |
| Chavicol | OMT-1 | 55 | 150 |
| 1-Allylbenzene-2,4-diol | OMT-1 (at C4-OH) | 70 | 125 |
| 1-Allylbenzene-2,4-diol | OMT-2 (at C2-OH) | 40 | 200 |
Phase 2: Molecular Identification of Candidate Genes
Positive results from the biochemical assays provide the justification for identifying the genes encoding these enzymes. A transcriptomic approach is the most efficient strategy.
Workflow 4.3: Gene Discovery and Expression Analysis
-
Transcriptome Sequencing (RNA-Seq): Isolate total RNA from young leaves (high compound accumulation) and older stems (low/no accumulation). Perform RNA-Seq to generate a comprehensive transcript dataset.
-
Differential Expression Analysis: Identify genes that are significantly upregulated in the young leaves compared to the stems.
-
Homology-Based Gene Annotation: Within the upregulated gene set, search for sequences with homology to known plant O-methyltransferases and cytochrome P450 hydroxylases from databases like NCBI. This will generate a list of high-priority candidate genes.
-
Validation with qRT-PCR: Design primers for the top candidate genes. Perform quantitative real-time PCR (qRT-PCR) on RNA from different tissues (young leaves, old leaves, stems, roots) to confirm that their expression profile correlates with the known accumulation pattern of this compound.
dot
Figure 2: Experimental workflow for candidate gene identification and validation.
Phase 3: In Vitro Reconstitution and Functional Validation
This final phase provides definitive proof of enzyme function.
-
Gene Cloning and Heterologous Expression: The full-length coding sequences of the high-priority candidate genes (e.g., AcOMT1, AcOMT2, AcC2H) will be cloned into an appropriate expression vector (e.g., pET-28a for E. coli). The proteins will be expressed and purified as recombinant proteins.
-
Functional Assays with Purified Enzymes: The enzymatic assays described in Protocol 4.2 are repeated using the purified recombinant proteins instead of the crude extract. This allows for the unambiguous assignment of function.
-
Test recombinant AcOMT1 with chavicol to confirm formation of estragole.
-
Test recombinant AcC2H with chavicol to confirm formation of 1-allylbenzene-2,4-diol.
-
Test both AcOMT1 and AcOMT2 with 1-allylbenzene-2,4-diol to confirm the sequential methylation leading to the final product.
-
-
Kinetic Characterization: Once function is confirmed, perform enzyme kinetic studies (varying substrate concentrations) to determine the Kₘ and k꜀ₐₜ values for each enzyme with its specific substrate, generating the data shown hypothetically in Table 1.
Conclusion and Future Directions
The biosynthesis of this compound in chervil likely represents a specialized extension of the canonical phenylpropanoid pathway. The proposed route via a chavicol intermediate followed by sequential hydroxylation and O-methylation provides a robust and testable model. The experimental framework outlined in this guide, progressing from broad biochemical assays to specific gene function validation, offers a clear and efficient path to elucidating this pathway.
Successful identification of these enzymes, particularly the novel C2-hydroxylase and the specific OMTs, will not only fill a gap in our understanding of plant biochemistry but also provide valuable molecular tools for the biotechnological production of unique aromatic compounds.
References
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Lewinsohn, E., et al. (2000). Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities. Plant Science, 150(1), 105-113. [Link]
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Gang, D. R., et al. (2002). Characterization of phenylpropene O-methyltransferases from sweet basil: facile change of substrate specificity and convergent evolution within a plant O-methyltransferase family. The Plant Cell, 14(2), 505-519. [Link]
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ResearchGate. (n.d.). Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities | Request PDF. [Link]
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National Center for Biotechnology Information. (n.d.). METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
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MDPI. (2023). Research Progress on the Insecticidal and Antibacterial Properties and Planting Applications of the Functional Plant Cnidium monnieri in China. Plants, 12(10), 2023. [Link]
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PubChem. (n.d.). Estragole. [Link]
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Taylor & Francis. (n.d.). Estragole – Knowledge and References. [Link]
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Wikipedia. (n.d.). Phenylpropanoid. [Link]
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ResearchGate. (n.d.). Phenylpropanoid pathway for synthesis of some phenolic compounds in Lamiaceae plants. [Link]
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Frontiers in Plant Science. (2021). Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. [Link]
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Zwaving, J. H., Smith, D., & Bos, R. (1971). The essential oil of chervil, Anthriscus cerefolium (L.) Hoffm. Isolation of this compound. Pharmaceutisch Weekblad, 106(12), 182-189. [Link]
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Chizzola, R. (2011). Composition of the essential oils from Anthriscus cerefolium var. trichocarpa and A. caucalis growing wild in the urban area of Vienna (Austria). Natural Product Communications, 6(8), 1147-1150. [Link]
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Fraser, C. M., & Chapple, C. (2011). The phenylpropanoid pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. [Link]
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Zengin, G., et al. (2021). Chemical profiling of Anthriscus cerefolium (L.) Hoffm., biological potential of the herbal extract, molecular modeling and KEGG pathway analysis. Journal of Pharmaceutical and Biomedical Analysis, 197, 113958. [Link]
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ResearchGate. (n.d.). The Essential Oil of Anthriscus cerefolium (L.) Hoffm. (Chervil) Growing Wild in Turkey. [Link]
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Semantic Scholar. (n.d.). Chemical profiling of Anthriscus cerefolium (L.) Hoffm., biological potential of the herbal extract, molecular modeling and KEGG pathway analysis. [Link]
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ResearchGate. (n.d.). (PDF) Composition of the Essential Oils from Anthriscus cerefolium var. trichocarpa and A. caucalis Growing Wild in the Urban Area of Vienna (Austria). [Link]
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ChemistryViews. (2012). Biosynthesis of Methyl Chavicol (Estragole) - Part of Pesto Article. [Link]
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Gang, D. R., et al. (2002). Characterization of phenylpropene O-methyltransferases from sweet basil: facile change of substrate specificity and convergent evolution within a plant O-methyltransferase family. The Plant Cell, 14(2), 505-519. [Link]
-
ResearchGate. (n.d.). Chemical Constituents of Essential Oil in Chervil ( Anthriscus cerefolium L. Hoffm.) Cultivated in Different Locations | Request PDF. [Link]
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Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1998). Plant O-methyltransferases: molecular analysis, common signature and classification. Plant Molecular Biology, 36(1), 1-10. [Link]
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Maximum Academic Press. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. [Link]
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MDPI. (2021). Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. International Journal of Molecular Sciences, 22(19), 10733. [Link]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Osmorhizole
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Osmorhizole (1-Allyl-2,4-dimethoxybenzene), a phenylpropanoid found in various plant species, including Osmorhiza aristata.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the compound's chemical identity, physicochemical properties, and spectroscopic data. Furthermore, this guide outlines detailed experimental protocols for the isolation and characterization of Osmorhizole, alongside a discussion of its known biological activities. The content is structured to provide both foundational knowledge and practical insights, supporting further research and application of this bioactive compound.
Introduction
Osmorhizole, systematically known as this compound, is a naturally occurring organic compound that has been identified in several plant species, including Pinus densiflora, Portenschlagiella ramosissima, and notably, Osmorhiza aristata.[1] It belongs to the class of dimethoxybenzenes. The structural features of Osmorhizole, particularly the allyl and methoxy functional groups, contribute to its specific chemical reactivity and potential biological activities. Understanding the fundamental physical and chemical properties of this molecule is crucial for its extraction, purification, and evaluation in various research and development contexts, from natural product chemistry to medicinal applications.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for any scientific investigation. Osmorhizole is registered under the CAS number 3698-23-5.[1][2] Its molecular structure and key identifiers are detailed below.
-
IUPAC Name: 2,4-dimethoxy-1-prop-2-enylbenzene[1]
-
Synonyms: this compound, Osmorhizole[1]
-
Molecular Formula: C₁₁H₁₄O₂[1]
-
Molecular Weight: 178.23 g/mol [1]
-
Canonical SMILES: COC1=CC(=C(C=C1)CC=C)OC[1]
-
InChI Key: HZLYHZSHPUFYAR-UHFFFAOYSA-N[1]
Caption: Chemical Structure of Osmorhizole.
Physicochemical Properties
The physicochemical properties of Osmorhizole are essential for predicting its behavior in various solvents and biological systems. The following table summarizes the key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Water Solubility (est.) | 52.43 mg/L @ 25 °C | The Good Scents Company[2] |
| Kovats Retention Index | 1322, 1362.8 (Standard non-polar) | PubChem[1] |
Spectroscopic Data and Analysis
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of Osmorhizole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of Osmorhizole is expected to show distinct signals corresponding to the aromatic, allyl, and methoxy protons. The aromatic protons will appear as a set of multiplets in the downfield region. The allyl group will exhibit characteristic signals for the terminal vinyl protons and the methylene protons adjacent to the aromatic ring. The two methoxy groups will each produce a sharp singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons will resonate in the downfield region, with the oxygen-substituted carbons appearing at the lowest field. The carbons of the allyl and methoxy groups will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[3]
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, Osmorhizole is expected to show a molecular ion peak (M⁺) at m/z = 178.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the allyl group (C₃H₅, 41 Da) to give a fragment at m/z = 137, and the loss of a methyl group (CH₃, 15 Da) from one of the methoxy groups to yield a fragment at m/z = 163. Subsequent loss of carbon monoxide (CO, 28 Da) is also possible from the resulting fragments.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for Osmorhizole.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[4][5]
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Indicates the presence of hydrogens on the benzene ring.[5] |
| Aliphatic C-H Stretch | 3000-2850 | Corresponds to the C-H bonds of the allyl and methoxy groups.[5] |
| Alkene C=C Stretch | 1680-1640 | A moderate band from the carbon-carbon double bond of the allyl group.[5] |
| Aromatic C=C Stretch | 1600-1585 & 1500-1400 | Stretching vibrations within the aromatic ring.[5] |
| C-O Stretch | 1250-1000 | Strong bands indicating the C-O bonds of the methoxy groups.[6] |
Experimental Protocols
Isolation of Osmorhizole from Osmorhiza aristata
This protocol is a generalized procedure based on standard phytochemical isolation techniques.
-
Extraction:
-
Air-dry and pulverize the roots of Osmorhiza aristata.
-
Perform exhaustive extraction with methanol or ethanol at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.
-
Osmorhizole is expected to be present in the less polar fractions (hexane and/or ethyl acetate).
-
-
Chromatographic Purification:
-
Subject the active fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the target compound.
-
Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure Osmorhizole.
-
Characterization Workflow
Caption: General Workflow for the Isolation and Characterization of Osmorhizole.
Biological Activity and Potential Applications
The biological activities of natural products are of significant interest to the pharmaceutical and cosmeceutical industries.[7][8][9] While research on Osmorhizole is not as extensive as for other compounds, its presence in traditionally used medicinal plants suggests potential bioactivity. Further investigation into its pharmacological properties, such as antimicrobial, anti-inflammatory, and antioxidant effects, is warranted.[10][11] The structural similarity of Osmorhizole to other bioactive phenylpropanoids like osthol and xanthorrhizol suggests that it may possess interesting biological properties worth exploring.[12][13]
Conclusion
Osmorhizole (this compound) is a natural product with a well-defined chemical structure and a range of predictable physicochemical and spectroscopic properties. This guide provides a foundational resource for researchers, consolidating the available data and presenting standardized protocols for its isolation and characterization. Further research into the biological activities of Osmorhizole could unveil its potential for therapeutic or other applications.
References
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The Good Scents Company. (n.d.). osmorhizol benzene, 1-allyl-2,4-dimethoxy-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083821, Osmorhizole. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000131). Retrieved from [Link]
-
Oberg, A. L., & Vitek, O. (2009). An insight into high-resolution mass-spectrometry data. Biostatistics, 10(3), 369–393. Retrieved from [Link]
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Wang, S., et al. (2023). Hydroxytyrosol isolation, comparison of synthetic routes and potential biological activities. Food Science & Nutrition, 12(12), 6899-6912. Retrieved from [Link]
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Nikolic, D., et al. (2012). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Fitoterapia, 83(3), 441-453. Retrieved from [Link]
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Oon, S.F., et al. (2020). Xanthorrhizol: Its bioactivities and health benefits. Pharmacognosy Reviews, 14(27), 36-43. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93135, Xanthorrhizol. Retrieved from [Link]
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Zaharieva, M. M., et al. (2023). Chemical Characterization and Biological Activity of a Novel Ursolic Acid Derivative. Molecules, 28(13), 5123. Retrieved from [Link]
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Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
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An In-depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Allyl-2,4-dimethoxybenzene, a significant phenylpropene with applications in flavor, fragrance, and as a versatile synthetic intermediate in medicinal chemistry. The guide details its historical context, discovery, and evolution of synthetic methodologies, including the foundational Claisen rearrangement and modern catalytic approaches. Key physicochemical and spectroscopic properties are systematically presented, supported by detailed experimental protocols and mechanistic insights. This document serves as an authoritative resource for researchers and professionals engaged in organic synthesis and drug development, offering a blend of historical perspective and practical, field-proven expertise.
Introduction and Core Compound Profile
This compound, systematically named 1-(2-propen-1-yl)-2,4-dimethoxybenzene and also known by the trivial name Osmorhizole, is an aromatic organic compound belonging to the class of phenylpropenes. Its structure features a benzene ring substituted with an allyl group and two methoxy groups at positions 2 and 4. This unique arrangement of functional groups imparts a distinct spicy, sweet, and herbal aroma, leading to its use in the flavor and fragrance industry.[1]
Beyond its sensory properties, the molecule's true value for the scientific community lies in its potential as a building block in organic synthesis. The electron-rich dimethoxybenzene core and the reactive allyl group provide multiple avenues for functionalization, making it a valuable precursor for the synthesis of more complex molecules, including pharmacologically active compounds.[2] The methoxy groups, prevalent in many natural products and approved drugs, can influence ligand-target binding, physicochemical properties, and metabolic stability, making this compound an attractive scaffold in drug discovery.[3]
Table 1: Core Compound Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 3698-23-5 |
| Appearance | Liquid |
| Boiling Point | 254-255 °C |
| Density | 1.036 g/mL at 25 °C |
Historical Discovery and Context
While a definitive singular "discovery" of this compound in the historical literature is challenging to pinpoint, its emergence is intrinsically linked to the broader exploration of phenylpropenes and the development of fundamental organic reactions in the late 19th and early 20th centuries. Early investigations into the chemical constituents of essential oils, where many allylbenzenes are found, laid the groundwork for the identification and synthesis of this class of compounds.[1][2][5]
The synthesis of this compound and its isomers became feasible with the advent of powerful synthetic methodologies. The most pivotal of these is the Claisen rearrangement , a[2][2]-sigmatropic rearrangement of allyl phenyl ethers, discovered by Rainer Ludwig Claisen in 1912.[6] This reaction provided a rational and predictable method for the synthesis of ortho-allyl phenols, which could then be further modified to yield compounds like this compound.
The historical synthesis of related allylbenzene derivatives, such as the preparation of allylbenzene itself from phenylmagnesium bromide and allyl bromide reported in 1934, further illustrates the developing capabilities of organic chemists to construct such molecules.[7] While the exact first synthesis of this compound is not prominently documented, its preparation would have been a logical extension of these established methods, likely first achieved in the early to mid-20th century as chemists systematically explored the reactivity of substituted phenols and their ethers.
Synthetic Methodologies: A Technical Overview
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
The Claisen Rearrangement: A Foundational Approach
The most classic and reliable method for the synthesis of this compound involves the Claisen rearrangement of the corresponding allyl ether. This reaction proceeds through a concerted, pericyclic transition state and is a cornerstone of C-C bond formation in aromatic systems.[6]
Workflow Diagram: Claisen Rearrangement Synthesis
Caption: Synthetic workflow for this compound via Claisen rearrangement.
Step-by-Step Experimental Protocol: Claisen Rearrangement
Part A: Synthesis of 2,4-Dimethoxyphenyl allyl ether
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethoxyphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.
-
Allylation: While stirring, add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with 1M sodium hydroxide solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxyphenyl allyl ether, which can be purified by column chromatography if necessary.[8]
Part B: Claisen Rearrangement to this compound
-
Reaction Setup: Place the purified 2,4-dimethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser.
-
Thermal Rearrangement: Heat the ether to approximately 200-220 °C in an oil bath. The rearrangement is typically exothermic.
-
Monitoring: Maintain the temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Purification: After the reaction is complete, cool the flask to room temperature. The resulting crude this compound can be purified by vacuum distillation.
Friedel-Crafts Allylation: A Direct Approach
A more direct, albeit sometimes less regioselective, method is the Friedel-Crafts allylation of 1,3-dimethoxybenzene. This reaction involves the electrophilic substitution of the aromatic ring with an allyl group, typically using an allyl halide and a Lewis acid catalyst.
Reaction Mechanism: Friedel-Crafts Allylation
Caption: Simplified mechanism of Friedel-Crafts allylation.
Step-by-Step Experimental Protocol: Friedel-Crafts Allylation
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath and add 1,3-dimethoxybenzene (1 equivalent) dissolved in the same solvent.
-
Allylation: Add allyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by vacuum distillation to isolate this compound.[9]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features and Assignments |
| ¹H NMR | δ (ppm): ~6.9-6.4 (aromatic protons), ~5.9 (m, -CH=CH₂), ~5.0 (m, -CH=CH ₂), ~3.8 (s, -OCH₃), ~3.3 (d, -CH ₂-CH=) |
| ¹³C NMR | δ (ppm): ~160-158 (C-OCH₃), ~138 (-C H=CH₂), ~130-100 (aromatic carbons), ~115 (-CH=C H₂), ~55 (-OC H₃), ~35 (-C H₂-CH=) |
| IR (cm⁻¹) | ~3075 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1640 (C=C stretch, vinyl), ~1610, 1500 (C=C stretch, aromatic), ~1210, 1040 (C-O stretch, ether) |
| Mass Spec (m/z) | 178 (M⁺), characteristic fragmentation pattern showing loss of allyl and methoxy groups. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
Applications in Research and Drug Development
This compound serves as a valuable starting material in the synthesis of a variety of more complex molecules. Its potential applications in drug development are rooted in the established bioactivity of the allylbenzene scaffold and the modulatory effects of the dimethoxy substitution pattern.
-
Precursor for Bioactive Molecules: The allyl group can be readily isomerized to a propenyl group, oxidized, or otherwise functionalized to create a diverse array of derivatives. These derivatives are being investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.[2][10]
-
Fragment-Based Drug Design: The this compound core can be considered a molecular fragment in fragment-based drug design (FBDD). Its defined three-dimensional shape and chemical handles allow for its incorporation into larger molecules to probe binding interactions with biological targets.
-
Natural Product Synthesis: Many natural products contain the allylbenzene or related phenylpropene motif. Synthetic routes to these natural products and their analogues can utilize this compound as a key intermediate.
Conclusion
This compound, a compound with a rich history intertwined with the development of fundamental organic reactions, continues to be a molecule of significant interest. Its journey from a component of essential oils and an early target of synthetic chemists to a versatile building block in modern medicinal chemistry underscores its enduring relevance. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering both historical context and practical, actionable protocols for the contemporary researcher. As the demand for novel and effective therapeutic agents grows, the strategic application of well-characterized and versatile synthons like this compound will undoubtedly play a crucial role in the future of drug discovery and development.
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The Isomeric Landscape of Allyl-dimethoxybenzene: A Technical Guide for Researchers
Introduction
Allyl-dimethoxybenzenes represent a fascinating class of phenylpropanoids, isomers of which are prevalent in the essential oils of numerous plants and are of significant interest to the pharmaceutical, fragrance, and flavor industries. The precise positioning of the allyl and dimethoxy functional groups on the benzene ring gives rise to distinct isomers, each possessing a unique profile of physical, chemical, and biological properties. This guide provides an in-depth technical exploration of the key isomers of allyl-dimethoxybenzene, with a primary focus on the well-characterized methyl eugenol, alongside its mono-methoxy analogue, estragole, for comparative context. We will delve into their synthesis, physicochemical properties, biological activities, and the analytical methodologies crucial for their characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields.
Core Isomers and Their Significance
The term "allyl-dimethoxybenzene" can refer to several constitutional isomers. The most commercially and biologically significant are:
-
Methyl Eugenol (4-Allyl-1,2-dimethoxybenzene): A naturally occurring compound found in a wide variety of plants, including cloves and basil.[1] It is extensively used as a flavoring agent and in perfumery.[1] Its biological activities, including potential therapeutic and toxicological effects, have been the subject of considerable research.
-
Estragole (4-Allyl-1-methoxybenzene): While technically a mono-methoxybenzene, estragole is structurally very similar to methyl eugenol and is often discussed in the same context. It is a major component of essential oils from herbs like tarragon, basil, and fennel.[2] Like methyl eugenol, it has applications in the flavor and fragrance industry but also raises toxicological concerns.[3]
-
Other Isomers: Less common, but nonetheless important for a comprehensive understanding, are isomers such as 1-Allyl-2,4-dimethoxybenzene and 2-Allyl-1,4-dimethoxybenzene . Data on these isomers is more limited, highlighting an area for future research.
This guide will focus on providing a detailed comparative analysis of these key isomers.
Synthesis of Allyl-dimethoxybenzene Isomers
The primary synthetic route to allyl-dimethoxybenzene isomers is through the Williamson ether synthesis, which involves the O-alkylation of a corresponding phenol with an allyl halide.[4][5]
Conceptual Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of allyl-dimethoxybenzene isomers.
Caption: General workflow for the synthesis and characterization of allyl-dimethoxybenzene isomers.
Detailed Experimental Protocol: Synthesis of Methyl Eugenol from Eugenol
This protocol details the methylation of eugenol to produce methyl eugenol, a classic example of the Williamson ether synthesis.[6][7]
Materials:
-
Eugenol (4-allyl-2-methoxyphenol)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Water (distilled)
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve eugenol in an aqueous solution of sodium hydroxide (e.g., 5% NaOH).[6] Stir the mixture until the eugenol has completely dissolved to form the sodium eugenolate salt. The reaction is typically performed at room temperature.
-
Methylation: While stirring vigorously, add dimethyl sulfate dropwise to the reaction mixture.[6] This reaction is exothermic, so the addition should be slow to control the temperature.[6]
-
Reaction Completion: After the addition of dimethyl sulfate is complete, continue stirring the mixture. The reaction can be gently heated (e.g., refluxed) to ensure completion.[6]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add water and n-hexane to extract the organic product. Shake the funnel and allow the layers to separate.
-
Extraction and Washing: Collect the organic (n-hexane) layer. Wash the organic layer sequentially with water and then a brine solution to remove any remaining impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[6] Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the n-hexane solvent using a rotary evaporator to yield the crude methyl eugenol.
-
Purification: The crude product can be further purified by vacuum distillation to obtain high-purity methyl eugenol.
Comparative Physicochemical Properties
The isomeric variations lead to distinct physicochemical properties, which are crucial for their identification and application.
| Property | Estragole (4-Allyl-1-methoxybenzene) | Methyl Eugenol (4-Allyl-1,2-dimethoxybenzene) | This compound | 2-Allyl-1,4-dimethoxybenzene |
| Molecular Formula | C₁₀H₁₂O[2] | C₁₁H₁₄O₂ | C₁₁H₁₄O₂[8][9] | C₁₁H₁₄O₂ |
| Molar Mass ( g/mol ) | 148.20[2] | 178.23 | 178.23[9] | 178.23 |
| Appearance | Colorless to pale yellow liquid[2] | Colorless to pale yellow liquid | Not readily available | Not readily available |
| Boiling Point (°C) | 216[2] | 254-255 | ~255 (est.)[10] | Not readily available |
| Density (g/mL at 25°C) | ~0.946[2] | ~1.036 | Not readily available | Not readily available |
| Refractive Index (n20/D) | ~1.521 | ~1.534 | Not readily available | Not readily available |
| CAS Number | 140-67-0[2] | 93-15-2 | 3698-23-5[8] | 19754-22-4 |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of allyl-dimethoxybenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
¹H NMR: The proton NMR spectrum of methyl eugenol typically shows characteristic signals for the allyl group protons (around 3.3, 5.0, and 5.9 ppm), the two methoxy group protons (around 3.8 ppm), and the aromatic protons (around 6.7 ppm).[11][12]
-
¹³C NMR: The carbon NMR spectrum of methyl eugenol displays distinct signals for the carbons of the allyl group, the methoxy groups, and the aromatic ring.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture, making it ideal for the analysis of essential oils containing these isomers.[13][14][15]
-
Gas Chromatography (GC): Separates the isomers based on their volatility and interaction with the stationary phase of the GC column.[13]
-
Mass Spectrometry (MS): Provides a unique fragmentation pattern (mass spectrum) for each isomer, which acts as a chemical fingerprint for identification.[13]
-
Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration.[16]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.[16]
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column.[1] The column oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.[16]
-
MS Detection: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to a library of known spectra for identification.
Biological Activities and Toxicological Profile
The biological effects of allyl-dimethoxybenzene isomers are a double-edged sword, encompassing potential therapeutic benefits and significant toxicological risks.
Pharmacological Activities
-
Estragole: Has demonstrated anti-inflammatory, antioxidant, and antimicrobial properties.[17] It has also been shown to block neuronal excitability by directly inhibiting Na+ channels, suggesting potential as a local anesthetic.[18]
-
Methyl Eugenol: Exhibits antioxidant, anti-inflammatory, and antimicrobial activities.[19] It has also been investigated for its neuroprotective effects.[19] Additionally, it acts as a potent insect attractant, particularly for certain fruit fly species.[20]
Toxicology and Carcinogenicity
Both estragole and methyl eugenol are classified as genotoxic carcinogens.[3][21] Their carcinogenicity is linked to their metabolic activation in the liver.
Caption: Simplified metabolic pathways of estragole and methyl eugenol, highlighting the bioactivation route leading to carcinogenicity and the detoxification pathway.
The primary mechanism involves the 1'-hydroxylation of the allyl side chain by cytochrome P450 enzymes, followed by sulfonation to form a reactive 1'-sulfooxy metabolite.[3] This electrophilic intermediate can then bind to DNA, forming adducts that can lead to mutations and cancer.[3] It is important to note that detoxification pathways, such as O-demethylation, also exist and that the balance between activation and detoxification is dose-dependent.[3][21]
Conclusion
The isomers of allyl-dimethoxybenzene, particularly methyl eugenol and its analogue estragole, are compounds of significant scientific and commercial interest. Their synthesis is well-established, and a suite of analytical techniques is available for their robust characterization. While they possess intriguing pharmacological properties, their potential for metabolic activation into carcinogens necessitates careful risk assessment and regulatory oversight. Further research into the less common isomers is warranted to fully elucidate the structure-activity relationships within this chemical class and to potentially identify new compounds with favorable therapeutic indices. This guide provides a foundational framework for researchers to navigate the complexities of these multifaceted molecules.
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ChemistryViews. (2012). Biosynthesis of Methyl Chavicol (Estragole) - Part of Pesto Article. Retrieved from [Link]
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AIP Publishing. (2016). Conversion of Eugenol to Methyleugenol : Computational Study And Experimental. Retrieved from [Link]
-
SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
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PubChem. (n.d.). 2-Allyl-1,4-dimethoxy-3-methyl-benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety assessment of allylalkoxybenzene derivatives used as flavouring substances - Methyl eugenol and estragole. Retrieved from [Link]
-
Slideshare. (n.d.). Preparation of isoeugenol/methyl isoeugenol from eugenol/methyl eugenol using new cheap catalyst. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ESTRAGOLE. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS O3698-23-5). Retrieved from [Link]
-
Reaction-Reagents. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Lewinsohn, E., et al. (2000). Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities. Plant Science, 150(1), 53-59. [Link]
-
PubChem. (n.d.). 1-Allyl-2,3,4,5-tetramethoxybenzene. Retrieved from [Link]
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Taylor & Francis. (n.d.). Estragole – Knowledge and References. Retrieved from [Link]
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Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
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Supplementary Information File. (n.d.). Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse001263 4-Allyl-1,2-dimethoxybenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl eugenol. Retrieved from [Link]
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International Agency for Research on Cancer. (2013). METHYLEUGENOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): IARC. [Link]
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1-Allyl-2,4-dimethoxybenzene: A Technical Guide to its Potential Biological Activities
Introduction
1-Allyl-2,4-dimethoxybenzene, also known as osmorhizole, is an organic aromatic compound belonging to the dimethoxybenzene class[1]. With the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , this compound is found as a constituent in the essential oils of various plants, including tarragon and chervil[2]. As a member of the broader class of allylpolyalkoxybenzenes, this compound is structurally related to a number of bioactive phenylpropanoids, such as eugenol and methyleugenol[3]. While direct and extensive research on this compound is limited, its structural characteristics suggest a range of potential biological activities that warrant further investigation for applications in drug discovery and development. This guide provides a comprehensive overview of these potential activities, drawing upon structure-activity relationships of similar compounds and outlining experimental approaches for their validation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [4][5] |
| Molecular Weight | 178.23 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | Osmorhizole, 2,4-Dimethoxy-1-(2-propen-1-yl)benzene | [1] |
| Appearance | Liquid | [6] |
| Boiling Point | 248 °C | [3] |
| Density | 1.035 g/cm³ | [3] |
| SMILES | C=CCc1ccc(cc1OC)OC | [4] |
| InChIKey | HZLYHZSHPUFYAR-UHFFFAOYSA-N | [4] |
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related allylbenzene and methoxybenzene derivatives, this compound is hypothesized to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Antioxidant Activity
The presence of methoxy groups on the benzene ring suggests that this compound may act as an antioxidant. Phenolic and methoxy-substituted compounds can scavenge free radicals and inhibit lipid peroxidation[7]. Studies on natural allylpolyalkoxybenzenes have indicated that both the methylenedioxy fragment and methoxy groups on the aromatic ring contribute to their antioxidant activity[2][8].
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free-radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound or standard to 900 µL of the DPPH solution in test tubes.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as the blank.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity
Several methoxybenzene derivatives have demonstrated anti-inflammatory properties. For instance, 1,2,4-Trimethoxybenzene has been shown to selectively inhibit the NLRP3 inflammasome, a key player in inflammation[9]. Additionally, allylpyrocatechol, a related compound, exhibits anti-inflammatory effects by suppressing the expression of iNOS and COX-2 through the NF-κB pathway[10]. It is plausible that this compound could exert similar effects.
Signaling Pathway: NF-κB Mediated Inflammation The NF-κB signaling pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.
Caption: Simplified NF-κB signaling pathway in inflammation.
Antimicrobial Activity
The allyl group is a common feature in many natural antimicrobial compounds. For example, allyl sulfides from garlic and onion have demonstrated broad-spectrum antimicrobial activity[11]. Furthermore, 4-allylbenzene-1,2-diol, isolated from Piper betle, has shown potent antibacterial activity against several plant pathogens[1][12]. While this compound itself has not been extensively studied for this property, its structural similarity to these compounds suggests it may possess antimicrobial effects.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Culture the desired bacterial or fungal strain in appropriate broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Use a 96-well microtiter plate.
-
-
Assay Procedure:
-
Perform serial twofold dilutions of the compound in the microtiter plate with broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity
The allyl functional group is present in numerous natural and synthetic compounds with demonstrated anticancer properties[13][14]. For instance, derivatives of 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile have shown potent anticancer activity against various cell lines[4]. The trimethoxyphenyl group in these derivatives is a well-known pharmacophore in many anticancer agents that target tubulin polymerization. While this compound has a simpler structure, its allyl and dimethoxybenzene moieties suggest that it could serve as a scaffold for the development of novel anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Toxicology and Pharmacokinetics Considerations
The safety and metabolic fate of this compound are critical aspects for its potential therapeutic development. Allylbenzene and its analogs can undergo metabolic activation in the liver, primarily through hydroxylation of the allyl side chain, which can lead to the formation of reactive electrophilic intermediates with potential genotoxicity[15]. The pharmacokinetics of related methoxybenzoyl-aryl-thiazoles have been studied, revealing metabolic processes such as demethylation and hydroxylation[16]. Therefore, a thorough toxicological and pharmacokinetic profiling of this compound is essential.
Conclusion
This compound is a naturally occurring compound with a chemical structure that suggests a range of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. While direct research on this specific molecule is currently limited, the information available for structurally related compounds provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this compound and its derivatives. Future studies should focus on systematically evaluating these potential activities, elucidating the underlying mechanisms of action, and establishing a comprehensive safety and pharmacokinetic profile.
References
- Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2013).
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, M. A., Al-Amer, O. M., El-Sayed, M. A., & Abdel-Aziz, A. A.-M. (2023). Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1318–1331.
- Belousov, M. V., Zenkov, N. K., & Kandalintseva, N. V. (2019). Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents.
- Belousov, M. V., Zenkov, N. K., Kandalintseva, N. V., & Menshchikova, E. B. (2019). Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents.
- Cacho, M., & El-Khatib, M. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(6), 3943–3979.
- Li, C.-M., Lu, Y., Narayanan, R., Miller, D. D., & Dalton, J. T. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition, 38(11), 2032–2039.
- Cacho, M., & El-Khatib, M. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(6), 3943–3979.
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GSRS. (n.d.). This compound. Retrieved from [Link]
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GSRS. (n.d.). This compound. Retrieved from [Link]
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PhytoBank. (n.d.). Showing this compound (PHY0062339). Retrieved from [Link]
- Guenthner, T. M., & Luo, G. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Toxicology, 160(1-3), 47–58.
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Journal of Science and Engineering, 8(1), 25-28.
- Ullah, N., & Ahmad, S. (2021). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Molecules, 26(23), 7239.
- Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252–259.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.
- Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Chen, Y., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules, 28(8), 3538.
- Chatterjee, A., et al. (2011). Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway.
- Rojas-Armas, J. P., et al. (2021). Chemical Constituents, In Vitro Antioxidant Activity and In Silico Study on NADPH Oxidase of Allium sativum L. (Garlic) Essential Oil. Antioxidants, 10(11), 1844.
- Kim, J. W., Kim, Y.-S., & Kyung, K. H. (2001). Antimicrobial activity of alk(en)yl sulfides found in essential oils of garlic and onion. Food Science and Biotechnology, 10(2), 205-209.
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- 3. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Purification of 1-Allyl-2,4-dimethoxybenzene
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 1-Allyl-2,4-dimethoxybenzene, a key intermediate in the synthesis of various natural products and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We delve into the rationale behind selecting appropriate purification techniques, focusing on fractional distillation and column chromatography as primary methods. Furthermore, this guide outlines robust analytical protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the stringent assessment of purity. Visual workflows and detailed, step-by-step methodologies are provided to ensure reproducible and high-purity outcomes.
Introduction: The Significance of Purity for this compound
This compound is a versatile aromatic compound characterized by its electron-rich benzene ring and a reactive allyl functional group. Its structural features make it a valuable precursor in a multitude of synthetic pathways. However, the presence of impurities, even in trace amounts, can have a significant impact on the yield, stereoselectivity, and overall success of subsequent reactions. Therefore, achieving a high degree of purity is paramount.
This guide provides a systematic approach to the purification of this compound, addressing the common challenges encountered during its synthesis and isolation.
Understanding Potential Impurities
The choice of a purification strategy is fundamentally dictated by the nature of the impurities present in the crude product. The synthesis of this compound commonly proceeds through two key steps: a Williamson ether synthesis to form 1-allyloxy-2,4-dimethoxybenzene, followed by a thermal Claisen rearrangement.[1][2][3] Based on this synthetic route, the following impurities can be anticipated:
-
Unreacted Starting Materials: 2,4-dimethoxyphenol and allyl bromide (or other allylating agents).
-
Intermediate Ether: 1-allyloxy-2,4-dimethoxybenzene, resulting from an incomplete Claisen rearrangement.[4]
-
Isomeric Byproducts: The Claisen rearrangement can potentially yield a para-substituted product, although the ortho-product is generally favored.[1] Isomerization of the allyl double bond to the more thermodynamically stable propenyl isomer (anethole analogue) can also occur, particularly at elevated temperatures or in the presence of catalysts.[5]
-
Oligomerization Products: The reactive allyl group can undergo oligomerization, leading to higher molecular weight impurities.
A thorough understanding of these potential contaminants is critical for the rational design of an effective purification workflow.
Physicochemical Properties for Purification Strategy
The successful implementation of purification techniques relies on the distinct physicochemical properties of this compound and its potential impurities.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₄O₂ | Used for molecular weight determination. |
| Molecular Weight | 178.23 g/mol | Provides a basis for mass spectrometry analysis. |
| Boiling Point | ~255 °C (estimated) | A high boiling point suggests that vacuum distillation is preferable to avoid thermal degradation.[1] |
| Solubility | Highly soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Limited solubility in water.[1] | This information is crucial for selecting appropriate solvent systems for column chromatography and extraction. |
Purification Methodologies: A Step-by-Step Guide
A multi-step purification strategy is often necessary to achieve high purity. The following workflow is recommended for the purification of crude this compound.
Caption: Recommended workflow for the purification of this compound.
Protocol 1: Fractional Vacuum Distillation
Rationale: Fractional distillation is an effective first step to remove impurities with significantly different boiling points, such as residual high-boiling solvents or low-boiling starting materials.[2] Given the high boiling point of the target compound, vacuum distillation is essential to prevent thermal decomposition.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure that will bring the boiling point of the target compound into a manageable range (e.g., 120-150 °C).
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will contain lower-boiling impurities.
-
Main Fraction: Once the distillation temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Residue: Leave a small amount of residue in the distillation flask to avoid distilling any high-boiling impurities.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Silica Gel Column Chromatography
Rationale: Column chromatography is a highly effective technique for separating compounds with different polarities. This method is ideal for removing polar impurities, such as residual 2,4-dimethoxyphenol, and for separating isomeric byproducts from the desired this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the partially purified this compound from the distillation step in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Maintain a constant flow rate and ensure the column does not run dry.
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm the purity of the final product. The following methods are recommended for a comprehensive evaluation.
Caption: Analytical workflow for purity assessment of this compound.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for detecting and quantifying residual starting materials, the intermediate ether, and isomeric impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. It is particularly useful for analyzing less volatile impurities and for achieving high-resolution separation of isomers. A reverse-phase method is generally suitable for this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Typical HPLC Parameters:
| Parameter | Value |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. For MS compatibility, replace any non-volatile acid with formic acid.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Conclusion
The purity of this compound is a critical factor that dictates its utility in synthetic applications. The protocols outlined in this guide provide a robust framework for achieving and verifying high levels of purity. A combination of fractional vacuum distillation and silica gel column chromatography offers an effective strategy for removing a wide range of potential impurities. The subsequent analytical verification by GC-MS and HPLC ensures that the final product meets the stringent quality requirements for research, development, and manufacturing.
References
-
Scent.vn. This compound (CAS 3698-23-5). Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Horikoshi, S., et al. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Advances. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]
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Erowid. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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Wikipedia. Claisen rearrangement. Available at: [Link]
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ResearchGate. Scheme 1 Claisen rearrangement processes for ally aryl ethers. Available at: [Link]
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ScienceDirect. Aliphatic Claisen Rearrangements. Available at: [Link]
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ResearchGate. A Catalytic System for the Estragole to Anethole Isomerization Based on [{RuCl(μ-Cl)(η6-p-cymene)}2]. Available at: [Link]
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Theochem @ Mercer University. FRIEDEL-CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Available at: [Link]
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University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]
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Chem LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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PDF Download Free. Isomerization of allylbenzenes. Available at: [Link]
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MDPI. Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. Available at: [Link]
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National Center for Biotechnology Information. α-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts: An Extreme Manifestation of the Multisite Nature of Methylaluminoxane. Available at: [Link]
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ResearchGate. Oligomerization of 1-butene with a homogeneous catalyst system based on allylic nickel complexes. Available at: [Link]
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ResearchGate. OLEFIN OLIGOMERIZATION CATALYSTS. Available at: [Link]
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Quantitative Analysis of 1-Allyl-2,4-dimethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust method for the qualitative and quantitative analysis of 1-Allyl-2,4-dimethoxybenzene (C₁₁H₁₄O₂, MW: 178.23 g/mol ) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] this compound, also known as Osmorhizol, is an aromatic compound of interest in various chemical and pharmaceutical research fields. The methodology described herein provides a comprehensive workflow, from sample preparation to data analysis, designed to ensure accuracy, precision, and reliability. This guide is intended for researchers and drug development professionals requiring a validated protocol for the characterization and quantification of this analyte in solution.
Principle of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its exceptional capability to separate volatile and semi-volatile compounds and provide definitive identification based on their mass-to-charge ratio (m/z).[4][5][6]
The core of this method relies on two integrated processes:
-
Gas Chromatography (GC): The sample, once vaporized, is transported by an inert carrier gas through a capillary column.[6] The separation of this compound from the solvent and any potential impurities is achieved based on its boiling point and its differential interaction with the column's stationary phase.[7] A non-polar stationary phase is selected to facilitate elution based primarily on the analyte's boiling point.
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is fragmented into characteristic, reproducible ions using Electron Ionization (EI). These ions are then separated by a mass analyzer (e.g., a quadrupole), allowing for both qualitative identification by comparing the fragmentation pattern to a reference library and sensitive quantification by monitoring specific ions.
Materials and Reagents
-
Analyte Standard: this compound (CAS: 3698-23-5), purity ≥98%[2]
-
Solvent: Hexane or Dichloromethane, GC-MS grade or equivalent purity.[4][8]
-
Carrier Gas: Helium (99.999% purity)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.[9][10]
-
Filters: 0.22 µm PTFE syringe filters for sample clarification.[9]
-
Pipettes and Syringes: Calibrated volumetric glassware and microliter syringes for accurate preparation of standards and samples.
Instrumentation and Analytical Conditions
This method was developed on a standard capillary GC-MS system. The parameters listed below are a validated starting point and may be adapted for equivalent instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | Non-polar column, such as a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane; 30 m x 0.25 mm I.D., 0.25 µm film thickness. | These columns provide excellent resolution for a wide range of semi-volatile aromatic compounds based on their boiling points and are robust for routine analysis.[7][8][11] A non-polar phase like SE-30 is also suitable.[12][13] |
| Inlet | Split/Splitless | Allows for flexibility in handling varying sample concentrations. Splitless mode is preferred for trace analysis to maximize sensitivity.[6] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte (B.P. est. 255 °C) and solvent without thermal degradation.[3][6] |
| Injection Volume | 1 µL | A standard volume for capillary GC systems that prevents column overloading. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Helium is an inert and efficient carrier gas providing good separation efficiency and is safer than hydrogen. |
| Oven Program | Initial temperature: 70 °C, hold for 1 min. Ramp at 15 °C/min to 250 °C. Hold for 5 min. | The initial hold ensures sharp peak focusing at the head of the column. The ramp rate is optimized to provide good separation from potential contaminants in a reasonable runtime. The final hold ensures that all components elute.[6] |
| Mass Spectrometer (MS) | ||
| Ion Source Temperature | 230 °C | Maintains the analyte in the gas phase and minimizes contamination within the source. |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns that are directly comparable with established mass spectral libraries like NIST for confident identification. |
| Data Acquisition | Full Scan: m/z 40-400 for qualitative analysis and method development. Selected Ion Monitoring (SIM): For quantitative analysis, monitoring ions m/z 178, 163, and 147. | Full scan mode captures the complete mass spectrum for identification. SIM mode significantly increases sensitivity and selectivity for quantification by focusing only on ions characteristic of the target analyte. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector, which preserves the filament and detector lifespan. |
Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Causality: Accurate quantification relies on a calibration curve constructed from standards of known concentration. The same preparation steps must be applied to both standards and unknown samples to ensure consistency and mitigate variability.
-
Prepare a Primary Stock Standard (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Quantitatively transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. Mix thoroughly. This stock solution should be stored at 4°C in an amber vial.
-
-
Prepare Working Calibration Standards:
-
Perform serial dilutions of the primary stock standard to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.[10][14]
-
For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with hexane.
-
-
Prepare the Unknown Sample:
-
Dissolve the sample matrix in a suitable volume of hexane. The goal is to achieve a final concentration of this compound within the calibration range (1-50 µg/mL).[9]
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[9][10] This prevents clogging of the GC inlet and column contamination.[10]
-
Protocol 2: GC-MS Analysis Workflow
Causality: This sequence ensures the analytical system is performing correctly before committing valuable samples. A solvent blank confirms system cleanliness, while the calibration curve establishes the quantitative relationship between signal response and concentration.
-
System Equilibration: Set the GC-MS to the conditions specified in the instrumentation table and allow the system to equilibrate until a stable baseline is achieved.
-
Solvent Blank Injection: Inject 1 µL of hexane to verify that the system is free from contamination and interfering peaks.
-
Calibration Curve Analysis:
-
Inject 1 µL of each calibration standard, starting from the lowest concentration.
-
Acquire the data in either Full Scan or SIM mode.
-
-
Sample Analysis: Inject 1 µL of each prepared unknown sample.
-
Quality Control: Periodically inject a mid-range calibration standard (e.g., 10 µg/mL) as a continuing calibration verification (CCV) sample to monitor instrument performance during the analytical run.
Data Analysis and Expected Results
Qualitative Identification
This compound is identified by a combination of its GC retention time and its unique mass spectrum. Under the conditions specified, the analyte should elute at a consistent retention time. The acquired mass spectrum should be compared to a reference from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.
-
Expected Retention Time: Approximately 10-12 minutes (dependent on the specific system).
-
Mass Spectrum: The EI mass spectrum will show a characteristic fragmentation pattern. Key expected ions include:
-
m/z 178: Molecular ion (M⁺), confirming the molecular weight.
-
m/z 163: Loss of a methyl group ([M-CH₃]⁺).
-
m/z 147: Loss of a methoxy group ([M-OCH₃]⁺) or subsequent fragmentation.
-
Quantitative Analysis
-
Construct Calibration Curve: Plot the peak area of the primary quantifying ion (m/z 178) against the known concentration of each calibration standard.
-
Perform Linear Regression: The plot should be linear. A correlation coefficient (R²) of ≥0.995 is considered acceptable for demonstrating linearity.[14][15]
-
Calculate Sample Concentration: Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples based on their measured peak areas.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., ICH Q2(R1)).[5][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the unique mass spectrum and chromatographic resolution.
-
Linearity: Assessed as described above.[5]
-
Accuracy & Precision: Determined by analyzing replicate preparations of a sample spiked with a known amount of standard. Accuracy should be within 80-120% and precision (%RSD) should be ≤15%.[14][15]
-
Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from sample handling to final data reporting.
Caption: GC-MS analytical workflow for this compound.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Cusabio. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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Vlaisavljević, S., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za farmaciju, 71(6), 498-521. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
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Runde, M. (2022). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry, 38(6), 1388-1395. Retrieved from [Link]
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Oriental Journal of Chemistry. (2022). Validation of Essential oils' Gas Chromatography, Mass Spectrometry Compositional Analysis Using System Independent Parameters; Kovat Index and Fragmentation Pattern. Retrieved from [Link]
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Pleshkova, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7189. Retrieved from [Link]
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Barreda, L., et al. (2015). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. Polycyclic Aromatic Compounds, 36(5), 349-373. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Analysis of Monocyclic Aromatic Hydrocarbons by ASTM D7504 on the Agilent 8850 GC System. Retrieved from [Link]
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Agilent Technologies. (2013). Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-Allyl-2,3,4,5-tetramethoxybenzene. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound Gas Chromatography Data. NIST Chemistry WebBook. Retrieved from [Link]
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Scent.vn. (n.d.). This compound (CAS O3698-23-5). Retrieved from [Link]
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Comprehensive ¹H and ¹³C NMR Spectral Analysis of Osmorhizol: Protocols and Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Osmorhizol, a phenylpropanoid found in various plant species, holds interest for its potential biological activities. Definitive structural characterization is paramount for any further investigation or development, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. This document provides a comprehensive, in-depth guide to the acquisition and analysis of ¹H and ¹³C NMR spectra for the structural elucidation of Osmorhizol. We present validated protocols for sample preparation and data acquisition, a detailed interpretation of spectral features, and a logical workflow for unambiguous signal assignment. This guide is intended to empower researchers in natural product chemistry and drug development with the practical and theoretical knowledge required to confidently identify and characterize Osmorhizol.
Foundational Principles: Why NMR for Natural Product Analysis?
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the molecular structure of organic compounds. Unlike mass spectrometry, which provides information about molecular weight and fragmentation, NMR reveals the carbon-hydrogen framework of a molecule.[1][2] It provides precise information on the chemical environment, connectivity, and stereochemistry of atoms. For natural products like Osmorhizol, which may be part of a complex isomeric mixture, NMR is indispensable for unambiguous identification.[3][4]
This guide focuses on the structural isomer 1-(4-methoxyphenyl)-1,2-propanediol , a compound isolated from natural sources and identified as Osmorhizol. Its structure, featuring a substituted aromatic ring and a chiral aliphatic side chain, presents a perfect case study for the application of fundamental NMR interpretation principles.
Figure 1: Chemical Structure and Atom Numbering of Osmorhizol
Caption: Structure of Osmorhizol (1-(4-methoxyphenyl)-1,2-propanediol) with key functional groups highlighted.
Experimental Workflow: From Sample to Spectrum
Achieving high-quality, reproducible NMR data is critically dependent on rigorous experimental protocol. The following sections detail a self-validating system for sample preparation and data acquisition.
Protocol: Sample Preparation
The goal of this stage is to prepare a homogeneous, stable solution suitable for high-resolution NMR analysis.
-
Material: Start with ≥95% pure Osmorhizol (5-10 mg). Purity is critical to avoid spectral overlap from contaminants.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a solvent of choice for moderately polar compounds like Osmorhizol. It is chemically inert and has a well-defined residual proton signal (δH ≈ 7.26 ppm) and carbon triplet (δC ≈ 77.16 ppm) which serve as a convenient internal reference, ensuring data consistency across different experiments.[5]
-
-
Solubilization: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution is required to achieve sharp, well-resolved NMR signals.
-
Transfer: Transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
Protocol: NMR Data Acquisition
These parameters are optimized for a 500 MHz spectrometer. They can be adapted for other field strengths, but consistency is key.
Table 1: Optimized ¹H NMR Acquisition Parameters
| Parameter | Value | Rationale & Field-Proven Insight |
|---|---|---|
| Pulse Program | zg30 | A standard 30° pulse angle is used as a compromise between signal intensity and ensuring full relaxation for quantitative analysis. |
| Spectral Width | 16 ppm | This range (approx. -2 to 14 ppm) is sufficient to capture all proton signals, including potentially shifted hydroxyl groups. |
| Acquisition Time | 3.0 s | Provides a good balance of digital resolution and experimental time. |
| Relaxation Delay (d1) | 2.0 s | A 2-second delay ensures that even protons with longer relaxation times can return to equilibrium, making integration more reliable. |
| Number of Scans | 16 | Sufficient for achieving a high signal-to-noise ratio for a ~10 mg sample. |
| Temperature | 298 K | Standard ambient temperature for reproducibility and comparison with literature data. |
Table 2: Optimized ¹³C NMR Acquisition Parameters
| Parameter | Value | Rationale & Field-Proven Insight |
|---|---|---|
| Pulse Program | zgpg30 | Standard 30° pulse with proton power-gated decoupling to suppress the nuclear Overhauser effect (NOE) for more accurate integration. |
| Spectral Width | 220 ppm | Covers the full expected range of sp² (aromatic) and sp³ (aliphatic) carbons in Osmorhizol. |
| Acquisition Time | 1.5 s | Adequate for resolving carbon signals. |
| Relaxation Delay (d1) | 2.0 s | Ensures proper relaxation, especially for quaternary carbons which have longer relaxation times. |
| Number of Scans | 1024 | A higher number of scans is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6] |
| Decoupling | Broadband | Removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[7] |
Spectral Interpretation: Decoding the Molecular Structure
The following is a detailed guide to interpreting the ¹H and ¹³C NMR spectra of Osmorhizol, grounded in fundamental principles of chemical shifts, coupling constants, and integration.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is typically analyzed in distinct regions corresponding to different proton environments.
Figure 2: Logical Workflow for ¹H NMR Spectral Interpretation
Sources
Application Notes and Protocols for Evaluating the Insecticidal Activity of 1-Allyl-2,4-dimethoxybenzene Against Aedes aegypti
Introduction: The Case for 1-Allyl-2,4-dimethoxybenzene as a Novel Mosquitocide
Aedes aegypti stands as a significant vector for numerous arboviruses, including dengue, Zika, and chikungunya, posing a considerable threat to global public health. The increasing prevalence of insecticide resistance necessitates the exploration of new active compounds. This document outlines the rationale and experimental protocols for evaluating the insecticidal properties of this compound against this vector.
This compound is a phenylpropanoid, a class of organic compounds synthesized by plants as part of their defense mechanisms. It is a structural isomer of methyleugenol (4-allyl-1,2-dimethoxybenzene) and closely related to eugenol, both of which have well-documented insecticidal activities.[1][2][3] Given this structural similarity, there is a strong scientific basis to hypothesize that this compound will exhibit comparable bioactivity, making it a compelling candidate for investigation as a novel, plant-derived insecticide.
These application notes provide a comprehensive framework for the systematic evaluation of this compound, focusing on its larvicidal and adulticidal efficacy against Aedes aegypti. The protocols are grounded in established methodologies from the World Health Organization (WHO) and current scientific literature to ensure data integrity and reproducibility.
Proposed Mechanism of Action: Targeting the Insect Nervous System
The insecticidal action of eugenol and related phenylpropanoids is primarily neurotoxic.[2][4] The primary proposed target is the octopamine receptor system, which is unique to invertebrates and plays a crucial role in neurotransmission.[5][6][7][8][9]
The Octopaminergic Pathway:
Octopamine, the invertebrate counterpart to norepinephrine, binds to its G-protein coupled receptors, triggering a cascade that increases intracellular cyclic AMP (cAMP) and calcium levels. This signaling is vital for regulating behavior, movement, and metabolism in insects. It is hypothesized that this compound, like eugenol, acts as an agonist or antagonist at these receptors, disrupting normal neurotransmission and leading to paralysis and death.[9] This targeted action is advantageous as it suggests a lower potential for toxicity in vertebrates, which lack octopamine receptors.
Caption: Hypothesized mechanism of this compound targeting the octopamine receptor.
Quantitative Data from Structurally Related Compounds
While specific toxicological data for this compound is not yet available, the following tables summarize the reported efficacy of its close structural analogs against Aedes aegypti. This data provides a benchmark for expected activity in the proposed studies.
Table 1: Larvicidal Activity of Related Phenylpropanoids against Aedes aegypti
| Compound | Instar | Exposure (h) | LC50 (ppm) | Reference |
| Eugenol | 4th | 24 | 63.48 | [10] |
| Eugenol | 3rd/4th | 24 | 71.9 | [1] |
| 1,2,4-Trimethoxybenzene | 4th | Not Specified | ~23.1 | [11] |
| Essential Oil of P. coreana | 4th | Not Specified | 31.64 | [11] |
Table 2: Adulticidal Activity of Related Phenylpropanoids against Aedes aegypti
| Compound/Oil | Exposure (h) | LC50 (µg/mL) | Reference |
| Essential oil of B. multiflora | 1.5 | 12.5 | [12] |
| Essential oil of A. marmelos | 72 | 278.82 (ppm) |
Experimental Protocols
The following protocols are designed to assess the larvicidal and adulticidal properties of this compound against susceptible strains of Aedes aegypti.
Protocol 1: Larvicidal Bioassay
This protocol is adapted from the World Health Organization's guidelines for laboratory testing of mosquito larvicides.[10][13]
Objective: To determine the median lethal concentration (LC50) of this compound against late 3rd or early 4th instar larvae of Aedes aegypti.
Materials:
-
This compound (analytical grade)
-
Ethanol or acetone (as a solvent)
-
Deionized water
-
250 mL glass beakers
-
Pipettes
-
Late 3rd or early 4th instar Aedes aegypti larvae
-
Small fishnet or sieve
Workflow:
Caption: Workflow for the larvicidal bioassay.
Step-by-Step Procedure:
-
Preparation of Test Solutions: Prepare a 1% stock solution of this compound in ethanol. From this stock, prepare a series of dilutions to obtain final test concentrations (e.g., 10, 25, 50, 75, 100 ppm).
-
Assay Setup:
-
In a series of 250 mL beakers, add 224 mL of deionized water.
-
To each beaker, add 1 mL of the appropriate test dilution. This will result in a final volume of 225 mL.
-
Prepare two control groups: a negative control with 225 mL of deionized water and a solvent control with 224 mL of deionized water and 1 mL of ethanol.
-
Gently introduce 25 late 3rd or early 4th instar larvae into each beaker.
-
Each concentration and control should be replicated at least three times.
-
-
Incubation and Observation:
-
Maintain the beakers at a constant temperature (25-27°C) and a 12:12 hour light:dark photoperiod.
-
After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
If mortality in the control group is between 5% and 20%, correct the treatment mortality using Abbott's formula.
-
Use Probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
-
Protocol 2: Adulticidal Topical Application Bioassay
This protocol is a standard method for determining the contact toxicity of a compound.[14]
Objective: To determine the median lethal dose (LD50) of this compound when applied topically to adult female Aedes aegypti.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Micropipette or micro-applicator
-
Non-fed, 2-5 day old adult female Aedes aegypti
-
Holding cages with access to a sugar solution
-
CO2 or cold plate for anesthetizing mosquitoes
Workflow:
Caption: Workflow for the adulticidal topical application bioassay.
Step-by-Step Procedure:
-
Preparation of Dosing Solutions: Prepare a range of concentrations of this compound in acetone. The doses should be chosen to produce a range of mortality from 0% to 100%.
-
Mosquito Handling and Application:
-
Anesthetize groups of 20-25 non-fed, 2-5 day old adult female mosquitoes.
-
Using a micro-applicator, apply 0.5 µL of the test solution to the dorsal thorax of each anesthetized mosquito.
-
A control group should be treated with 0.5 µL of acetone only.
-
-
Post-Treatment and Observation:
-
Place the treated mosquitoes in recovery cages with access to a 10% sucrose solution.
-
Maintain the cages at 25-27°C and 70-80% relative humidity.
-
Record mortality after 24 hours.
-
-
Data Analysis:
-
Determine the average weight of the mosquitoes to express the dosage in µg of compound per mg of mosquito.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LD50 value using Probit analysis.
-
References
-
Structure-activity relationships of eugenol derivatives against Aedes aegypti (Diptera: Culicidae) larvae. (n.d.). PubMed. [Link]
-
An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites. (n.d.). [Link]
-
Nanoemulsions based on thymol-eugenol mixtures: characterization, stability and larvicidal activity against Aedes aegypti. (n.d.). [Link]
-
The role of octopamine receptor agonists in the synergistic toxicity of certain insect growth regulators (IGRs) in controlling Dengue vector Aedes aegypti (Diptera: Culicidae) mosquito. (n.d.). PubMed. [Link]
-
Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites. (n.d.). PubMed Central. [Link]
-
Toxicity Comparison of Eight Repellents Against Four Species of Female Mosquitoes. (n.d.). DTIC. [Link]
-
GABA and Octopamine Receptors as Potential Targets for Fumigant Actions of Bursera graveolens Essential Oil Against Callosobruchus maculatus and Callosobruchus chinensis. (n.d.). MDPI. [Link]
-
Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison. (2023). ACS Omega. [Link]
-
Octopamine receptor agonists synergistically increase the selected pesticides' toxicity in Rhopalosiphumpadi: Perspectives for reducing pesticide use, emergence of resistant strains and environmental impacts. (2022). Faculty of Agriculture. [Link]
-
Insecticidal and antifeedant activities of eugenol-based molecules, clove oil and reference agrochemicals. (n.d.). ResearchGate. [Link]
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Insecticidal properties of eugenol, isoeugenol and methyleugenol and their effects on nutrition of Sitophilus zeamais Motsch. (Coleoptera: Curculionidae) and Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae). (n.d.). ResearchGate. [Link]
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Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination. (n.d.). PubMed Central. [Link]
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The Effects of Eugenol as an Anesthetic for an Insect: Drosophila, Adults, Larval Heart Rate, and Synaptic Transmission. (n.d.). Association for Biology Laboratory Education. [Link]
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Larvicidal activity of selected medicinal plants against dengue vector Aedes aegypti. (2021). International Journal of Mosquito Research. [Link]
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Essential oils with insecticidal activity against larvae of Aedes aegypti (Diptera: Culicidae). (n.d.). PubMed. [Link]
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Methyl eugenol: its occurrence, distribution, and role in nature, especially in relation to insect behavior and pollination. (n.d.). PubMed. [Link]
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Larvicidal activity of emulsions of thymol, eugenol and their mixtures against larvae of Aedes aegypti. (n.d.). ResearchGate. [Link]
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Larvicidal activity and chemical composition of four essential oils against Aedes aegypti (Diptera: Culicidae). (n.d.). ResearchGate. [Link]
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Larvicidal activity and chemical composition of four essential oils against Aedes aegypti (Diptera: Culicidae). (n.d.). SciELO. [Link]
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Repellent and adulticidal effect of essential oils mixtures on Aedes aegypti females. (n.d.). ResearchGate. [Link]
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Exploring the Larvicidal and Adulticidal Activity against Aedes aegypti of Essential Oil from Bocageopsis multiflora. (n.d.). MDPI. [Link]
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Persistent susceptibility of Aedes aegypti to eugenol. (2022). PubMed Central. [Link]
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Plant Natural Products for the Control of Aedes aegypti: The Main Vector of Important Arboviruses. (n.d.). MDPI. [Link]
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Insecticidal activity against Aedes aegypti larvae of some medicinal South American plants. (n.d.). PubMed. [Link]
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Insecticidal Activities of the Essential Oil of Aegle marmelos (Linnaeus, 1800) against Aedes aegypti. (n.d.). [Link]
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Clove-derived eugenol induces strong avoidance behaviour in the invasive fruit fly, Drosophila suzukii. (n.d.). bioRxiv. [Link]
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Improved adulticidal activity against Aedes aegypti (L.) and Aedes albopictus (Skuse) from synergy between Cinnamomum spp. essential oils. (n.d.). ResearchGate. [Link]
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Repellence and insecticidal activity mediated by necrosis in Aedes aegypti mosquitoes exposed to thymol. (2024). SciELO. [Link]
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Immunotoxicity activity of 1,2,4-trimethoxybenzene from the Paulownia coreana Uyeki. against Aedes aegypti L. (n.d.). PubMed. [Link]
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Control of dengue larvae of Aedes aegypti and Aedes albopictus using the larvicidal bioactive compounds in different plant extracts and plant extract-mediated nanoparticles. (n.d.). PubMed Central. [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Properties of 1-Allyl-2,4-dimethoxybenzene
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of 1-Allyl-2,4-dimethoxybenzene. While direct studies on this specific isomer are limited, the established antimicrobial activities of structurally related allylbenzene and methoxyphenol compounds provide a strong rationale for its investigation. This document outlines detailed, field-proven protocols for determining the minimum inhibitory concentration (MIC) and assessing synergistic interactions with conventional antibiotics. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. All protocols are designed as self-validating systems, incorporating necessary controls. Furthermore, potential mechanisms of action are discussed based on evidence from analogous compounds, and workflows are visualized to enhance clarity.
Introduction and Scientific Rationale
This compound is an organic compound belonging to the phenylpropanoid class. Its chemical structure, featuring an allyl group and methoxy substitutions on a benzene ring, is characteristic of many natural compounds known for their bioactive properties. For instance, eugenol (4-allyl-2-methoxyphenol) and methyleugenol (4-allyl-1,2-dimethoxybenzene) have been studied for their antimicrobial and antioxidant activities.[1] The arrangement of the allyl and dimethoxy groups in this compound presents a unique structural motif that warrants investigation for novel antimicrobial efficacy.
The search for new antimicrobial agents is a global priority due to the rise of multidrug-resistant (MDR) pathogens.[2] Natural products and their synthetic derivatives are a rich source for drug discovery.[3][4] Phenylpropanoids, in particular, have demonstrated the ability to not only exhibit direct antibacterial activity but also to potentiate the effects of existing antibiotics, potentially by inhibiting resistance mechanisms like efflux pumps.[5] This guide provides the foundational protocols to systematically characterize the antimicrobial profile of this compound against a panel of clinically relevant bacteria and fungi.
Core Experimental Workflow: Antimicrobial Susceptibility Testing
The cornerstone of evaluating a novel compound's antimicrobial potential is determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose, offering quantitative and reproducible results.[6][7][8]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipettes and sterile tips
-
Incubator (35 ± 2°C)
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1-2% to avoid impacting microbial growth.
-
Causality Note: DMSO is used as a solvent for hydrophobic compounds. It's crucial to have a vehicle control (broth + DMSO) to ensure the solvent itself has no antimicrobial effect at the concentration used.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.[8]
-
Transfer colonies into a tube with sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][9]
-
-
Plate Preparation and Serial Dilution:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound diluted in CAMHB to twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process across the plate to well 10. Discard 50 µL from well 10.
-
Self-Validation System:
-
Well 11 (Growth Control): 50 µL of CAMHB only (will receive inoculum). This well must show turbidity.
-
Well 12 (Sterility Control): 100 µL of CAMHB only (no inoculum). This well must remain clear.
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate or use a lid to prevent evaporation and contamination.
-
Incubate at 35 ± 2°C for 16-20 hours.[10]
-
-
Result Determination:
Data Presentation
Summarize the MIC values in a structured table for clear comparison.
| Test Organism | Gram Stain | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Positive | Record Value | Record Value |
| Escherichia coli | Negative | Record Value | Record Value |
| Pseudomonas aeruginosa | Negative | Record Value | Record Value |
| Candida albicans | N/A (Fungus) | Record Value | Record Value |
Advanced Protocol: Checkerboard Assay for Synergistic Effects
Investigating a compound's ability to work synergistically with existing antibiotics can reveal its potential to combat resistance.[2][11] The checkerboard assay is a standard method to quantify these interactions.[12][13]
Checkerboard Assay Principle
Caption: Proposed mechanism of action via cell membrane disruption.
Cytotoxicity and Safety Considerations
A critical component of drug development is assessing the safety profile of a lead compound. While demonstrating antimicrobial activity is the first step, the compound must be selectively toxic to microbes with minimal effect on host cells. It is important to note that some related compounds, such as allylbenzene and allylanisole, have shown significant toxicity in preliminary studies, underscoring the need for thorough evaluation. [5]
-
Recommendation: Perform in vitro cytotoxicity assays using relevant mammalian cell lines (e.g., HeLa, HEK293) to determine the compound's cytotoxic concentration 50 (CC₅₀).
-
Therapeutic Index (TI): The selectivity of the compound can be estimated by calculating the Therapeutic Index (TI = CC₅₀ / MIC). A higher TI value indicates greater selectivity for the microbial target.
Conclusion and Future Directions
This document provides a robust and scientifically grounded set of protocols for the initial antimicrobial evaluation of this compound. By systematically determining its MIC against a range of pathogens and exploring potential synergies with existing antibiotics, researchers can build a comprehensive profile of its activity. Positive results from these initial screens should be followed by more advanced studies, including:
-
Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic or bactericidal.
-
Time-Kill Kinetic Assays: To understand the rate and dynamics of microbial killing.
-
Mechanistic Studies: To elucidate the precise molecular target, such as through protein leakage assays or electron microscopy to observe cellular damage. [14][15]* In Vivo Efficacy Studies: To evaluate the compound's performance in an animal infection model.
By following these structured protocols, the scientific community can effectively assess the potential of this compound as a novel antimicrobial agent.
References
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Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Uyanik, A., Öktemer, A., & Elif. (n.d.). ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. DergiPark. Available at: [Link]
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Noel, D. J., Keevil, C. W., & Wilks, S. A. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. mBio. Available at: [Link]
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ResearchGate. (n.d.). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. ResearchGate. Available at: [Link]
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Lu, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. Available at: [Link]
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Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules. Available at: [Link]
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Noel, D. J., Keevil, C. W., & Wilks, S. A. (2021). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. PubMed. Available at: [Link]
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Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Iptek ITS. Available at: [Link]
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Sharma, D., et al. (2022). Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation. Antibiotics. Available at: [Link]
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ResearchGate. (n.d.). 6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e]O[5][7]xazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. ResearchGate. Available at: [Link]
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Buchmann, D., et al. (2022). Synergistic antimicrobial activities of epigallocatechin gallate, myricetin, daidzein, gallic acid, epicatechin, 3-hydroxy-6-methoxyflavone and genistein combined with antibiotics against ESKAPE pathogens. Journal of Applied Microbiology. Available at: [Link]
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Li, Y., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. International Journal of Molecular Sciences. Available at: [Link]
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Getti, G., et al. (2024). Mechanism of antibacterial activity of diallyl sulfide against Bacillus cereus. Journal of Applied Microbiology. Available at: [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Osmorhizol in In-Vitro Models
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] This process is tightly regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Natural compounds have emerged as a promising source for the development of novel anti-inflammatory therapeutics with potentially fewer side effects than traditional drugs.[5][6] This application note provides a comprehensive set of protocols to investigate the potential anti-inflammatory effects of a novel compound, Osmorhizol, using a well-established in-vitro model of inflammation: LPS-stimulated RAW 264.7 murine macrophages.[7][8][9] The described workflow will enable researchers to assess the efficacy of Osmorhizol in mitigating the inflammatory response and to elucidate its potential mechanism of action.
Experimental Design and Workflow
The overall strategy is to first determine the non-toxic concentration range of Osmorhizol on RAW 264.7 macrophages. Subsequently, the ability of non-toxic concentrations of Osmorhizol to inhibit the production of key inflammatory mediators (NO, TNF-α, and IL-6) in LPS-stimulated macrophages will be quantified. Finally, the effect of Osmorhizol on the upstream signaling pathways (NF-κB and MAPK) that regulate the expression of these mediators will be investigated.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of Osmorhizol.
PART 1: Cell Culture and Cytotoxicity Assessment
Maintenance of RAW 264.7 Macrophages
RAW 264.7 cells are a widely used murine macrophage cell line for studying inflammation.[7][9]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium. Split the cells at a ratio of 1:3 to 1:6.
Protocol: MTT Assay for Cell Viability
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[10]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of Osmorhizol (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO, if used to dissolve Osmorhizol).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
| Concentration of Osmorhizol (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.19 ± 0.06 | 95.2 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.10 ± 0.07 | 88.0 |
| 100 | 0.65 ± 0.05 | 52.0 |
| Table 1: Example Data for MTT Cytotoxicity Assay. Concentrations of Osmorhizol that result in high cell viability (e.g., >90%) should be used for subsequent anti-inflammatory assays. |
PART 2: Quantification of Inflammatory Mediators
Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)
LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.[2] The Griess assay measures nitrite (NO2-), a stable breakdown product of NO.[11]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[10] Pre-treat the cells with non-toxic concentrations of Osmorhizol for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[12] Include a control group (no LPS, no Osmorhizol) and an LPS-only group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[13]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[13]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |
| LPS + Osmorhizol (5 µM) | 35.8 ± 2.5 | 20.8 |
| LPS + Osmorhizol (10 µM) | 22.1 ± 1.9 | 51.1 |
| LPS + Osmorhizol (25 µM) | 10.5 ± 1.2 | 76.8 |
| Table 2: Example Data for Nitric Oxide Production. A dose-dependent decrease in nitrite concentration indicates inhibition of NO production by Osmorhizol. |
Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.[14][15]
-
Sample Preparation: Prepare cell culture supernatants as described in the Griess assay protocol (Section 2.1).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[16][17]
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to a standard curve.
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |
| Control | 50 ± 8 | - | 35 ± 6 | - |
| LPS (1 µg/mL) | 2500 ± 150 | 0 | 1800 ± 120 | 0 |
| LPS + Osmorhizol (5 µM) | 1850 ± 110 | 26 | 1300 ± 90 | 27.8 |
| LPS + Osmorhizol (10 µM) | 1100 ± 95 | 56 | 750 ± 60 | 58.3 |
| LPS + Osmorhizol (25 µM) | 450 ± 50 | 82 | 300 ± 40 | 83.3 |
| Table 3: Example Data for Pro-inflammatory Cytokine Production. A dose-dependent reduction in TNF-α and IL-6 levels suggests that Osmorhizol inhibits the production of these key pro-inflammatory cytokines. |
PART 3: Investigation of Intracellular Signaling Pathways
The NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[18] The MAPK family includes JNK, ERK, and p38, which are also activated by LPS and contribute to the inflammatory response.[19]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by Osmorhizol.
Caption: Simplified MAPK/JNK signaling pathway and a potential point of inhibition by Osmorhizol.
Protocol: Western Blot Analysis of NF-κB and MAPK Activation
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (activated) forms of p65 and JNK, we can assess the effect of Osmorhizol on these signaling pathways.[20][21][22]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with Osmorhizol for 1 hour, followed by stimulation with 1 µg/mL LPS for 15-30 minutes.[23]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels.
A reduction in the levels of phosphorylated p65 and JNK in Osmorhizol-treated cells compared to the LPS-only group would indicate that Osmorhizol inhibits the activation of the NF-κB and MAPK pathways, respectively.[24]
Conclusion
This application note provides a detailed and systematic approach to evaluate the anti-inflammatory potential of Osmorhizol in an in-vitro macrophage model. By following these protocols, researchers can obtain robust and reproducible data on the compound's ability to suppress the production of key inflammatory mediators and gain insights into its underlying mechanism of action. The findings from these studies will be crucial for the further development of Osmorhizol as a potential therapeutic agent for inflammatory diseases.
References
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PubMed. (n.d.). An in vitro model of adipose tissue-associated macrophages. Retrieved January 17, 2026, from [Link]
-
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Application Notes and Protocols: Investigation of 1-Allyl-2,4-dimethoxybenzene as a Fragrance Ingredient
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the characterization, synthesis, analysis, and safety evaluation of 1-Allyl-2,4-dimethoxybenzene (CAS No. 3698-23-5). While structurally related to well-known fragrance compounds, its application in perfumery is not widely documented, necessitating a rigorous investigative approach. These notes offer detailed protocols and contextual explanations to enable a thorough assessment of its potential as a novel fragrance ingredient or intermediate.
Introduction and Strategic Overview
This compound, also identified as Osmorhizol, belongs to the family of allylbenzenes, which includes prominent fragrance and flavor molecules like eugenol (clove), estragole (tarragon), and methyl eugenol.[1] Its structure, featuring an allyl group and two methoxy substituents on a benzene ring, suggests the potential for a complex, spicy, and sweet olfactory profile.
However, a review of publicly available data indicates a significant lack of established use in commercial fragrances, with some sources explicitly recommending against its use in flavor or fragrance applications.[2] This discrepancy presents both a challenge and an opportunity. It underscores the need for a fundamental, evidence-based evaluation before considering its incorporation into consumer products.
This guide is structured to provide the scientific framework for such an evaluation. It moves from the molecule's fundamental properties to detailed protocols for its synthesis, analytical characterization, and preliminary safety assessment. The methodologies are designed to be self-validating, providing the user with the tools to generate robust and reliable data.
Physicochemical and Structural Characteristics
A precise understanding of the molecule's physical and chemical properties is the foundation for all subsequent experimental work, from predicting its behavior in formulations to developing analytical methods.
| Property | Value | Source |
| CAS Number | 3698-23-5 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |
| Molecular Weight | 178.23 g/mol | [3][4] |
| Synonyms | Osmorhizol, 2,4-dimethoxy-1-prop-2-enylbenzene | [2][5] |
| Estimated Boiling Point | 255 °C | [3] |
| Estimated Flash Point | 98.0 °C | [3] |
| XLogP3-AA (Lipophilicity) | 3.1 | [3] |
| Vapor Pressure (25 °C) | 0.0166 hPa (est.) | [3] |
| SMILES | COC1=CC(=C(C=C1)CC=C)OC | [3] |
| InChIKey | HZLYHZSHPUFYAR-UHFFFAOYSA-N | [4] |
Synthetic Pathway: Preparation from Resorcinol Dimethyl Ether
To conduct thorough research, a reliable source of high-purity material is essential. While commercially available, in-house synthesis may be required for isotopic labeling or analog generation. The following protocol outlines a plausible and efficient route based on established organometallic and rearrangement reactions. The chosen pathway begins with the readily available 1,3-dimethoxybenzene (resorcinol dimethyl ether) and proceeds via ortho-lithiation followed by allylation.
Protocol 3.1: Synthesis of this compound
Causality: This protocol employs an ortho-directed metalation, where the methoxy groups direct a strong base (n-butyllithium) to deprotonate the adjacent C2 position. This creates a nucleophilic aryl-lithium species that can then react with an electrophile, allyl bromide, to form the target carbon-carbon bond. This method offers high regioselectivity compared to Friedel-Crafts allylation, which could lead to a mixture of isomers.
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Initial Solution: In the flask, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Lithiattion: Cool the solution to 0 °C using an ice bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution at this temperature for 2 hours. The solution may change color, indicating the formation of the aryl-lithium intermediate.
-
Allylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add allyl bromide (1.2 eq) dropwise. The addition is highly exothermic; maintain strict temperature control.
-
Reaction and Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: High-level workflow for the synthesis of this compound.
Analytical Protocols for Quality Control and Stability
Rigorous analytical chemistry is crucial for confirming the identity and purity of the synthesized material and for assessing its stability over time, a critical parameter for any fragrance ingredient.
Protocol 4.1: Purity and Identity Confirmation by GC-MS
Causality: Gas Chromatography (GC) is the industry-standard technique for analyzing volatile fragrance compounds.[6] It separates components of a mixture based on their boiling points and interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) allows for definitive identification based on the molecule's fragmentation pattern (mass spectrum) and its retention time.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Sample: 1 mg/mL solution of this compound in high-purity ethanol.
-
Internal Standard (optional for quantification): 1,4-Dibromobenzene.
Procedure:
-
Sample Preparation: Prepare a 1000 ppm (1 mg/mL) stock solution of the synthesized material in ethanol. For analysis, create a 100 ppm dilution.
-
GC Method:
-
Injector: Split mode (50:1), 250 °C.
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identification: Confirm the retention time of the main peak. Compare the acquired mass spectrum against a reference library (e.g., NIST) and theoretical fragmentation patterns. The molecular ion (M⁺) should be visible at m/z 178.
-
Purity: Calculate the area percentage of the main peak relative to the total ion chromatogram (TIC) area. Purity should be >98% for use in further studies.
-
Protocol 4.2: Forced Degradation Stability Study
Causality: Unsaturated molecules, particularly those with allyl groups, can be susceptible to degradation upon exposure to air (oxidation) and light (photodegradation).[7] This can alter the olfactory profile and, more critically, may generate reactive species that are potential skin sensitizers.[7][8] This protocol simulates long-term storage conditions to assess such risks.
Procedure:
-
Sample Preparation: Prepare two identical vials containing a 10 mg/mL solution of the purified compound in ethanol. One will be the "Stressed" sample, and the other the "Control."
-
Control Storage: Seal the control vial, wrap it in aluminum foil to protect it from light, and store it at 4 °C.
-
Stress Conditions: Leave the "Stressed" sample vial uncapped but covered with a porous film (e.g., Parafilm with pinholes) to allow air exchange. Place it in a photostability chamber with controlled UV and visible light exposure at 40 °C for 4 weeks.
-
Time-Point Analysis: At weekly intervals (Week 1, 2, 3, 4), take a small aliquot from both the "Stressed" and "Control" vials.
-
GC-MS Analysis: Analyze both aliquots using the GC-MS method described in Protocol 4.1.
-
Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound in the stressed sample and the appearance of new peaks, which indicate degradation products. A stable compound will show minimal change (<2%) compared to the control.
Caption: Standard workflow for the quality control analysis of fragrance ingredients.
Safety and Regulatory Profile
The safety assessment of a new fragrance ingredient is paramount. For allylbenzenes, particular attention must be paid to the potential for skin sensitization and genotoxicity.
Current Landscape:
-
Regulatory Status: this compound does not appear on major regulatory lists such as the IFRA (International Fragrance Association) standards. Its positional isomer, 4-Allyl-1,2-dimethoxybenzene (Methyl eugenol), is heavily restricted by IFRA due to safety concerns.
-
Toxicity Data: A comprehensive toxicological profile for this compound is not publicly available. However, the safety data sheet for its isomer, 4-allyl-1,2-dimethoxybenzene, lists hazards including being harmful if swallowed, and suspected of causing genetic defects and cancer.
-
Sensitization Potential: Many fragrance ingredients are known skin sensitizers.[9] The reactivity of the allyl group and potential degradation products (see Protocol 4.2) are mechanisms that could lead to skin sensitization.
Given the lack of data and the concerns associated with structurally similar molecules, a precautionary approach is required. Any consideration for its use must be preceded by a full toxicological evaluation, starting with in chemico and in vitro methods to screen for key hazard endpoints.
Recommended Initial Screening:
-
Skin Sensitization: An in chemico Direct Peptide Reactivity Assay (DPRA) should be performed to assess the molecule's intrinsic reactivity towards nucleophilic amino acids, a key event in the initiation of skin sensitization.
-
Genotoxicity: An Ames test (in vitro bacterial reverse mutation assay) is a standard preliminary screen for mutagenic potential.
Conclusion and Future Directions
This compound is an uncharacterized molecule within the fragrance landscape. Its chemical structure is suggestive of a potentially valuable olfactory profile, but this is offset by a complete lack of established use and safety data, and structural alerts from its isomers.
This guide provides the essential protocols for initiating a rigorous scientific investigation into its properties. By following these methodologies for synthesis, purification, analytical characterization, and stability testing, researchers can generate the foundational data required for a comprehensive evaluation. Only after such data is obtained, and followed by a full toxicological assessment, can the potential of this compound as a fragrance ingredient be truly understood.
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Application of 1-Allyl-2,4-dimethoxybenzene in Flavor Chemistry: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of 1-Allyl-2,4-dimethoxybenzene in flavor chemistry. This guide delves into the compound's sensory profile, potential applications, and detailed protocols for its evaluation and analysis, while also addressing the critical regulatory context of alkenylbenzenes.
Introduction to this compound
This compound, a member of the alkenylbenzene class of organic compounds, is a naturally occurring flavor constituent found in certain botanicals, most notably in chervil (Anthriscus cerefolium)[1][2]. Its chemical structure, featuring a benzene ring with two methoxy groups and an allyl substituent, places it in close relation to other well-known flavor compounds such as eugenol, methyleugenol, and estragole. Understanding the subtle structural differences between these molecules is key to appreciating their unique contributions to flavor and aroma.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 3698-23-5
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
-
Appearance: Colorless to pale yellow liquid (predicted)
Organoleptic Profile and Flavor Applications
While specific sensory data for this compound is limited in publicly available literature, its flavor profile can be inferred from its chemical structure and the known characteristics of related alkenylbenzenes.
Anticipated Flavor Profile:
Based on its structural similarity to methyleugenol and estragole, this compound is anticipated to possess a complex aroma profile characterized by:
-
Spicy Notes: A primary characteristic is expected to be a warm, spicy aroma, likely with nuances of clove and anise.
-
Herbaceous and Green Facets: The presence of the allyl group may contribute fresh, green, and slightly herbaceous notes, reminiscent of its natural source, chervil.
-
Sweet and Aromatic Undertones: A subtle sweetness and a generally aromatic character are also anticipated, contributing to a well-rounded and versatile flavor profile.
Potential Applications in Flavor Formulations:
The predicted sensory characteristics of this compound suggest its utility in a variety of flavor systems:
-
Savory and Culinary Flavors: Its spicy and herbaceous notes make it a suitable candidate for enhancing the flavor of soups, sauces, and dressings, particularly those with a fresh, herbal character.
-
Beverages: In low concentrations, it could add complexity to herbal teas, spiced beverages, and certain liqueurs.
-
Bakery and Confectionery: The sweet-spicy notes may find application in baked goods and confectionery, providing a unique twist to traditional flavor profiles.
Table 1: Comparative Organoleptic Profiles of Related Alkenylbenzenes
| Compound | Common Descriptors | Reported Odor Threshold |
| Methyleugenol | Sweet, spicy, warm, clove-like, carnation, earthy, bitter, anise, apricot[3][4][5][6] | 820 ppb |
| Eugenol | Spicy, warm, dry, clove-like, phenolic[7] | 6-100 ppb |
| Estragole | Anisic, green, sweet, tarragon-like, sassafras-like[8][9] | Not widely reported |
Regulatory Considerations: A Critical Perspective
The application of any alkenylbenzene in food products necessitates a thorough understanding of the current regulatory landscape. Several compounds in this class, including methyleugenol and estragole, have come under scrutiny due to toxicological concerns, specifically their potential for genotoxicity and carcinogenicity in animal studies[10][11][12][13][14][15][16].
Key Regulatory Points:
-
European Union: In the EU, Regulation (EC) No 1334/2008 prohibits the addition of estragole, methyleugenol, and safrole as flavoring substances to food. Maximum levels for their natural presence in flavorings and food ingredients with flavoring properties are strictly regulated[10][11][14][17].
-
United States: The U.S. Food and Drug Administration (FDA) has withdrawn the authorization for the use of methyleugenol as a synthetic flavoring substance in food[5]. While the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) program is a key reference for the U.S. flavor industry, the specific GRAS status of this compound has not been definitively established in the available literature[18][19][20].
Implications for Use:
Given the regulatory actions against structurally similar compounds, the use of this compound in commercial food products should be approached with caution. A comprehensive safety assessment would be a prerequisite for its broader application. For research and development purposes, it remains a compound of interest for its potential flavor contributions.
Experimental Protocols
The following protocols are designed to provide a framework for the systematic evaluation and analysis of this compound.
Sensory Evaluation Protocol: Descriptive Analysis
This protocol outlines a method for characterizing the flavor profile of this compound using a trained sensory panel.
Objective: To identify and quantify the key aroma and flavor attributes of this compound.
Materials:
-
This compound (high purity)
-
Odorless and tasteless solvent (e.g., propylene glycol, ethanol)
-
Deionized, odor-free water
-
Neutral food matrix (e.g., unsalted cracker, unflavored sugar solution)
-
Glass vials with PTFE-lined caps
-
Olfactory blotter strips
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection software or standardized paper ballots
Procedure:
-
Panelist Training:
-
Select 8-12 panelists with demonstrated sensory acuity.
-
Conduct training sessions to familiarize panelists with a lexicon of aroma and flavor descriptors relevant to spicy, herbaceous, and sweet compounds. Use reference standards for terms such as "clove," "anise," "green," "herbaceous," and "sweet."
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1% w/v).
-
Create a series of dilutions from the stock solution to be evaluated in both the solvent and the neutral food matrix. The concentration range should be determined in preliminary tests to span from just above the detection threshold to a clearly perceptible level.
-
-
Evaluation:
-
Orth-nasal (Smell): Dip olfactory blotter strips into the diluted samples and present them to the panelists in a randomized order. Panelists should rate the intensity of pre-defined attributes on a labeled magnitude scale (LMS) or a 15-point intensity scale.
-
Retro-nasal (Flavor): Provide panelists with the samples in the neutral food matrix. Instruct them to evaluate the flavor and rate the intensity of the same attributes.
-
Ensure panelists rinse with deionized water and wait for a specified period between samples to prevent sensory fatigue.
-
-
Data Analysis:
-
Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between concentrations.
-
Generate a spider web plot or bar chart to visualize the sensory profile of the compound.
-
Causality Behind Choices: A trained panel and a standardized lexicon are crucial for obtaining reliable and reproducible descriptive data. The use of both ortho-nasal and retro-nasal evaluation provides a complete picture of the compound's contribution to both aroma and flavor.
Diagram 1: Sensory Evaluation Workflow
Sources
- 1. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The essential oil of chervil, Anthriscus cerefolium (L.) Hoffm. Isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites [mdpi.com]
- 12. Genotoxic alkenylbenzene flavourings, a contribution to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Alkenylbenzene Standards | Phytolab [phytolab.com]
- 15. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EU Rules - Food Safety - European Commission [food.ec.europa.eu]
- 18. femaflavor.org [femaflavor.org]
- 19. femaflavor.org [femaflavor.org]
- 20. femaflavor.org [femaflavor.org]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 1-Allyl-2,4-dimethoxybenzene as a Novel Pesticide
Introduction
1-Allyl-2,4-dimethoxybenzene is a phenylpropanoid, a class of organic compounds widely distributed in the plant kingdom, some of which are known for their bioactive properties.[1][2] Its structural similarity to known natural pesticides suggests its potential as a novel active ingredient for crop protection or public health applications. This document provides a comprehensive, phased protocol for researchers to systematically evaluate the pesticidal efficacy of this compound.
The protocols outlined herein are designed to be self-validating and are grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[3][4][5] The objective is to guide the user from initial screening to definitive dose-response assays, generating robust data to determine the compound's spectrum of activity and potency against key pest categories: insects, fungi, and weeds.
Phase 1: Preparation and Preliminary Screening
1.1. Characterization of the Test Substance
Before bioassays, it is critical to characterize the test substance, this compound (CAS No. 3698-23-5).[6][7]
-
Purity: Confirm the purity of the technical grade material using appropriate analytical methods (e.g., GC-MS, HPLC). The presence of impurities could confound results.
-
Physicochemical Properties: Document key properties such as molecular weight (178.23 g/mol ), boiling point (~255°C), and solubility in relevant solvents.[6] This information is crucial for preparing stable and accurate test solutions.
-
Formulation: For initial screening, prepare a stock solution in a suitable solvent (e.g., acetone or ethanol) that is minimally toxic to the target organisms.
1.2. Experimental Workflow Overview
The overall testing strategy follows a tiered approach. Initial range-finding studies establish the approximate concentrations of interest, which are then used to design definitive, quantitative bioassays to determine efficacy metrics like LC₅₀ or EC₅₀.
Caption: Tiered workflow for pesticide efficacy testing.
Phase 2: Definitive Dose-Response Bioassays
Once a bioactive concentration range is identified, proceed with definitive, replicated bioassays to quantify the efficacy. It is crucial to include three types of controls in every assay:
-
Negative Control: Organisms exposed to neither the test substance nor the solvent.
-
Solvent Control: Organisms exposed only to the carrier solvent to account for any solvent-induced effects.
-
Positive Control: A commercial pesticide with a known mode of action to validate the assay's sensitivity.
Protocol 2.1: Insecticidal Efficacy - Contact Toxicity Bioassay
This protocol, adapted from established methods, determines the toxicity of the compound when it comes into direct contact with the target insect.[8][9]
Principle of the Assay: The glass vial residual film method exposes insects to a uniform, dry film of the test substance. This simulates exposure to a treated surface and is a standard method for assessing contact insecticides.[9]
Step-by-Step Methodology:
-
Preparation of Vials:
-
Prepare a serial dilution of this compound in acetone to achieve a range of at least five concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Pipette 0.5 mL of each concentration into separate 20 mL glass scintillation vials. Prepare solvent control vials with 0.5 mL of acetone only.
-
Roll the vials on a hot dog roller or manually rotate them until the acetone evaporates completely, leaving a thin, even film of the compound on the inner surface.[9] Allow vials to air out in a fume hood for at least 1 hour to remove all solvent traces.
-
-
Insect Exposure:
-
Select healthy, active adult insects of a uniform age and size (e.g., house flies, Musca domestica).
-
Introduce 10-20 insects into each vial and cap with a mesh or perforated lid to allow for air exchange.[8]
-
For each concentration and control, set up at least four replicate vials.
-
-
Incubation and Data Collection:
-
Maintain the vials at a constant temperature and humidity (e.g., 25°C ± 2°C, 60% ± 10% RH) for 24 hours.
-
After the exposure period, assess mortality. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
-
If mortality in the solvent control exceeds 10%, the assay should be repeated.[8] Correct for control mortality using Abbott's formula if it is between 5-10%.[8]
-
Protocol 2.2: Fungicidal Efficacy - Poisoned Food Technique
This in vitro assay evaluates the ability of the compound to inhibit the mycelial growth of a target fungus.[10][11]
Principle of the Assay: The test compound is incorporated directly into the growth medium. The radial growth of a fungal colony on this "poisoned" medium is measured and compared to its growth on a non-treated medium. This method directly quantifies fungistatic or fungicidal activity.[11][12]
Step-by-Step Methodology:
-
Preparation of Media:
-
Prepare a standard fungal growth medium such as Potato Dextrose Agar (PDA) and autoclave.
-
Cool the molten agar to approximately 45-50°C.
-
Add the required volume of the this compound stock solution (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol) to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 ppm).[13] Prepare solvent-control plates with solvent only.
-
Mix thoroughly and pour the amended PDA into sterile 90 mm Petri plates. Allow them to solidify.
-
-
Fungal Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target fungus (e.g., Fusarium oxysporum).
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri plate.[11]
-
Prepare at least four replicate plates for each concentration and control.
-
-
Incubation and Data Collection:
-
Incubate the plates at an optimal temperature for the test fungus (e.g., 27 ± 1°C) in the dark.[11]
-
Measure the radial growth of the fungal colony in two perpendicular directions once the colony in the control plates has reached approximately 70-80% of the plate diameter.
-
Calculate the Percent Inhibition of Mycelial Growth using the formula:
-
% Inhibition = [(C - T) / C] * 100
-
Where C is the average colony diameter in the control and T is the average colony diameter in the treatment.[11]
-
-
Protocol 2.3: Herbicidal Efficacy - Pre-Emergent Seed Bioassay
This protocol assesses the effect of the compound on seed germination and early seedling growth when applied to the soil before emergence.[14][15]
Principle of the Assay: The test compound is incorporated into the soil or growth medium, and sensitive indicator seeds are planted. The rate of germination and seedling vigor (shoot/root length, biomass) are compared to untreated controls to determine phytotoxicity.[16][17]
Step-by-Step Methodology:
-
Preparation of Test Substrate:
-
Use a standardized soil or sand mixture.
-
Prepare aqueous emulsions or solutions of this compound at a range of concentrations equivalent to field application rates (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 kg/ha equivalent, calculated based on pot surface area).
-
Thoroughly mix the solutions into the soil substrate to ensure uniform distribution. Prepare a water/solvent-treated control substrate.
-
Fill 3-4 inch pots with the treated and control substrates.[14]
-
-
Sowing and Growth:
-
Select a sensitive indicator species with rapid germination, such as cress (Lepidium sativum) or ryegrass (Lolium perenne).
-
Sow a predetermined number of seeds (e.g., 10-20) at a uniform, shallow depth in each pot.
-
Set up at least four replicate pots for each treatment and control.
-
Place the pots in a controlled environment (greenhouse or growth chamber) with adequate light, temperature, and moisture.[14]
-
-
Data Collection:
-
After 14-21 days, record the germination percentage for each pot.
-
Carefully harvest the seedlings. Measure shoot height and root length.
-
Dry the harvested seedlings in an oven at 60°C until a constant weight is achieved to determine the dry biomass.
-
Calculate the percent reduction in germination, shoot height, root length, and biomass relative to the control group.
-
Phase 3: Data Analysis and Interpretation
3.1. Dose-Response Analysis
The primary goal of the definitive bioassays is to establish a dose-response relationship. This is typically a sigmoidal curve where the effect (e.g., mortality, inhibition) increases with the dose.[18]
-
LC₅₀/EC₅₀ Calculation: The most common metric for potency is the Lethal Concentration (LC₅₀) or Effective Concentration (EC₅₀) that causes a 50% response in the test population.[8][18] This value is statistically robust because it falls on the steepest part of the dose-response curve, where the confidence interval is narrowest.[18]
-
Statistical Modeling: Probit or Logit analysis is the standard method for analyzing quantal (all-or-none) response data, such as mortality.[18][19] These models linearize the sigmoidal dose-response curve, allowing for the calculation of LC₅₀/EC₅₀ values and their 95% confidence intervals.[18] Various statistical software packages (e.g., R, SAS) can perform these analyses.[19][20]
3.2. Sample Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical Dose-Response Data for Insecticidal Contact Toxicity Assay
| Concentration (µ g/vial ) | No. of Insects | No. of Replicates | Average Mortality (%) | Corrected Mortality (%) |
| 0 (Solvent Control) | 80 | 4 | 5.0 | 0.0 |
| 10 | 80 | 4 | 12.5 | 7.9 |
| 50 | 80 | 4 | 35.0 | 31.6 |
| 100 | 80 | 4 | 55.0 | 52.6 |
| 250 | 80 | 4 | 87.5 | 86.8 |
| 500 | 80 | 4 | 98.8 | 98.7 |
| Corrected using Abbott's formula. |
From data like this, probit analysis would yield a final LC₅₀ value with confidence limits, for example: LC₅₀ = 95.2 µ g/vial (95% CI: 81.4 - 110.8 µ g/vial ) .
Conclusion
This guide provides a structured framework for the initial efficacy assessment of this compound. By following these phased protocols, researchers can generate reliable, reproducible data on the compound's potential as an insecticide, fungicide, or herbicide. Positive results from these foundational assays would justify moving forward to more complex studies, including mode of action investigations, non-target organism toxicity, and controlled greenhouse or field trials, which are essential steps in the development of a new pesticide active ingredient.[21][22][23]
References
-
American Phytopathological Society. (2020). Laboratory Methods for Evaluating Fungicide Resistance In Vitro. Fungicide Resistance in North America, Second Edition. [Link]
-
Scent.vn. This compound (CAS 3698-23-5). [Link]
-
Taylor, D. B., et al. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology. [Link]
-
JoVE. (n.d.). Bioassays for Monitoring Insecticide Resistance. [Link]
-
FAO & WHO. (2010). International Code of Conduct on the Distribution and Use of Pesticides Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. [Link]
-
Bondari, K. (n.d.). Analysis of Dosage-Response Data in Agricultural Research. SAS Institute. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Final Test Guidelines for Pesticides and Toxic Substances. [Link]
-
WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
-
AgriSustain. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]
-
Navi, S. S., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology. [Link]
-
Stankovic, I., et al. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Agriculture. [Link]
-
Scribd. (n.d.). Insect Toxicity Bioassay Methods. [Link]
-
The Pharma Innovation Journal. (2021). In vitro evaluation of fungicides against the pathogens associated with post-harvest bulb rot of onion. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]
-
IPM Institute of North America. (n.d.). EPA Update: Test Guideline Methods for Bed Bug Pesticide Products Now Available. [Link]
-
ResearchGate. (2012). In vitro screening methods using chemical fungicides against canola black spot pathogen. [Link]
-
Buschmann, J. (2013). The OECD Guidelines for the Testing of Chemicals and Pesticides. Methods in Molecular Biology. [Link]
-
Contract Laboratory. (2023). US EPA Pesticide Testing Requirements for Pesticide Registration. [Link]
-
OECD. (2009). OECD Guideline for the Testing of Chemicals - Crop Field Trial. [Link]
-
JoVE. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
-
OECD. (n.d.). OECD Guideline for the Testing of Chemicals. [Link]
-
Zenodo. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]
-
U.S. Environmental Protection Agency. (n.d.). About Test Guidelines for Pesticides and Toxic Substances. [Link]
-
NC State Extension. (2016). Conducting a Bioassay For Herbicide Residues. [Link]
-
PubChem. (n.d.). 1-Allyl-2,3,4,5-tetramethoxybenzene. [Link]
-
WiscWeeds.info. (2021). Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays. [Link]
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. [Link]
-
NIST. (n.d.). This compound. [Link]
-
ResearchGate. (2023). Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. [Link]
-
ResearchGate. (n.d.). Fitting dose-response curves from bioassays and toxicity testing. [Link]
-
GSRS. (n.d.). This compound. [Link]
-
MDPI. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. [Link]
Sources
- 1. 1-Allyl-2,3,4,5-tetramethoxybenzene | C13H18O4 | CID 617233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. epa.gov [epa.gov]
- 6. scent.vn [scent.vn]
- 7. This compound [webbook.nist.gov]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 15. wiscweeds.info [wiscweeds.info]
- 16. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 17. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 18. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www8.sas.com [www8.sas.com]
- 20. researchgate.net [researchgate.net]
- 21. fao.org [fao.org]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. images.chemycal.com [images.chemycal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Allyl-2,4-dimethoxybenzene
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Allyl-2,4-dimethoxybenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: O-allylation of 2,4-dimethoxyphenol followed by a Claisen rearrangement.
Q1: My O-allylation of 2,4-dimethoxyphenol is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the O-allylation step are often due to incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions. Here are key factors to consider:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. Ensure you are using a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a sufficient molar excess. For K₂CO₃, a 1.5 to 2-fold molar excess is recommended.
-
Solvent Choice: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is crucial for this Sₙ2 reaction. Ensure your solvent is anhydrous, as water can hydrolyze the allyl bromide and deactivate the base.
-
Reaction Temperature: The reaction typically requires heating. Refluxing in acetone is a common practice. If the reaction is sluggish, a higher temperature in a solvent like DMF (around 60-80 °C) can be beneficial. However, excessively high temperatures may promote side reactions.
-
Purity of Reagents: Ensure your 2,4-dimethoxyphenol is pure and your allyl bromide has not degraded.
Q2: I am observing a significant amount of a C-allylated byproduct during the O-allylation step. How can I favor O-allylation?
A2: The formation of C-allylated byproducts is a known side reaction, especially with electron-rich phenols. To enhance O-allylation selectivity:
-
Choice of Base: A milder base, such as potassium carbonate, generally favors O-allylation over C-allylation. Stronger bases can increase the nucleophilicity of the aromatic ring, leading to more C-alkylation.
-
Control of Temperature: Lowering the reaction temperature can sometimes reduce the extent of C-allylation. Consider running the reaction at a lower temperature for a longer duration.
-
Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Experimenting with different polar aprotic solvents may be beneficial.
Q3: The Claisen rearrangement of my 2,4-dimethoxyphenyl allyl ether is not proceeding to completion or the yield is low. What can I do?
A3: The classic thermal Claisen rearrangement often requires high temperatures (typically 180-225 °C), which can lead to incomplete conversion or degradation of the starting material and product.[1] To address this:
-
Optimize Reaction Temperature and Time: Ensure you are reaching the necessary temperature for the rearrangement. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Use a High-Boiling Solvent: Performing the reaction in a high-boiling, non-polar solvent like N,N-diethylaniline or decalin can help maintain a consistent high temperature and facilitate the rearrangement.
-
Lewis Acid Catalysis: To circumvent the need for high temperatures, a Lewis acid catalyst such as BF₃·OEt₂ or AlCl₃ can be employed. These catalysts can significantly accelerate the reaction, often allowing it to proceed at much lower temperatures (even at room temperature in some cases).
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating.
Q4: I am observing the formation of 2,4-dimethoxyphenol as a major byproduct during the Claisen rearrangement. How can I prevent this?
A4: The formation of the parent phenol is a common side reaction resulting from the cleavage of the allyl group, often promoted by the harsh conditions of a thermal rearrangement. The most effective way to minimize this is to use milder reaction conditions. The use of a Lewis acid catalyst allows for lower reaction temperatures, which disfavors the cleavage pathway.
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to troubleshooting the synthesis.
Troubleshooting Workflow: Low Yield of this compound
Caption: Troubleshooting decision tree for low yield of this compound.
III. Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: O-Allylation of 2,4-Dimethoxyphenol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,4-Dimethoxyphenol | 154.16 | 10.0 g | 0.065 | 1.0 |
| Allyl bromide | 120.98 | 9.4 g (6.9 mL) | 0.078 | 1.2 |
| Anhydrous K₂CO₃ | 138.21 | 13.5 g | 0.098 | 1.5 |
| Anhydrous Acetone | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethoxyphenol (10.0 g, 0.065 mol) and anhydrous acetone (150 mL).
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (13.5 g, 0.098 mol).
-
To the stirred suspension, add allyl bromide (6.9 mL, 0.078 mol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4-dimethoxyphenyl allyl ether can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Thermal Claisen Rearrangement of 2,4-Dimethoxyphenyl Allyl Ether
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dimethoxyphenyl allyl ether | 194.23 | 10.0 g | 0.051 |
| N,N-Diethylaniline (optional) | 149.23 | 50 mL | - |
Procedure:
-
Place the crude or purified 2,4-dimethoxyphenyl allyl ether (10.0 g, 0.051 mol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The rearrangement can be performed neat or in a high-boiling solvent like N,N-diethylaniline.
-
Heat the mixture in an oil bath to 200-220 °C. The reaction is often exothermic, and the temperature may rise.
-
Maintain the temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
Workup and Purification:
-
If the reaction was performed neat, dissolve the cooled residue in diethyl ether (100 mL). If a solvent was used, dilute the reaction mixture with diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove any basic solvent like N,N-diethylaniline.
-
Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol.
-
Wash the organic layer with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain a colorless oil.
IV. Reaction Mechanisms and Key Concepts
O-Allylation of Phenol
This reaction is a classic Williamson ether synthesis, proceeding via an Sₙ2 mechanism. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.
The Claisen Rearrangement
The Claisen rearrangement is a[2][2]-sigmatropic rearrangement, a type of pericyclic reaction.[2] It is a concerted process that proceeds through a cyclic, six-membered transition state.[3] In the case of an allyl aryl ether, the allyl group migrates from the oxygen to an ortho-position on the aromatic ring.[4] This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol product.
Caption: Simplified workflow of the Claisen rearrangement.
V. Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~6.7-6.8 (m, 3H, Ar-H), ~5.9-6.0 (m, 1H, -CH=CH₂), ~5.0-5.1 (m, 2H, -CH=CH₂), ~3.8 (s, 6H, 2 x -OCH₃), ~3.3 (d, 2H, Ar-CH₂-).
-
¹³C NMR (125 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~159, ~157 (Ar-C-O), ~138 (-CH=CH₂), ~130, ~120, ~115 (Ar-C), ~115 (-CH=CH₂), ~104, ~98 (Ar-C-H), ~56, ~55 (-OCH₃), ~34 (Ar-CH₂-).
-
FTIR (neat): Characteristic peaks (cm⁻¹) are expected for C-H stretching of the aromatic ring and allyl group (~3100-2800), C=C stretching of the aromatic ring and allyl group (~1600-1640), and C-O stretching of the methoxy groups (~1200-1000).
-
GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of this compound.
VI. References
-
Claisen Rearrangement. Wikipedia. [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. [Link]
-
Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]
-
The Claisen Rearrangement. Organic Reactions. [Link]
-
This compound. GSRS. [Link]
-
4-Allyl-1,2-dimethoxybenzene. BMRB. [Link]
-
Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. [Link]
Sources
Identifying common impurities in 1-Allyl-2,4-dimethoxybenzene synthesis
Answering in English as the user prompt is in English.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Allyl-2,4-dimethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable compound. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and logical workflows to help you identify and mitigate common impurities.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common issues and questions that arise during the synthesis of this compound, focusing on impurity identification and prevention.
Q1: What are the primary impurities I should anticipate when synthesizing this compound?
A1: The impurities in your final product are almost always a direct consequence of the chosen synthetic route and reaction conditions. The most common method is the Friedel-Crafts allylation of 1,3-dimethoxybenzene. Based on this pathway, you should be vigilant for several key impurities.
Table 1: Summary of Common Impurities in this compound Synthesis
| Impurity Name | Structure | Typical Origin | Key Analytical Signature (¹H NMR) |
| 1,3-Dimethoxybenzene | Aromatic ring with two methoxy groups | Unreacted starting material | Absence of allyl group signals (~3.3, 5.0, 5.9 ppm) |
| 2-Allyl-1,3-dimethoxybenzene | Regioisomer of the desired product | Non-selective electrophilic substitution | Distinct aromatic proton splitting pattern |
| (E/Z)-1-Propenyl-2,4-dimethoxybenzene | Double bond isomer | Acid/base or metal-catalyzed isomerization | Disappearance of allyl signals; appearance of new vinyl signals (~1.8, 6.1, 6.3 ppm) and a methyl doublet |
| Poly-allylated Species | Di- or tri-allylated dimethoxybenzene | Over-reaction during Friedel-Crafts alkylation | Higher molecular weight in MS; complex NMR with multiple allyl group signals |
| Allyl 2,4-dimethoxyphenyl ether | O-allylated intermediate | Incomplete Claisen rearrangement (if this route is used) | Different chemical shifts for allyl protons attached to oxygen |
Q2: My reaction seems incomplete, and I suspect the presence of unreacted starting material. How can I confirm this?
A2: Identifying unreacted 1,3-dimethoxybenzene is straightforward. Incomplete conversion is a common issue, often due to insufficient catalyst activity, low reaction temperature, or short reaction times.
-
Causality: The Friedel-Crafts reaction requires a potent electrophile to overcome the aromatic stability of the starting material.[1] If the conditions are not optimal, a significant portion of the 1,3-dimethoxybenzene will remain unreacted.
-
Identification:
-
Thin-Layer Chromatography (TLC): The starting material, being less substituted, is typically more polar than the alkylated product and will have a lower Retention Factor (Rf) value. A spot on your TLC plate that matches the Rf of your starting material is a strong indicator.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unreacted 1,3-dimethoxybenzene will appear as a separate peak with a shorter retention time than the product and a molecular ion (M+) peak at m/z 138.
-
¹H NMR Spectroscopy: The most definitive method. Look for the characteristic signals of 1,3-dimethoxybenzene and the absence of the allyl group's vinyl protons (~5.0-6.0 ppm) and methylene protons (~3.3 ppm).
-
-
Troubleshooting:
-
Increase the reaction time or temperature moderately.
-
Ensure your Lewis acid catalyst (e.g., AlCl₃, H₂SO₄) is fresh and anhydrous, as moisture deactivates it.[2]
-
Consider increasing the molar equivalent of the allylating agent or catalyst.
-
Q3: I've isolated a product with the correct mass, but the NMR spectrum suggests it's an isomer. What is it and why did it form?
A3: You have likely formed the regioisomer, 2-Allyl-1,3-dimethoxybenzene . Its formation is a classic example of the directing effects in electrophilic aromatic substitution.
-
Mechanism of Formation: The two methoxy groups on the 1,3-dimethoxybenzene ring are strongly activating, ortho, para-directors.[3]
-
Position 4 (and 6): This position is para to one methoxy group and ortho to the other. It is highly activated, leading to your desired product, this compound (IUPAC name for 4-allyl-1,3-dimethoxybenzene).
-
Position 2: This position is ortho to both methoxy groups, making it another highly activated site for electrophilic attack. The reaction often yields a mixture of the 4-allyl (desired) and 2-allyl (isomeric impurity) products. The ratio depends on steric hindrance and the precise reaction conditions.
-
-
Identification: While GC-MS will show the same mass, ¹H NMR and ¹³C NMR are essential for differentiation. The symmetry and chemical shifts of the aromatic protons will be distinct for each isomer. The 2-allyl isomer will have a different aromatic splitting pattern compared to the 4-allyl product.[4]
-
Prevention & Mitigation:
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity towards the thermodynamically favored product.
-
Choice of Catalyst: Bulky Lewis acids may favor substitution at the less sterically hindered 4-position.
-
Purification: Careful column chromatography can usually separate these two isomers, although it may require testing various solvent systems.
-
Q4: My product appears to contain an impurity with a conjugated double bond. What is this and how can I prevent it?
A4: This is a very common impurity: (E/Z)-1-Propenyl-2,4-dimethoxybenzene . It is formed by the isomerization of the terminal double bond of the allyl group to a more stable internal position, in conjugation with the aromatic ring.
-
Causality: The thermodynamic driving force for this isomerization is the formation of a conjugated π-system, which is significantly more stable.[5] This rearrangement can be catalyzed by:
-
Traces of acid or base in the reaction mixture or during workup.
-
Transition metal contaminants.
-
Heat, especially during prolonged distillation at high temperatures.
-
-
Identification:
-
¹H NMR: This is the most powerful tool. The characteristic signals of the allyl group will disappear:
-
~5.9 ppm (multiplet, -CH=)
-
~5.0 ppm (doublet of doublets, =CH₂)
-
~3.3 ppm (doublet, -CH₂-) And new signals for the propenyl group will appear:
-
~6.3 ppm (doublet, Ar-CH=)
-
~6.1 ppm (doublet of quartets, =CH-CH₃)
-
~1.8 ppm (doublet, -CH₃)
-
-
-
Prevention:
-
Ensure a neutral pH during aqueous workup.
-
Avoid excessive heat or prolonged heating, especially if acidic or basic traces are present. Use vacuum distillation at the lowest possible temperature.
-
Use purified reagents and solvents to avoid metal catalysts that can promote isomerization.[6]
-
Q5: I am attempting a Claisen rearrangement route, but the reaction is not going to completion. What is the main impurity?
A5: If you are using the Claisen rearrangement pathway (synthesizing allyl 2,4-dimethoxyphenyl ether followed by thermal rearrangement), the primary impurity from an incomplete reaction is the un-rearranged O-allylated starting material .
-
Mechanism of Formation: The Claisen rearrangement is a thermal[7][7]-sigmatropic rearrangement.[8][9] It requires sufficient thermal energy (often >180-200 °C) to overcome the activation barrier of the concerted, cyclic transition state.[10][11] Insufficient temperature or reaction time will result in incomplete conversion.
-
Identification:
-
¹H NMR: The chemical shift of the allyl group's methylene protons (-CH₂-) is a key indicator. When attached to an oxygen atom (in the ether), these protons are deshielded and appear further downfield (typically ~4.5 ppm) compared to when they are attached to a carbon atom on the aromatic ring (~3.3 ppm).
-
IR Spectroscopy: Look for a strong C-O-C ether stretch. The phenolic -OH band that appears in the product will be absent in this impurity.
-
-
Troubleshooting:
-
Ensure the reaction temperature is high enough and maintained for the required duration. The rearrangement can be sluggish.[7]
-
Consider using a high-boiling point, non-polar solvent to ensure a consistent temperature.
-
Microwave-assisted heating has been shown to dramatically increase the rate and yield of some Claisen rearrangements.[8]
-
Section 2: Troubleshooting & Analytical Protocols
Protocol 2.1: General Purification by Flash Column Chromatography
This protocol is a standard method for removing the common impurities discussed above.
-
Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluting solvent.
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent. For less soluble oils, perform a dry-loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Start with a non-polar solvent system, such as 100% Hexane or a Hexane:Ethyl Acetate mixture (e.g., 98:2). This will elute the least polar compounds first.
-
The expected elution order is typically: Poly-allylated species > Desired Product / Isomers > Isomerized Product > Starting Material .
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the more polar components.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2.2: Analytical Workflow for Impurity Identification
This workflow provides a systematic approach to characterizing an unknown impurity in your sample.
-
Initial Assessment (TLC): Run a TLC of your crude and purified product against the starting material. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize under UV light. This gives a quick overview of the mixture's complexity.
-
Separation & Mass Identification (GC-MS):
-
Inject a diluted sample of your product into a GC-MS.
-
Check Retention Times: Compare the retention times of the peaks to known standards if available.
-
Analyze Mass Spectra:
-
Look for a peak with m/z 178.23, corresponding to the molecular weight of your product and its isomers.[12]
-
Look for a peak at m/z 138, indicating unreacted starting material.
-
Look for peaks with m/z > 178, which could indicate poly-allylated impurities.
-
-
-
Structural Confirmation (NMR):
-
Acquire ¹H and ¹³C NMR spectra of the purified product.
-
Integrate the proton signals. The ratio of aromatic protons to allyl protons to methoxy protons should be consistent with the target structure.
-
Carefully analyze the chemical shifts and coupling constants, particularly in the vinyl region (5-7 ppm), to distinguish between allyl and propenyl isomers as described in Q4.[4]
-
Use 2D NMR techniques like COSY and HSQC if the 1D spectra are ambiguous, especially for confirming the connectivity of the regioisomer.
-
Section 3: Visual Guides & Workflows
Diagram 1: Key Impurity Formation Pathways
Caption: Major impurity pathways in Friedel-Crafts synthesis.
Diagram 2: Troubleshooting Workflow for Impure Samples
Caption: Systematic workflow for identifying and addressing impurities.
Section 4: References
-
J. Chem. Soc. 2, 1681-1684 (1934). Synthesis of dill-apiole & tetraMeO-allylbenzene. Link
-
Wikipedia. Claisen rearrangement. Link
-
The Hive Novel Discourse. Synthesis of dill-apiole & tetraMeO-allylbenzene. Link
-
Organic Chemistry Portal. Claisen Rearrangement. Link
-
Semantic Scholar. Isomerization of allylbenzenes. Link
-
Chemistry LibreTexts. Reactions of Ethers - Claisen Rearrangement. Link
-
National Institutes of Health (NIH). Highly E‑Selective Alkene Isomerization Using Me4NF at Room Temperature. Link
-
Name-Reaction.com. Claisen rearrangement. Link
-
GSRS. This compound. Link
-
Mercer University Theochem. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Link
-
Semantic Scholar. Isomerization of allylbenzenes. Link
-
Jasperse Chem 365. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Link
-
PubMed. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Link
-
ATSDR. Analytical methods for detecting 1,3-DNB. Link
-
Environmental Chemistry. Analytical Methods. Link
-
ResearchGate. Isomerization of Allylbenzenes | Request PDF. Link
-
CCSF. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Link
-
University of Ottawa. Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Link
-
Guidechem. What is the new synthesis process for 1,4-Dimethoxybenzene?. Link
-
ChemicalBook. 1,4-Dimethoxybenzene synthesis. Link
-
Scent.vn. This compound (CAS O3698-23-5). Link
-
ResearchGate. Isomerization pathways to explain products observed upon D2 addition to.... Link
-
University of Calgary. Ch12: Friedel-Crafts limitations. Link
-
Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Link
-
Google Patents. CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene. Link
-
Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Link
-
SciSpace. Isolation of 2,4,5-trimethoxyallylbenzene from Caesulia axillaries oil. Link
-
PubChem. 1-Allyl-2,3,4,5-tetramethoxybenzene. Link
-
PubMed. Trace Analysis of Impurities in Bulk Gases by Gas Chromatography-Pulsed Discharge Helium Ionization Detection With "Heart-Cutting" Technique. Link
-
Analytical Methods in Environmental Chemistry Journal. Articles List. Link
-
BMRB. bmse001263 4-Allyl-1,2-dimethoxybenzene. Link
-
Sigma-Aldrich. 4-Allyl-1,2-dimethoxybenzene 99 93-15-2. Link
-
Sigma-Aldrich. 4-Allyl-1,2-dimethoxybenzene 99 93-15-2. Link
-
ResearchGate. An investigation on the impact of halidization on substituted dimethoxybenzenes. Link
-
MDPI. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Link
Sources
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- 2. theochem.mercer.edu [theochem.mercer.edu]
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- 4. bmse001263 4-Allyl-1,2-dimethoxybenzene at BMRB [bmrb.io]
- 5. Highly E‑Selective Alkene Isomerization Using Me4NF at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomerization of allylbenzenes. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] [erowid.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Photochemical Degradation of 1-Allyl-2,4-dimethoxybenzene
Welcome to the technical support center for the analysis of 1-Allyl-2,4-dimethoxybenzene and its degradation products under UV irradiation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of photochemical experiments involving this compound. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and ensure the integrity of your results.
Introduction to the Photoreactivity of this compound
This compound, a substituted allylbenzene, is susceptible to degradation upon exposure to ultraviolet (UV) light. Understanding its photochemical behavior is crucial for stability studies, impurity profiling, and ensuring the safety and efficacy of related pharmaceutical products. The primary photochemical reaction anticipated for allylbenzenes is isomerization of the allyl group to a propenyl group, leading to the formation of cis- and trans-isomers.[1] Additionally, the aromatic ring and the allyl moiety can undergo other reactions, especially in the presence of oxygen or reactive solvents.
Based on studies of structurally similar compounds like methyleugenol (4-allyl-1,2-dimethoxybenzene) and estragole (1-allyl-4-methoxybenzene), other potential degradation pathways include oxidation of the allyl chain to form epoxides or diols, and hydroxylation of the aromatic ring.[2][3] The presence of atmospheric oxygen can facilitate the formation of hydroperoxides and other oxidative products.[4]
This guide will provide a framework for identifying these potential degradation products and troubleshooting the analytical challenges that may arise during your investigation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound under UV light?
Based on the known photochemistry of allylbenzenes, the most probable initial degradation products are the cis- and trans- isomers of 2,4-dimethoxy-1-(1-propenyl)benzene.[1] This isomerization is a common reaction for compounds like safrole and eugenol under various catalytic conditions, including photochemical activation.[1][5]
Further degradation could lead to:
-
Oxidation Products: Formation of epoxides at the double bond of the allyl or propenyl group, or hydroxylation of the aromatic ring. Metabolic studies of the isomeric methyleugenol have identified such oxidative metabolites.[3]
-
Solvent Adducts: If the irradiation is conducted in a reactive solvent such as methanol, the formation of solvent adducts across the double bond is a possibility.
Q2: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV): This is an excellent technique for monitoring the disappearance of the parent compound and the appearance of degradation products over time. A photodiode array (PDA) detector is particularly useful for obtaining UV spectra of the separated peaks, which can aid in preliminary identification.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products.[7][8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the products.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound and its isomers.[10][11] Derivatization may be necessary for less volatile, more polar degradation products.[12]
Q3: How should I set up my UV irradiation experiment for optimal and reproducible results?
A well-controlled experimental setup is critical.[4] Consider the following:
-
Light Source: Use a lamp with a defined and stable spectral output (e.g., a mercury lamp).[13] Specify the wavelength(s) used.
-
Reaction Vessel: Use a vessel made of UV-transparent material, such as quartz.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as temperature can influence reaction rates.
-
Atmosphere: Control the atmosphere within the reaction vessel. For example, bubbling with an inert gas like nitrogen or argon can minimize oxidation reactions. Conversely, performing the experiment in the presence of air or oxygen can be done to study oxidative degradation.
-
Stirring: Ensure the solution is well-mixed to provide uniform exposure to the UV light.
For safety, always use appropriate personal protective equipment (PPE), including UV-blocking glasses and a face shield, and work in a properly shielded environment to prevent exposure to harmful UV radiation.[3][14]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase; column overload; dead volume in the system. | - Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. - Reduce the injection volume or sample concentration. - Check and tighten all fittings; use appropriate tubing.[1] |
| Ghost Peaks | Impurities in the mobile phase; late-eluting compounds from a previous injection; sample carryover. | - Use high-purity HPLC-grade solvents. - Implement a sufficient column wash step at the end of your gradient. - Clean the injector and autosampler needle. |
| Baseline Drift | Column temperature fluctuations; mobile phase composition changes; contaminated detector cell. | - Use a column oven to maintain a stable temperature. - Ensure proper mobile phase mixing and degassing. - Flush the detector cell with a strong solvent.[7] |
| Irreproducible Retention Times | Inconsistent mobile phase preparation; pump malfunction; poor column equilibration. | - Prepare fresh mobile phase daily and ensure accurate composition. - Purge the pump to remove air bubbles. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.[15] |
GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Fronting | Column overload; injection solvent incompatible with the stationary phase. | - Dilute the sample. - Use a solvent that is less volatile than the initial oven temperature. |
| Split Peaks | Poor injection technique; dirty inlet liner; incorrect column installation. | - Use a fast and smooth injection. - Replace the inlet liner and septum. - Ensure the column is installed at the correct depth in the inlet and detector. |
| Contamination/Artifacts | Septum bleed; column bleed; thermal degradation of the analyte in the inlet. | - Use a low-bleed septum and condition it properly. - Condition the column according to the manufacturer's instructions. - Lower the inlet temperature if the analyte is thermally labile.[16][17] |
| Poor Sensitivity | Leaks in the system; active sites in the inlet or column; incorrect MS tuning. | - Perform a leak check. - Use a deactivated inlet liner and a high-quality column. - Tune the mass spectrometer according to the manufacturer's protocol. |
Experimental Protocols
Protocol 1: Photodegradation of this compound
-
Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µg/mL).
-
Irradiation: Transfer the solution to a quartz reaction vessel. Place the vessel in a photareactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a temperature control system.
-
Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution for analysis. Protect the samples from further light exposure.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to monitor the degradation of the parent compound and the formation of products.
Protocol 2: HPLC-UV Analysis of Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where both the parent and expected products absorb (e.g., 275 nm), or use a PDA detector to scan a range (e.g., 200-400 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed photodegradation pathways of this compound.
Sources
- 1. The Isomerization of Safrole: A Review - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?-Shanghai 3S Technology [3s-tech.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS method for determination and pharmacokinetic study of four phenylpropanoids in rat plasma after oral administration of the essential oil of Acorus tatarinowii Schott rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehs.mit.edu [ehs.mit.edu]
- 15. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Flinders Academic Commons [fac.flinders.edu.au]
Technical Support Center: Solubilization Strategies for 1-Allyl-2,4-dimethoxybenzene
Welcome to the technical support guide for handling 1-Allyl-2,4-dimethoxybenzene in biological research environments. This document provides practical, in-depth solutions to common solubility challenges encountered by researchers. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.
Understanding the Challenge: Physicochemical Properties
This compound is an aromatic organic compound.[1] Its structure, featuring a benzene ring with two methoxy groups and an allyl group, renders it hydrophobic (lipophilic). This inherent property means it is poorly soluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.[2] An understanding of its lipophilicity, often estimated by the partition coefficient (log P), is key. A positive log P value indicates a preference for a lipid or nonpolar environment over an aqueous one.[3] While an exact experimental log P for this specific isomer can be elusive, its structural similarity to other dimethoxybenzenes (log P ≈ 2.03) and allylbenzenes suggests a significantly hydrophobic character.[4]
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting a new project. What is the best way to prepare a stock solution of this compound?
Answer: The gold standard for initial solubilization of a hydrophobic compound like this compound is to use a potent, water-miscible organic solvent to create a high-concentration stock solution.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Why it Works: DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. Its ability to disrupt intermolecular forces makes it an excellent choice for creating highly concentrated stock solutions from hydrophobic powders or oils.
-
Best Practices:
-
Always use anhydrous, sterile-filtered DMSO suitable for cell culture applications.
-
Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final volume of DMSO added to your aqueous assay system.[5][6]
-
Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to prevent degradation from light and repeated freeze-thaw cycles.[7]
-
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Calculate Required Mass:
The molecular weight of this compound (C₁₁H₁₄O₂) is 178.23 g/mol .[]
To prepare 1 mL of a 100 mM stock solution, you need: 0.1 mol/L * 178.23 g/mol * 0.001 L = 0.01782 g = 17.82 mg
Dissolution:
Accurately weigh 17.82 mg of this compound.
Transfer the compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
Add 1 mL of high-purity, sterile DMSO.
Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist dissolution if needed.[9]
Storage:
Dispense into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protecting tubes.
Store immediately at -20°C or -80°C.
Q2: My compound precipitates immediately when I add my DMSO stock to my cell culture media or buffer. What's happening and how do I fix it?
Answer: This is the most common problem and occurs when the hydrophobic compound, forced into solution by DMSO, rapidly exits the solvent and crashes into an insoluble solid upon encountering the overwhelmingly aqueous environment of your media or buffer. The key is to manage this transition.
Below is a tiered troubleshooting workflow. Start with Tier 1 and proceed to the next tier only if the problem persists.
Caption: Tiered workflow for troubleshooting compound precipitation.
Tier 1: Optimize DMSO Concentration
Before employing more complex additives, ensure your DMSO concentration is not the problem. Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity, though some robust lines can handle 1%.[10][11][12] Primary cells are often more sensitive.[10] Exceeding this limit can cause solvent-induced toxicity, confounding your results.
-
Action: Calculate the final percentage of DMSO in your assay. If it's above 0.5%, you must remake a more concentrated stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%, which is generally considered safe.[10]
Tier 2: Employ Non-Ionic Surfactants
If precipitation occurs even at low DMSO concentrations, the next step is to use a carrier agent that can stabilize the compound in the aqueous phase. Non-ionic surfactants are excellent for this.[13]
-
How they work: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These structures have a hydrophobic core that can encapsulate this compound, and a hydrophilic shell that keeps the entire complex soluble in the aqueous media.
-
Recommended Surfactants:
-
Tween® 20 (Polysorbate 20): A mild detergent commonly used in biological assays.[14] Typical final concentrations range from 0.01% to 0.1%. It is less harsh than detergents like Triton™ X-100.[14][15]
-
Pluronic® F-68: A non-ionic block copolymer widely used in cell culture to protect cells from shear stress, but it also aids in solubilizing hydrophobic molecules with very low cytotoxicity.[16][17][18] Often used at 0.01% to 0.1% (w/v).
-
-
Action: Prepare an intermediate stock of your compound in DMSO containing the surfactant before the final dilution into media. For example, dilute your 100 mM DMSO stock 1:10 into a sterile 1% Pluronic® F-68 solution (in water or PBS) to create a 10 mM intermediate stock. Then, add this intermediate stock to your final assay medium. Always add the compound-DMSO mixture to the aqueous solution while vortexing to ensure rapid dispersal.
Tier 3: Advanced Solubilization with Cyclodextrins
If surfactants are not sufficient or interfere with your assay, cyclodextrins offer a highly effective and biocompatible alternative.[]
-
How they work: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[20] The interior of this cone is hydrophobic, while the exterior is hydrophilic. The this compound molecule can enter and form a stable "inclusion complex" with the cyclodextrin, effectively being encapsulated.[21][22] This host-guest complex presents a hydrophilic exterior, rendering the compound soluble in water.[20][21]
-
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and excellent safety profile.[23]
-
Caption: Host-guest complex formation with cyclodextrin.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is adapted from methods for preparing inclusion complexes.[24]
Prepare HP-β-CD Solution:
Prepare a 40% (w/v) solution of HP-β-CD in sterile, purified water. (e.g., 4 g of HP-β-CD in a final volume of 10 mL).
Stir or vortex until fully dissolved. This will be your cyclodextrin stock.
Prepare Compound Stock:
Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like Ethanol or DMSO. Let's assume a 200 mM stock in Ethanol.
Form the Inclusion Complex (Kneading/Co-evaporation Method):
In a sterile glass vial, add a volume of your HP-β-CD stock.
Slowly add the ethanolic compound stock drop-wise to the cyclodextrin solution while continuously and vigorously vortexing. A typical molar ratio might be 1:2 (compound:cyclodextrin), but this may require optimization.
Seal the vial and allow it to stir at room temperature for 24-48 hours to ensure maximum complexation.
To remove the organic solvent, you can use a rotary evaporator or pass a stream of nitrogen over the solution.
The resulting aqueous solution contains the solubilized compound-cyclodextrin complex. Filter through a 0.22 µm sterile filter.
Quantify and Use:
Determine the concentration of your compound in the final complex solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Use this aqueous stock for your final dilutions into assay media.
Q3: How do I ensure my solubilization method isn't interfering with my assay or harming my cells?
Answer: This is a critical validation step. Every component you add to your system is a potential variable. You must run the proper controls to ensure that the observed effects are due to your compound, not the vehicle used to deliver it.
Essential Controls:
-
Vehicle Control: This is the most important control. It should contain the exact same concentration of all solvents and excipients (DMSO, Tween® 20, HP-β-CD, etc.) as your highest dose experimental condition, but without the this compound. This allows you to subtract any background effects caused by the delivery system itself.[12]
-
Solvent Cytotoxicity Curve: Before starting your main experiment, it's wise to perform a dose-response curve with your vehicle alone to determine the highest concentration that does not impact cell viability or the assay readout. For example, test final DMSO concentrations from 0.01% to 2% on your cells.[25]
-
Assay Interference Check: Some agents can directly interfere with assay technologies.
-
Surfactants: Can disrupt protein-protein interactions or interfere with fluorescence/luminescence-based readouts.
-
Cyclodextrins: Can sometimes extract cholesterol from cell membranes, although HP-β-CD is generally safe at typical concentrations.
-
Run your vehicle control against your assay's positive and negative controls to check for any unexpected inhibition or activation.
-
Summary of Solubilization Strategies
| Method | Mechanism of Action | Typical Final Concentration | Advantages | Potential Issues & Considerations |
| DMSO | Potent organic solvent | < 0.5% (v/v) | Simple, effective for high-concentration stocks. | Cytotoxicity at >0.5-1%; can induce cell differentiation; compound can precipitate on aqueous dilution.[10][25] |
| Tween® 20 | Micellar encapsulation (non-ionic surfactant) | 0.01 - 0.1% (v/v) | Low toxicity, widely used, effective at low concentrations. | Can interfere with some assays; may permeabilize cell membranes at higher concentrations.[14][26] |
| Pluronic® F-68 | Micellar encapsulation (block copolymer) | 0.01 - 0.1% (w/v) | Very low cytotoxicity; protects cells from shear stress.[16][18] | Primarily used in suspension cultures; less common in adherent cell assays but still effective. |
| HP-β-Cyclodextrin | Host-guest inclusion complex formation | Varies (depends on molar ratio) | High biocompatibility, excellent solubilizer, can improve compound stability.[21][23] | Preparation is more complex; can potentially interact with cell membrane cholesterol at high concentrations. |
References
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This compound. NIST WebBook.[Link]
-
Allylbenzene. Solubility of Things.[Link]
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1,4-Dimethoxybenzene. Wikipedia.[Link]
-
1,4-Dimethoxybenzene. Solubility of Things.[Link]
-
DMSO usage in cell culture. LifeTein.[Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]
-
An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. ResearchGate.[Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.[Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information.[Link]
-
Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures. PubMed.[Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health.[Link]
-
Preparing Stock Solutions. PhytoTech Labs.[Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
LogP—Making Sense of the Value. ACD/Labs.[Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]
-
Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb.[Link]
-
Can I substitute Tween-20 with either Triton X-100 or SDS? ResearchGate.[Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions. PubMed.[Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.[Link]
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Overcoming challenges in the purification of Osmorhizol
Technical Support Center: Purification of Osmorhizol
Welcome to the technical support center for Osmorhizol purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable phenylpropene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and adapt these methods to your specific experimental context. We will explore the common pitfalls—from extraction emulsions to chromatographic co-elution and recrystallization failures—and provide robust, field-proven solutions.
Section 1: FAQs - Foundational Knowledge
This section addresses fundamental questions that form the basis for a successful purification strategy.
Q1: What are the key physicochemical properties of Osmorhizol that influence its purification?
A1: Understanding Osmorhizol's properties is the cornerstone of designing an effective purification scheme. Osmorhizol, or 1-Allyl-2,4-dimethoxybenzene, is a relatively non-polar phenylpropene[1][2]. Its key characteristics include:
-
Molecular Weight: Approximately 178.23 g/mol [1].
-
Solubility: It is soluble in common organic solvents like hexane, ethyl acetate, dichloromethane, and alcohols, but has very low solubility in water. This differential solubility is exploited in both liquid-liquid extraction and chromatography.
-
Structure: The molecule has two methoxy groups and an allyl chain attached to a benzene ring[1]. It lacks acidic or basic functional groups, meaning its solubility is not significantly affected by pH changes. This makes acid-base extraction techniques for removing acidic or basic impurities highly effective[3].
-
Volatility: As a component of essential oils, Osmorhizol has a degree of volatility, making Gas Chromatography (GC) a suitable analytical technique, but also means care must be taken to avoid losses during solvent evaporation[4][5].
Q2: What are the typical starting materials and initial extraction methods for Osmorhizol?
A2: Osmorhizol is a natural product found in various plants, most notably in the roots and leaves of species like Myrrhis odorata and Osmorhiza aristata[1][2]. The initial step is always a crude extraction from the dried and powdered plant material.
-
Conventional Extraction: Methods like maceration, percolation, and Soxhlet extraction using organic solvents are common[6][7][8]. The choice of solvent is critical; a solvent of intermediate polarity (like ethanol or ethyl acetate) is often used to extract a broad range of compounds, followed by partitioning. A non-polar solvent like hexane can be used for a more selective initial extraction of lipids and other phenylpropenes.
-
Modern "Green" Extraction: Techniques such as supercritical fluid extraction (SFE) can offer higher selectivity and efficiency, though they require specialized equipment[6][7].
Q3: What are the common classes of impurities I should expect in a crude extract?
A3: Crude plant extracts are complex mixtures. When purifying Osmorhizol, you can expect to encounter:
-
Other Phenylpropenes & Volatiles: Isomers or structurally similar compounds (e.g., eugenol, chavicol) are common and represent the most significant challenge for chromatographic separation due to similar polarities[5].
-
Terpenoids: A large and diverse class of natural products that are often co-extracted.
-
Fatty Acids and Lipids: Especially when using non-polar extraction solvents. These can often be removed by a preliminary liquid-liquid partitioning step.
-
Pigments: Compounds like chlorophylls and carotenoids. These are typically more polar and can often be separated during column chromatography.
-
Phenolic Compounds & Flavonoids: These are generally more polar than Osmorhizol and can be separated effectively with chromatography[9][10].
Section 2: Troubleshooting Guide - Experimental Challenges
This section is formatted to directly address specific problems you may encounter during purification.
Extraction & Initial Cleanup
Q4: I am experiencing a persistent emulsion during my liquid-liquid extraction (e.g., hexane/methanol-water). How can I resolve this?
A4: Emulsion formation is a frequent issue with crude plant extracts, which often contain natural surfactants[11]. An emulsion is a stable suspension of immiscible liquids that can trap your target compound and lead to significant yield loss.
-
Causality: Vigorous shaking is the primary cause. Surfactant-like molecules in the extract stabilize the micro-droplets of the dispersed phase, preventing them from coalescing.
-
Solutions:
-
Mechanical Separation: The simplest approach is to wait. Given enough time, many emulsions will break on their own. If this fails, gentle centrifugation of the entire mixture can force the layers to separate[11].
-
Ionic Strength Modification: Add a saturated solution of sodium chloride (brine)[11][12]. This increases the polarity and ionic strength of the aqueous layer, decreasing the solubility of organic, surfactant-like molecules and helping to break the emulsion. This is known as "salting out."
-
Filtration: For very stubborn emulsions, filtering the mixture through a pad of celite or glass wool can sometimes disrupt the stable droplets[11].
-
Prevention: In subsequent extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation[11].
-
Chromatographic Purification (Flash & HPLC)
Q5: My Reverse-Phase HPLC shows poor resolution between Osmorhizol and an unknown impurity. What are my optimization strategies?
A5: Poor resolution is the most common challenge in chromatography. The goal is to manipulate the selectivity (α) of your system, which is a measure of the separation between two peaks[13].
-
Causality: The impurity likely has a polarity and hydrophobic character very similar to Osmorhizol, causing them to interact with the C18 stationary phase in a nearly identical manner.
-
Solutions:
-
Modify the Gradient: This is the first and easiest step. If the peaks are eluting close together, "flattening" the gradient slope in that region will give the compounds more time to separate[14][15]. For example, if the peaks elute between 70-80% acetonitrile, you could modify your gradient to increase from 65% to 85% over a longer period.
-
Change the Organic Modifier: The selectivity of the separation can be dramatically altered by changing the organic component of the mobile phase[13][16]. If you are using acetonitrile, try methanol or a combination of the two. Methanol has different solvent properties and may interact differently with your compounds, improving separation.
-
Change the Stationary Phase: If modifying the mobile phase fails, the next step is to change the column[13][16]. Instead of a standard C18 column, try a Phenyl-Hexyl or a Cyano (CN) column. The pi-pi interactions offered by a Phenyl-Hexyl column can be particularly effective for separating aromatic compounds like phenylpropenes.
-
Switch to Normal-Phase: Do not underestimate the power of orthogonal separation techniques. Normal-Phase HPLC (e.g., silica or diol column with a hexane/ethyl acetate mobile phase) separates based on different principles (adsorption vs. partitioning) and will almost certainly provide a completely different elution order and selectivity profile[17][18].
-
Q6: The backpressure on my HPLC column is excessively high during the run. What are the likely causes and how do I troubleshoot?
A6: High backpressure can damage your pump and column and indicates a blockage in the system.
-
Causality: The most common cause is precipitation of the sample at the head of the column or a blocked inlet frit. This happens if the sample is dissolved in a solvent that is much stronger than the initial mobile phase. Other causes include blockages in the guard column or tubing.
-
Solutions (in order of execution):
-
Check for Precipitation: Ensure your sample is fully dissolved in the initial mobile phase or a slightly weaker solvent. If your sample is only soluble in a strong solvent, inject a smaller volume.
-
Remove the Guard Column: Disconnect the guard column and run the pump. If the pressure returns to normal, the guard column is blocked and needs to be replaced.
-
Flush the Column: If the pressure is still high, disconnect the column from the detector and try flushing it in the reverse direction with a strong, appropriate solvent (e.g., isopropanol for reverse-phase). This can dislodge particulates from the inlet frit.
-
System Check: If the column is not the issue, systematically check for blockages in the injector or tubing leading to the column.
-
Final Purification & Purity Assessment
Q7: My attempt at recrystallization resulted in an oil instead of crystals. Why did this happen and what can I do?
A7: "Oiling out" is a common recrystallization problem where the solute comes out of solution as a liquid rather than a solid crystal lattice[19].
-
Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. It can also be caused by cooling the solution too quickly or the presence of impurities that depress the melting point.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulate the flask to encourage gradual temperature decrease, which is critical for proper crystal formation[19][20].
-
Add More Solvent: The concentration of the solution may be too high. Add more hot solvent to dissolve the oil, then cool slowly. If you add too much, you can gently boil some off later[21].
-
Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system[21][22]. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), then slowly add a "bad" anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure Osmorhizol[21].
-
Q8: I suspect my purified Osmorhizol is degrading. How can I assess its stability and what are the best storage conditions?
A8: Phenylpropenes can be susceptible to degradation, especially through oxidation or isomerization when exposed to heat, light, or acidic conditions[23].
-
Causality: The allyl group can be prone to oxidation or isomerization. While Osmorhizol itself is relatively stable, impurities from the extraction process can sometimes catalyze degradation. Prolonged exposure to high heat during solvent evaporation or harsh pH conditions should be avoided[24][25].
-
Assessment:
-
Forced Degradation Study: To test stability, subject small aliquots of your purified sample to stress conditions (e.g., mild acid, mild base, heat, UV light, oxidation with H₂O₂) for a set period[23][26]. Analyze the stressed samples by HPLC or GC-MS and compare them to an unstressed control. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
Recommended Storage:
-
Temperature: Store pure Osmorhizol at low temperatures (-20°C is ideal) to minimize degradation kinetics.
-
Atmosphere: For long-term storage, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect the sample from light by using amber vials.
-
Solvent: If stored in solution, use a high-purity, unreactive solvent. For long-term storage, it is best to evaporate the solvent and store the compound as a neat solid or oil.
-
Section 3: Protocols & Workflows
General Purification Workflow for Osmorhizol
This protocol outlines a standard, multi-step approach for isolating Osmorhizol from dried plant material.
-
Extraction:
-
Coarsely grind dried root or leaf material.
-
Perform a Soxhlet extraction with ethanol for 8-12 hours[6]. Rationale: Ethanol is a good general-purpose solvent for extracting semi-polar compounds like phenylpropenes.
-
Evaporate the ethanol under reduced pressure to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a 1:1 mixture of methanol and water.
-
Extract this solution three times with an equal volume of n-hexane[27]. Rationale: This step separates the non-polar compounds (including Osmorhizol) into the hexane layer, leaving more polar impurities (like flavonoids and pigments) in the methanol/water layer.
-
Combine the hexane fractions and evaporate the solvent to yield a non-polar crude fraction.
-
-
Flash Chromatography:
-
Adsorb the non-polar fraction onto a small amount of silica gel.
-
Perform flash column chromatography on a silica gel column.
-
Elute with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate). Rationale: This is a cost-effective way to perform the initial bulk separation and remove many impurities.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system. Combine fractions containing the spot corresponding to Osmorhizol (verified with a standard if available).
-
-
Preparative HPLC:
-
Evaporate the solvent from the combined flash chromatography fractions.
-
Dissolve the residue in a suitable solvent (e.g., acetonitrile/water).
-
Purify using preparative Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient. Rationale: HPLC provides the high resolution needed to separate Osmorhizol from closely related impurities.
-
Collect the peak corresponding to Osmorhizol.
-
-
Final Polish (Optional):
-
If the HPLC-purified compound requires higher purity, perform recrystallization from a suitable solvent (e.g., cold hexane)[28].
-
Visual Workflow: Osmorhizol Purification
Caption: General workflow for the purification of Osmorhizol.
Troubleshooting Decision Tree: Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor HPLC resolution.
Section 4: Data Presentation
Table 1: Comparison of Starting Conditions for HPLC Method Development
| Parameter | Reverse-Phase (RP) HPLC | Normal-Phase (NP) HPLC | Rationale |
| Stationary Phase | C18 (Octadecylsilane) or Phenyl-Hexyl | Silica or Diol | RP separates based on hydrophobicity, while NP separates based on polarity. Using both provides orthogonal separation mechanisms, increasing the likelihood of resolving difficult impurities[17][18]. |
| Mobile Phase A | Deionized Water | n-Hexane | The weak solvent in the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Ethyl Acetate or Isopropanol | The strong solvent. Acetonitrile and Methanol offer different selectivities in RP-HPLC[13]. Ethyl acetate is a common choice for NP. |
| Typical Gradient | Start at 40-50% B, increase to 95-100% B over 20-30 min | Start at 1-2% B, increase to 20-25% B over 20-30 min | These are scouting gradients. They should be optimized by flattening the slope where the target compound elutes to improve resolution[14][16]. |
| Flow Rate | 1.0 mL/min (analytical), 20 mL/min (preparative) | 1.0 mL/min (analytical), 20 mL/min (preparative) | Flow rates are scaled based on the column's internal diameter. |
| Detection | UV at ~275 nm | UV at ~275 nm | The dimethoxybenzene chromophore in Osmorhizol should have a UV absorbance maximum in this region. This should be confirmed with a UV scan of a dilute standard. |
Section 5: References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3083821, Osmorhizole. Available at: [Link]
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Gubica, T., & Wawrzyniak, P. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A, 1091(1-2), 11-20. Available at: [Link]
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Soh, Y. C., & Chee, C. F. (2021). Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). Molecules, 26(11), 3224. Available at: [Link]
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ResearchGate (n.d.). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B).... Available at: [Link]
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University of Toronto Scarborough (n.d.). Recrystallization - Single Solvent. Available at: [Link]
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The Good Scents Company (n.d.). osmorhizol. Available at: [Link]
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Robinson, C. J., et al. (2021). Bioproduction of methylated phenylpropenes and isoeugenol in Escherichia coli. Metabolic Engineering Communications, 13, e00178. Available at: [Link]
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Wang, C. Z., et al. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine, 13(Suppl 1), S73–S78. Available at: [Link]
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Waters Corporation (2025). LC Purification Troubleshooting Guide. Available at: [Link]
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Available at: [Link]
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Master Organic Chemistry (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Available at: [Link]
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O'Hanlon Cohrt, K. (2022). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available at: [Link]
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Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Drawell (n.d.). Strategies for Method Development and Optimization in HPLC. Available at: [Link]
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Chemistry LibreTexts (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
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K-Jhil (2024). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]
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LCGC International (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
-
Element Lab Solutions (n.d.). HPLC Method Optimisation. Available at: [Link]
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Hájková, T., et al. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Plants, 10(11), 2269. Available at: [Link]
-
Organic Chemistry Lab (2013). Recrystallization. YouTube. Available at: [Link]
-
Reddit (2022). Gel purification troubleshooting. Available at: [Link]
-
ResearchGate (n.d.). The extraction and isolation of xanthorrhizol from its crude essential.... Available at: [Link]
-
AOAC International (2023). Official Methods of Analysis, 22nd Edition. Available at: [Link]
-
Rohman, A., et al. (2020). A New Method of Xanthorrhizol Isolation from the Rhizome Extract of Curcuma xanthorrhiza. Scholars Academic Journal of Pharmacy, 9(1), 10-14. Available at: [Link]
-
Stolarczyk, J., et al. (2017). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. Open Chemistry, 15(1). Available at: [Link]
-
Lin, S., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science, 6, 100509. Available at: [Link]
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53Biologics (2024). Downstream Processing Challenges in Biologics Manufacturing. Available at: [Link]
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Zhang, J., et al. (2022). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 27(13), 4256. Available at: [Link]
-
Lin, S., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science, 6, 100509. Available at: [Link]
-
Li, F., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Exploration of Medicine, 2, 0013. Available at: [Link]
-
De la Rosa, M. C., et al. (1999). Degradation of Hydroxypropylcellulose by Rhizomucor: Effects on Release From Theophylline-Hydroxypropylcellulose Tablets. International Journal of Pharmaceutics, 180(1), 105-11. Available at: [Link]
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Shabalin, I. G., et al. (2016). Protein purification and crystallization artifacts: The tale usually not told. Protein Science, 25(9), 1722-1732. Available at: [Link]
-
ResearchGate (2016). Protein purification and crystallization artifacts: The tale usually not told. Available at: [Link]
-
ResearchGate (2021). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product.... Available at: [Link]_
-
Alam, P., et al. (2013). Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid. Chemistry Central Journal, 7, 11. Available at: [Link]
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- 28. mt.com [mt.com]
Troubleshooting inconsistent results in 1-Allyl-2,4-dimethoxybenzene bioassays
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 1-Allyl-2,4-dimethoxybenzene
Welcome to the technical support center for bioassays involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges that can lead to inconsistent and unreliable experimental results. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and established scientific principles to ensure your assays are robust, reproducible, and yield high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a phenylpropene, a class of organic compounds widely distributed in the plant kingdom.[1] Structurally similar compounds, such as 4-Allyl-1,2-dimethoxybenzene (methyleugenol), have been shown to possess relaxant and antispasmodic properties.[][] Derivatives of allyl-dimethoxybenzene have demonstrated cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells.[4][5][6] The biological activity of these compounds is often linked to their chemical structure, and minor variations can lead to different effects.
Q2: I'm observing a high degree of variability between replicate wells in my cytotoxicity assay. What could be the primary cause?
A2: High variability between replicates is a common issue in cell-based assays and can stem from several factors.[7] One of the most frequent culprits is inconsistent cell seeding, leading to different cell numbers in each well at the start of the experiment. Another possibility is the uneven distribution of this compound, especially if it is not fully solubilized in the culture medium. Finally, edge effects in the microplate, where wells on the periphery behave differently from interior wells, can also contribute to variability.
Q3: My dose-response curve for this compound is not sigmoidal and appears erratic. How can I troubleshoot this?
A3: An erratic dose-response curve often points to issues with the compound itself or the assay conditions. Potential causes include poor solubility of this compound at higher concentrations, leading to precipitation and inaccurate dosing. The compound's stability in the assay medium over the incubation period could also be a factor. Additionally, it's important to rule out assay artifacts, such as interference with the detection method (e.g., fluorescence quenching or enhancement).
Detailed Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Q: I've noticed that my this compound solution becomes cloudy or forms a precipitate when added to the cell culture medium. How can I improve its solubility?
A: This is a critical issue as undissolved compound leads to inaccurate concentrations and inconsistent cellular exposure.
-
Underlying Cause: this compound is a lipophilic compound with low aqueous solubility.[8] Direct addition of a concentrated stock solution (often in DMSO) to an aqueous medium can cause it to crash out of solution.
-
Troubleshooting Protocol:
-
Optimize the Stock Solution:
-
Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved.
-
When preparing working concentrations, perform serial dilutions of the stock in the same solvent before the final dilution into the aqueous assay medium. This gradual reduction in solvent concentration can improve solubility.
-
-
Solubilizing Agents:
-
Consider the use of a solubilizing agent. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been used for similar compounds like 1,4-Dimethoxybenzene.[9] For in vitro assays, a low concentration of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final medium can aid solubility. Note: Always run a vehicle control with the solubilizing agent alone to ensure it does not affect cell viability or the assay readout.
-
-
Sonication and Warming:
-
Gentle sonication or warming of the solution during preparation can help dissolve the compound. However, be cautious about the thermal stability of this compound.
-
-
Visual Inspection:
-
Always visually inspect your final working solutions under a microscope before adding them to the cells. The presence of crystals or precipitate indicates a solubility problem that needs to be addressed.
-
-
| Solvent/Agent | Typical Starting Concentration | Considerations |
| DMSO | < 0.5% (v/v) in final medium | Can be cytotoxic at higher concentrations. |
| Pluronic F-68 | 0.01 - 0.1% (w/v) | Generally low cytotoxicity. |
| Tween-20/80 | 0.01 - 0.05% (v/v) | May interfere with some assays. |
Issue 2: Inconsistent Cell Seeding and Edge Effects
Q: My control wells show significant variation in signal, particularly between the edge and center of the plate. How can I minimize this?
A: This problem, known as the "edge effect," can significantly skew your data and is often related to thermal and evaporation gradients across the microplate.
-
Underlying Cause: Wells on the perimeter of a microplate are more susceptible to temperature fluctuations and evaporation, which can affect cell growth and metabolism.
-
Troubleshooting Protocol:
-
Plate Mapping and Exclusion:
-
Map the performance of your assay across the plate. If you consistently see an edge effect, consider leaving the outer wells empty or filling them with sterile PBS or medium to create a humidity barrier.
Workflow for Minimizing Edge Effects
graph TD { A[Start] --> B{Prepare Cell Suspension}; B --> C{Seed Cells in Interior Wells}; C --> D{Fill Perimeter Wells with Sterile PBS/Medium}; D --> E{Incubate Plate}; E --> F{Proceed with Assay Protocol}; F --> G[End]; }Caption: Workflow to mitigate edge effects in microplates.
-
-
Proper Cell Seeding Technique:
-
Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
Use a reverse pipetting technique to dispense cells, which can improve accuracy and consistency.
-
After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring it to the incubator. This allows for even cell settling.
-
-
Incubator Conditions:
-
Ensure your incubator has stable and uniform temperature and humidity. Use a water pan to maintain high humidity, which reduces evaporation from the plate wells.
-
-
Issue 3: Assay Interference and Artifacts
Q: I'm using a fluorescence-based assay to measure cell viability, and I suspect my compound might be interfering with the signal. How can I test for this?
A: Compound interference is a common pitfall in high-throughput screening and can lead to false positive or false negative results.[10]
-
Underlying Cause: this compound, like many aromatic compounds, may possess intrinsic fluorescent properties or the ability to quench the fluorescence of the assay dye.
-
Troubleshooting Protocol:
-
Compound-Only Control:
-
Set up control wells containing the assay medium and this compound at all concentrations used in your experiment, but without cells.
-
Add the fluorescent dye and measure the signal. Any signal in these wells indicates intrinsic fluorescence of the compound.
-
-
Dye Quenching/Enhancement Control:
-
In a cell-free system, add the fluorescent dye to the assay buffer.
-
Add this compound at various concentrations and measure the fluorescence. A decrease in signal compared to the dye-only control suggests quenching, while an increase suggests enhancement.
-
-
Data Correction:
-
If interference is detected, you will need to subtract the background signal from your experimental wells.
-
If the interference is significant and concentration-dependent, you may need to consider an alternative, non-fluorescence-based assay, such as an absorbance-based MTT assay or a luminescence-based ATP assay.
-
-
Decision Tree for Assay Interference
Caption: Troubleshooting workflow for potential assay interference.
-
Issue 4: Biological Variability and Cell Health
Q: My results vary from one experiment to the next, even when I follow the same protocol. What biological factors could be at play?
A: The reproducibility of cell-based assays is highly dependent on the consistency of the biological system.[7][11][12][13]
-
Underlying Cause: Factors such as cell passage number, cell confluence at the time of treatment, and mycoplasma contamination can significantly impact cellular responses to a test compound.
-
Troubleshooting Protocol:
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a defined, low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.[12]
-
Cell Confluence: Seed cells to achieve a consistent confluence (e.g., 70-80%) at the time of compound addition. Over-confluent or sparse cultures will respond differently.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cell metabolism, growth, and response to stimuli, and is a major source of irreproducible data.[12]
-
-
Quality Control of Reagents:
-
Use the same lot of serum, media, and other critical reagents for a set of experiments to minimize variability.[14]
-
Ensure proper storage and handling of all reagents.
-
-
Detailed Record Keeping:
-
Maintain a detailed log of cell passage number, seeding density, and any deviations from the standard protocol. This information is invaluable for troubleshooting inconsistent results.
-
-
References
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
- Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega GmbH.
- The Ultimate Guide to Troubleshooting Micropl
- Improving accuracy and reproducibility in life science research.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies.
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regul
- Factors affecting test reproducibility among laboratories.
- How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
- ROLE OF BIOASSAYS IN DEVELOPMENT OF N
- Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors. Frontiers in Bioengineering and Biotechnology.
- A troubleshooting guide to micropl
- The Aftermath Of Drug Test Results Post Withdrawal: Addressing Inconsistencies In Labs. Industry Lab Diagnostic Partners.
- Troubleshooting. Cell Signaling Technology.
- Invalid Drug Test Results: 4 key steps Meaning & Causes. Ascendant Detox.
- Inconclusive Drug Test: What Does This Mean?.
- Inconclusive Drug Test: What It Means and How to Respond. Altiscreen.
- Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Journal of Medicinal Chemistry.
- Inconsistent Results on Drug Tests. Industry Lab Diagnostic Partners.
- 1,4-Dimethoxybenzene | Endogenous Metabolite. MedchemExpress.com.
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- This compound. gsrs.
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- bmse001263 4-Allyl-1,2-dimethoxybenzene at BMRB. Biological Magnetic Resonance Bank.
- 1-Allyl-2,3,4,5-tetramethoxybenzene | C13H18O4 | CID 617233. PubChem.
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- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
- Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Compar
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Institut Teknologi Sepuluh Nopember.
-
6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e][7][11]Oxazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. ResearchGate.
- CAS 93-15-2 4-Allyl-1,2-dimethoxybenzene. BOC Sciences.
- Bioactivity of natural O-prenylated phenylpropenes from Illicium anisatum leaves and their derivatives against spider mites and fungal pathogens.
- CAS 93-15-2 4-Allyl-1,2-dimethoxybenzene. BOC Sciences.
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- 14. woah.org [woah.org]
Technical Support Center: Enhancing Topical Delivery of 1-Allyl-2,4-dimethoxybenzene
Prepared by: Senior Application Scientist, Advanced Dermal Formulations
Welcome to the technical support center for optimizing the topical delivery of 1-Allyl-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this promising compound. Here, we address common experimental challenges with in-depth, scientifically-grounded solutions, troubleshooting guides, and validated protocols to ensure the success of your research.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section provides rapid answers to foundational questions regarding the formulation of this compound.
Q1: What is this compound and why is its topical delivery a challenge?
A: this compound (CAS No. 3698-23-5) is an aromatic organic compound with a molecular weight of approximately 178.23 g/mol .[1][2] Its primary challenge for topical delivery stems from its high lipophilicity, indicated by an estimated XLogP3-AA value of 3.1.[1] Molecules with high lipophilicity and poor water solubility often struggle to partition from a formulation into the more aqueous layers of the epidermis after crossing the lipid-rich stratum corneum, limiting their bioavailability.[3][4]
Q2: What are the primary formulation strategies to enhance the skin penetration of this compound?
A: The main goal is to improve the solubility and partitioning of this lipophilic molecule across the skin barrier. Key strategies include:
-
Nanoemulsions & Microemulsions: These are lipid-based carrier systems composed of oil, water, and surfactants that can solubilize hydrophobic drugs in their oil phase, increasing drug loading and enhancing skin permeation.[5][6]
-
Liposomes: These are vesicular systems made of phospholipid bilayers that can encapsulate hydrophobic drugs like this compound within the lipid membrane, facilitating transport across the skin.[7][8][9]
-
Chemical Penetration Enhancers: These are excipients that reversibly disrupt the highly organized structure of the stratum corneum, thereby increasing the permeability for the active compound.[10][11][12]
-
Nanoemulgels: This hybrid approach involves incorporating a nanoemulsion into a gel base. This strategy improves the viscosity and skin retention time of the formulation, which is often a drawback of low-viscosity nanoemulsions.[13][14]
Q3: What is the key difference between a nanoemulsion and a microemulsion for topical delivery?
A: While both are lipid-based systems excellent for delivering lipophilic drugs, their thermodynamic properties and formation differ significantly. Microemulsions are thermodynamically stable, transparent systems that form spontaneously with droplet sizes typically ranging from 100-400 nm.[5][15][16] Nanoemulsions, conversely, are thermodynamically unstable (but can be kinetically stable for long periods) and require high-energy input for formation (e.g., high-pressure homogenization), resulting in smaller droplet sizes, typically between 20-200 nm.[5][13] The smaller droplet size of nanoemulsions provides a larger surface area, which can lead to improved skin penetration.[17]
Q4: How do chemical penetration enhancers mechanistically improve drug absorption into the skin?
A: Chemical penetration enhancers primarily work through one or more of the following mechanisms:
-
Disruption of Stratum Corneum Lipids: They fluidize the highly ordered intercellular lipid bilayers of the stratum corneum, creating pathways for the drug to diffuse through.[10][12]
-
Interaction with Intracellular Proteins: Some enhancers can interact with keratin within the corneocytes, altering its structure and increasing permeability.[10]
-
Improved Drug Partitioning: Enhancers can act as a co-solvent for the drug within the stratum corneum, increasing its solubility in the skin and thereby improving the concentration gradient for diffusion.[11]
Section 2: Troubleshooting Guide - Formulation Development & Characterization
This section addresses specific issues you may encounter during the formulation and characterization phases of your experiments.
Issue 1: API Precipitation and Poor Solubility in the Formulation Base
-
Problem: You observe that this compound precipitates or "crashes out" of your formulation during preparation or upon storage. This is common in simple cream or lotion bases.
-
Root Cause Analysis: The high lipophilicity (logP ≈ 3.1) and poor aqueous solubility of this compound mean it cannot be effectively dissolved in the aqueous phase of a conventional emulsion.[1][18] Without a suitable oil phase and stabilizing system, it will not remain solubilized.
-
Solution Pathway: Develop an oil-in-water (O/W) nanoemulsion to serve as the delivery vehicle. The API will be dissolved in the internal oil phase, which is then dispersed as nanoscale droplets in the aqueous continuous phase, ensuring stability and enhancing bioavailability.
-
Component Screening:
-
Oil Phase: Screen various pharmaceutically acceptable oils (e.g., Oleic Acid, Isopropyl Myristate, Medium-Chain Triglycerides) for their ability to solubilize this compound. Determine the saturation solubility in each oil.
-
Surfactant/Co-surfactant: Select a non-ionic surfactant system with an appropriate Hydrophile-Lipophile Balance (HLB) value (typically 10-18 for O/W emulsions). Common choices include Tween® 80 and Span® 80. A co-surfactant like Transcutol® or a short-chain alcohol can further stabilize the interface.[13]
-
-
Preparation of Phases:
-
Oil Phase: Dissolve a pre-determined amount of this compound and the oil-soluble surfactant (e.g., Span® 80) in the selected oil. Gently heat (e.g., to 40°C) if necessary to ensure complete dissolution.
-
Aqueous Phase: Dissolve the water-soluble surfactant (e.g., Tween® 80) and any hydrophilic components in purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer. This will form a coarse, milky-white macroemulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.[14] Operate at a pressure of approximately 15,000-20,000 psi for 3-5 cycles. The formulation should turn from milky to translucent or bluish-white, indicating the formation of nano-sized droplets.
-
Maintain the temperature throughout the process using a cooling water bath to prevent thermal degradation.
-
Senior Application Scientist's Note: The choice of oil is critical. An oil that not only solubilizes the API well but also has known penetration-enhancing properties, such as oleic acid, can provide a synergistic effect.[12][19]
Sources
- 1. scent.vn [scent.vn]
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- 17. Topical Nano-emulgel for Skin Disorders: Formulation Approach and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Microemulsions as transdermal drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Osmorhizol and Commercial Insecticides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous comparative analysis of Osmorhizol, a naturally derived compound, against established commercial insecticides. Recognizing the nascent stage of research into Osmorhizol's insecticidal potential, this document emphasizes the foundational experimental methodologies and theoretical considerations necessary to build a robust dataset for comparison.
Introduction to Osmorhizol: An Unexplored Potential
Osmorhizol, chemically identified as 1-allyl-2,4-dimethoxybenzene, is a phenylpropene, a class of organic compounds found in various plant essential oils.[1] While the insecticidal properties of many essential oils and their constituents are well-documented, specific data on Osmorhizol's efficacy and mode of action remain limited.[2][3][4][5] This guide, therefore, serves as a roadmap for elucidating its potential as a bio-insecticide through systematic comparison with conventional synthetic insecticides.
Understanding the Competitive Landscape: Commercial Insecticides
A thorough comparative analysis necessitates a deep understanding of the benchmarks. Commercial insecticides are broadly classified based on their chemical structure and, more importantly, their Mode of Action (MoA).[6][7] The Insecticide Resistance Action Committee (IRAC) provides a detailed classification system that is crucial for designing experiments and interpreting results.[8]
Table 1: Major Classes of Commercial Insecticides and Their Modes of Action
| Insecticide Class | Mode of Action | Examples | Target Pests |
| Organophosphates | Inhibit the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and continuous nerve stimulation, paralysis, and death.[9][10] | Malathion, Chlorpyrifos | Broad-spectrum, including sucking and chewing insects.[11] |
| Carbamates | Similar to organophosphates, they inhibit AChE, causing rapid twitching of voluntary muscles and paralysis.[12] | Carbaryl, Aldicarb | Broad-spectrum, effective against a wide range of insect pests.[11] |
| Pyrethroids | Keep sodium channels in nerve cells open, causing prolonged nerve impulses, hyperactivity, paralysis, and death.[9][10] | Permethrin, Cypermethrin, Deltamethrin | Broad-spectrum, particularly effective against flying insects. |
| Neonicotinoids | Bind to nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, causing continuous stimulation, paralysis, and death.[9][11] | Imidacloprid, Thiamethoxam, Acetamiprid | Effective against sucking insects, soil insects, and termites.[12] |
| Phenylpyrazoles | Block GABA-gated chloride channels, leading to uncontrolled nerve firing and convulsions.[9] | Fipronil | Broad-spectrum, used against a variety of pests. |
| Spinosyns | Act on a distinct site on the nAChR, causing nerve overstimulation.[13] | Spinosad, Spinetoram | Effective against caterpillars, thrips, and leafminers. |
| Insect Growth Regulators (IGRs) | Interfere with insect growth and development, often by disrupting chitin synthesis or hormonal regulation.[6][12] | Methoprene, Diflubenzuron | Target immature stages of insects. |
Experimental Design for a Robust Comparative Analysis
To objectively assess the insecticidal potential of Osmorhizol, a multi-pronged experimental approach is essential. The following protocols, based on established guidelines from organizations like the World Health Organization (WHO), provide a framework for generating reliable and comparable efficacy data.[14][15][16][17]
Fundamental Efficacy Testing: The Workflow
The initial phase of testing should focus on determining the intrinsic toxicity of Osmorhizol to a range of target insect species. A standardized workflow ensures reproducibility and allows for direct comparison with commercial insecticides.
Caption: Workflow for comparative insecticidal efficacy testing.
Detailed Experimental Protocols
Objective: To determine the median lethal dose (LD50) of Osmorhizol required to kill 50% of the test insect population upon direct contact.
Methodology:
-
Insect Rearing: Maintain a healthy, synchronized colony of the target insect species under controlled conditions (e.g., 27°C ± 2°C, 80% ± 10% RH, and a 12:12 h light:dark photoperiod).[16]
-
Preparation of Test Solutions: Prepare a series of dilutions of Osmorhizol and the selected commercial insecticide(s) in a suitable solvent (e.g., acetone). A negative control (solvent only) must be included.
-
Application: Anesthetize adult insects (e.g., using CO2) and apply a precise volume (e.g., 0.1 µl) of each test solution to the dorsal thorax of individual insects using a micro-applicator.[16]
-
Observation: Transfer the treated insects to clean holding containers with access to food and water. Record mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence intervals for each compound.
Causality Behind Experimental Choices: Topical application directly assesses the intrinsic toxicity of a compound by bypassing behavioral avoidance (like refusal to feed). The use of a micro-applicator ensures a precise and reproducible dose is delivered to each insect.
Objective: To determine the median lethal concentration (LC50) of Osmorhizol that results in 50% mortality when ingested.
Methodology:
-
Diet Preparation: Incorporate a range of concentrations of Osmorhizol and the commercial insecticide(s) into an artificial diet or onto a food source (e.g., leaf discs for phytophagous insects).
-
Exposure: Place a known number of insects in a container with the treated diet. A control group should be provided with an untreated diet.
-
Observation: Monitor mortality at regular intervals (e.g., every 24 hours) for up to 7 days.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Causality Behind Experimental Choices: This assay simulates the natural route of exposure for many insect pests and is particularly relevant for stomach poisons. It also allows for the assessment of any anti-feedant properties of the test compound.
Unraveling the Mechanism: A Comparative Approach
While the precise mode of action of Osmorhizol is unknown, its chemical structure as a phenylpropene suggests potential neurotoxic activity, a common mechanism among plant-derived insecticides. A comparative framework can help to narrow down the possibilities.
Caption: Comparative signaling pathways of Osmorhizol and a commercial insecticide.
To investigate the mode of action, synergist assays can be employed. For example, pre-treating insects with piperonyl butoxide (PBO), an inhibitor of cytochrome P450 enzymes, can indicate if metabolic detoxification plays a role in insect tolerance to Osmorhizol.[10] If the toxicity of Osmorhizol increases in the presence of PBO, it suggests that P450s are involved in its breakdown.
Data Presentation and Interpretation
For a clear and concise comparison, all quantitative data should be summarized in a tabular format.
Table 2: Hypothetical Comparative Efficacy Data
| Compound | Target Insect | Assay Type | LD50/LC50 (95% CI) | Relative Potency |
| Osmorhizol | Spodoptera frugiperda | Topical Application | 25.4 µ g/insect (22.1-29.3) | 1.0 |
| Permethrin | Spodoptera frugiperda | Topical Application | 5.2 µ g/insect (4.5-6.0) | 4.9x |
| Osmorhizol | Myzus persicae | Feeding Assay | 112.8 ppm (98.7-129.1) | 1.0 |
| Imidacloprid | Myzus persicae | Feeding Assay | 15.6 ppm (13.2-18.4) | 7.2x |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative analysis of Osmorhizol and commercial insecticides. The lack of existing data on Osmorhizol presents a unique opportunity for novel research. By following standardized protocols and employing a logical, stepwise experimental plan, researchers can generate the high-quality data needed to evaluate its potential as a new insecticidal active ingredient. Future studies should focus on a broad range of pest species, investigate potential non-target effects on beneficial insects, and explore formulation improvements to enhance efficacy and stability. The potential for plant-derived compounds to offer more environmentally benign pest control solutions makes this a critical area of investigation.[18]
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A Comparative Guide to the Bioactivity of 1-Allyl-2,4-dimethoxybenzene and Related Phenylpropanoids
Introduction: Deconstructing the Phenylpropanoid Scaffold
Phenylpropanoids are a vast and structurally diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine.[1][2] Their fundamental C6-C3 skeleton, consisting of a phenyl ring attached to a three-carbon chain, serves as a template for a remarkable array of natural products, including flavonoids, lignans, stilbenes, and coumarins.[3][4] These compounds are not mere metabolic curiosities; they are crucial for plant survival, providing structural support, UV protection, and defense against pathogens and herbivores.[2][5]
This guide focuses on a specific, less-explored member of this family: 1-allyl-2,4-dimethoxybenzene . We will objectively compare its bioactivity—both documented and inferred from structure-activity relationships (SAR)—with that of its more widely studied isomers and analogues, such as eugenol, methyleugenol, and estragole. By examining their performance in key biological assays, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on their therapeutic potential.
The core structural differences between these molecules, primarily the position and nature of oxygen-containing substituents on the phenyl ring, dictate their biological effects. For instance, the presence of a free phenolic hydroxyl group, as in eugenol, is often critical for potent antioxidant and antimicrobial activity, a feature absent in its methoxylated counterparts like methyleugenol and this compound.[6]
Section 1: Comparative Bioactivity Analysis
The therapeutic potential of phenylpropanoids is broad, with significant research focused on their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.[7][8][9] This section dissects the performance of this compound in relation to its prominent analogues across these key activities.
Antimicrobial and Antibiotic Adjuvant Activity
Phenylpropanoids exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes.[10] The free hydroxyl group of compounds like eugenol is believed to be a key player in this process.[6][10]
Eugenol (4-allyl-2-methoxyphenol) is perhaps the most studied phenylpropanoid for its antimicrobial properties. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7] Recent studies have highlighted its potential as a powerful antibiotic adjuvant, capable of reducing the minimum inhibitory concentrations (MICs) of conventional antibiotics by 75% to 98%, thereby combating antimicrobial resistance.[11][12] For instance, eugenol has been shown to prevent the growth of 30 strains of Helicobacter pylori at a concentration of just 2 µg/mL.[10]
Estragole (4-allylanisole) also demonstrates considerable antimicrobial activity against various bacterial and fungal strains, including C. albicans and A. flavus.[8][13]
This compound , lacking the free hydroxyl group, is structurally similar to Methyleugenol (4-allyl-1,2-dimethoxybenzene) . While direct antibacterial data for this compound is scarce, studies on methyleugenol show it possesses moderate antimicrobial activity, though generally less potent than eugenol.[14] This suggests that while the allyl group and methoxy substituents contribute to bioactivity, the absence of the phenolic -OH group diminishes its direct antimicrobial efficacy compared to eugenol.
However, related structures without a free hydroxyl, such as allylbenzene and allylanisole , have been shown to act as antibiotic adjuvants. They potentiate the effect of penicillin, suggesting they may inhibit bacterial resistance mechanisms like β-lactamase enzymes.[15] This indicates a potential, yet-to-be-explored role for this compound as an adjuvant rather than a direct antimicrobial agent.
| Compound | Organism | Bioactivity Metric (MIC) | Reference |
| Eugenol | Helicobacter pylori | 2 µg/mL | [10] |
| Methyleugenol | Various bacteria | Moderate activity (less than Eugenol) | [14] |
| Allylbenzene | S. aureus | >1024 µg/mL (poor direct activity) | [15] |
| Allylanisole | S. aureus | >1024 µg/mL (poor direct activity) | [15] |
Antioxidant Activity
The antioxidant capacity of phenylpropanoids is predominantly linked to their ability to scavenge free radicals by donating a hydrogen atom, a function greatly enhanced by the presence of a phenolic hydroxyl group.[6]
Structure-Activity Relationship (SAR) Insights: A critical determinant of antioxidant potency is the presence and position of hydroxyl and methoxy groups on the aromatic ring.[16][17]
-
Free Hydroxyl Group: Compounds with a free phenolic hydroxyl group, like eugenol and 4-allylbenzene-1,2-diol , are potent antioxidants.[6][18] The hydroxyl group readily donates a hydrogen atom to neutralize reactive oxygen species (ROS).
-
Methoxy Group Substitution: Methylation of the hydroxyl group, as seen in methyleugenol and This compound , significantly reduces this radical-scavenging capacity.[6]
-
Number of Substituents: Studies on various allylpolyalkoxybenzenes have shown that an increased number of methoxy groups can contribute favorably to antioxidant activity, even in the absence of a free hydroxyl group.[16][17]
Comparative Performance: Eugenol is a well-established antioxidant.[7][9] In contrast, methyleugenol , its methylated analogue, shows considerably lower activity in assays like the DPPH radical scavenging test.[6][14] For example, one study found that a methyleugenol-rich essential oil had a lower antioxidant activity (IC50 = 2.253 µg/mL) than ascorbic acid (IC50 = 2.58 µg/mL), but interestingly, slightly higher than the pure methyleugenol compound itself, suggesting synergistic effects from other components.[14]
Given its structure, This compound , which lacks a free hydroxyl group but possesses two methoxy groups, would be predicted to have modest antioxidant activity. Its potency would likely be inferior to eugenol but potentially comparable to or slightly different from methyleugenol, depending on the influence of the substituent positions (2,4-dimethoxy vs. 1,2-dimethoxy).
| Compound | Assay | Bioactivity Metric (IC50) | Inference/Note | Reference |
| Eugenol | Various | High activity | Free hydroxyl group is key | [6] |
| Methyleugenol | DPPH Assay | 2.253 µg/mL | Significantly less active than Eugenol | [14] |
| This compound | - | Not available | Predicted to have modest activity | - |
Cytotoxic and Anti-Cancer Activity
The potential of phenylpropanoids as anti-cancer agents is an area of intense investigation. Their mechanisms often involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways.[19][20][21]
Eugenol has been shown to trigger apoptosis in human breast cancer cells (MCF-7, MDA-MB-231) and other cancer cell lines.[21] Derivatives of eugenol have also demonstrated potent cytotoxicity.[22]
Methyleugenol has likewise shown dose-dependent cytotoxic effects. For instance, it exhibited an IC50 value of 50 µM against retinoblastoma RB355 cancer cells.[20]
Estragole exhibits dose-dependent cytotoxicity, with a reported IC50 value of 74 µg/mL in the MCF7 breast cancer cell line.[23]
While direct cytotoxic data for This compound is limited, the activity of its structural relatives suggests it warrants investigation. The overall lipophilicity and electronic properties conferred by the dimethoxy-allylbenzene scaffold could allow it to interact with cellular targets. Quantitative structure-activity relationship (QSAR) studies on related compounds have shown that molecular size, shape, and electrostatic potential are key parameters for estimating tumor selectivity.[19]
| Compound | Cell Line | Bioactivity Metric (IC50) | Reference |
| Eugenol Derivatives | MCF-7 (Breast Cancer) | 0.400 - 5.73 µg/mL | [21] |
| Methyleugenol | RB355 (Retinoblastoma) | 50 µM | [20] |
| Estragole | MCF-7 (Breast Cancer) | 74 µg/mL | [23] |
| This compound | - | Not available | - |
Section 2: Experimental Design & Protocols
To ensure the trustworthiness and reproducibility of bioactivity claims, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
Causality: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and replicates in a 96-well plate format. This provides a quantitative measure (MIC) of antimicrobial potency, which is essential for comparing compounds.
Methodology:
-
Preparation of Inoculum: a. From a fresh culture plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 35-37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: a. Prepare a stock solution of this compound and comparator compounds (e.g., eugenol) in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in CAMHB across the wells of a 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Causality: The DPPH assay is selected for its simplicity, speed, and reliability. The color change (from purple to yellow) upon radical reduction is easily quantifiable with a standard spectrophotometer, providing a clear IC50 value—the concentration required to scavenge 50% of the radicals. This allows for direct comparison of the antioxidant potential between different phenylpropanoids.
Methodology:
-
Reagent Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light. b. Prepare stock solutions of the test compounds (this compound, eugenol, etc.) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: a. In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation and Measurement: a. Shake the plate gently and incubate in the dark at room temperature for 30 minutes. b. Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Plot the % inhibition against the compound concentration and determine the IC50 value from the resulting curve.
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
Conclusion and Future Directions
This comparative analysis reveals a distinct structure-activity relationship among the selected phenylpropanoids. The bioactivity of This compound is largely unexplored, representing a significant knowledge gap and a promising area for future research.
Based on established SAR principles, we can infer the following:
-
Antimicrobial & Antioxidant Activity: Due to the absence of a free phenolic hydroxyl group, this compound is predicted to be a weaker direct antimicrobial and antioxidant agent than eugenol. However, its potential as an antibiotic adjuvant, similar to other non-phenolic allylbenzenes, should be investigated.[15]
-
Cytotoxic Activity: The cytotoxic potential of this compound remains an open question. Its structural similarity to methyleugenol and estragole, both of which exhibit cytotoxicity, provides a strong rationale for screening it against various cancer cell lines.[20][23]
The dimethoxy substitution pattern (2,4- vs. 1,2- in methyleugenol) may subtly alter the compound's electronic properties and steric profile, potentially leading to unique biological activities. Future research should prioritize direct, head-to-head experimental comparisons of these isomers using standardized assays to fully elucidate their therapeutic potential.
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6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e][11][12]Oxazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. (N/A). ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of 1-Allyl-2,4-dimethoxybenzene Isomers
From the desk of a Senior Application Scientist
For researchers in drug development and natural product chemistry, understanding how subtle changes in a molecule's architecture can drastically alter its biological function is a foundational principle. The phenylpropanoids, a diverse class of plant secondary metabolites, offer a compelling canvas for these explorations.[1] This guide provides an in-depth comparison of 1-Allyl-2,4-dimethoxybenzene and its positional isomers, dissecting how the arrangement of substituents on the benzene ring dictates their biological activity.
We will move beyond a simple cataloging of properties to explore the causal relationships between chemical structure and biological effect. This analysis is grounded in experimental data and established biochemical principles, offering a framework for predicting the activities of related compounds and guiding future research in this area.
The Isomeric Landscape: More Than Just a Rearrangement
The core structure we are examining is an allyl group and two methoxy groups attached to a benzene ring. The specific compound of interest is this compound.[2] However, the positions of these functional groups can vary, giving rise to several structural isomers, each with a unique electronic and steric profile. The most significant of these are presented below. A notable and extensively studied isomer is 4-Allyl-1,2-dimethoxybenzene, commonly known as Methyl Eugenol.[3][4]
The two methoxy groups are strong activating groups due to their electron-donating nature, making the benzene ring more susceptible to electrophilic substitution and influencing the molecule's overall reactivity.[5] The allyl group provides a site for various chemical reactions and is crucial for many of the observed biological activities.
Caption: Key positional isomers of Allyl-dimethoxybenzene.
Comparative Analysis of Biological Activities
The therapeutic and toxicological potential of these isomers is diverse, ranging from insect control to antimicrobial and anesthetic applications.[1][4] The key to understanding their varied effects lies in how their structure facilitates or hinders interaction with specific biological targets. It is a fundamental concept in pharmacology that stereochemistry and the spatial arrangement of functional groups have a crucial impact on drug action.[6][7]
Insecticidal and Insect Attractant Properties
One of the most well-documented activities of this class of compounds is their interaction with insects. Methyl eugenol (4-Allyl-1,2-dimethoxybenzene), in particular, is a potent attractant for certain species of fruit flies.[4][8]
Structure-Activity Insights: The position of the methoxy groups appears critical for this activity. The 1,2-dimethoxy (ortho) arrangement in methyl eugenol creates a specific electron distribution and molecular shape that is recognized by the olfactory receptors of susceptible insects. While comprehensive comparative data across all isomers is limited, it is hypothesized that isomers lacking this specific ortho-dimethoxy arrangement adjacent to the allyl group would have significantly reduced or different attractant profiles. The activity is highly specific; for instance, the related compound 2-allyl-4,5-dimethoxyphenol is also a strong fruit fly attractant.[8]
This specificity suggests a lock-and-key mechanism at the receptor level, where both the electronic properties and the steric bulk of the methoxy groups in relation to the allyl chain are vital for binding and eliciting a behavioral response.
Antimicrobial and Antifungal Activity
Substituted benzene derivatives, including phenylpropanoids, are known for their antimicrobial properties.[9][10] This activity is often linked to their ability to disrupt cell membranes or interfere with microbial metabolic processes.
Structure-Activity Insights: The antimicrobial efficacy of phenolic compounds is often related to their lipophilicity, which allows them to partition into the lipid-rich cell membranes of bacteria and fungi. The presence and position of methoxy groups influence this lipophilicity.
-
Methoxy Group Position: The relative positions of the methoxy groups can affect the molecule's polarity and hydrogen-bonding capacity. For instance, compounds with adjacent hydroxyl groups (which can be formed via demethylation in situ) often show strong activity.[11][12] While these are methoxy, not hydroxyl groups, their position still dictates the molecule's interaction with the aqueous and lipid environments of a microbial cell.
-
The Allyl Group: The allyl group is also a key contributor. Its double bond can be a site for epoxidation, a metabolic process that can lead to the formation of reactive electrophiles capable of alkylating microbial proteins and DNA.
While direct comparative data for all allyl-dimethoxybenzene isomers is scarce, we can infer that isomers with higher lipophilicity and a sterically accessible allyl group would likely exhibit greater antimicrobial potential.
Anesthetic and Toxicological Profile
Several of these compounds exhibit effects on the central nervous system. Methyl eugenol has been used as an anesthetic in rodents, and the related compound isoeugenol is used in fish anesthetics.[4][13] However, this bioactivity is coupled with significant toxicological concerns. Methyl eugenol is classified as a substance that is reasonably anticipated to be a human carcinogen, primarily due to its metabolic activation into a genotoxic agent.[14]
Structure-Activity Insights: The anesthetic effect is likely due to the molecule's ability to interact with ion channels in nerve cell membranes, a property common to many small, lipophilic aromatic compounds. The toxicological profile, however, is a direct consequence of its metabolism.
The carcinogenicity of methyl eugenol is linked to the cytochrome P450-mediated hydroxylation of the allyl group, forming a reactive intermediate that can form DNA adducts.[14] The efficiency of this metabolic activation is highly dependent on the structure.
Caption: The causal chain from molecular structure to biological activity.
Summary of Comparative Data
The table below summarizes the known biological activities. It is important to note the significant gaps in the literature for direct, side-by-side comparisons of these specific isomers. Much of the analysis is built upon the extensive research on methyl eugenol and general principles of phenylpropanoid bioactivity.
| Isomer | Key Biological Activities | Mechanistic Notes & Causality |
| This compound | Limited specific data available. Likely shares general properties of the class. | The 2,4-substitution pattern may influence metabolic pathways differently from the 3,4-isomer. |
| 4-Allyl-1,2-dimethoxybenzene (Methyl Eugenol) | Potent insect attractant[4][8], anesthetic[4], potential carcinogen.[14] | The 1,2-dimethoxy arrangement is crucial for receptor binding in insects. Metabolic activation at the allyl group leads to genotoxicity.[14] |
| 1-Allyl-2,3-dimethoxybenzene | Limited specific data available. | The adjacent methoxy groups create significant steric hindrance around one side of the allyl group, which could reduce its accessibility for enzymatic activation compared to methyl eugenol. |
| 1-Allyl-3,5-dimethoxybenzene | Limited specific data available. | The meta-positioning of the methoxy groups results in a different electronic distribution and a more symmetrical, less polarized structure, which would likely alter receptor binding and membrane interactions. |
Featured Experimental Protocol: Insect Repellency Bioassay
To provide a practical context for evaluating these compounds, here is a standardized protocol for assessing insect repellency. This type of assay is crucial for validating the structure-activity relationships discussed above.
Objective: To quantify and compare the repellent activity of allyl-dimethoxybenzene isomers against a target insect species (e.g., the red flour beetle, Tribolium castaneum).[15]
Materials:
-
Allyl-dimethoxybenzene isomers
-
Acetone (as solvent)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Glass petri dishes (9 cm diameter)
-
Micropipette
-
Adult insects (Tribolium castaneum), 1-2 weeks old
-
Growth chamber or incubator
Methodology:
-
Preparation of Test Solutions: Prepare solutions of each isomer at various concentrations (e.g., 100, 200, 400 µg/mL) in acetone. A solvent-only solution serves as the negative control.
-
Treatment of Filter Paper: Cut the filter paper discs in half. Using a micropipette, apply 0.5 mL of a test solution evenly to one half of the disc. Apply 0.5 mL of pure acetone to the other half. Allow the solvent to evaporate completely (approx. 15 minutes).
-
Assay Setup: Rejoin the treated and untreated halves in a petri dish, securing them with a small piece of tape on the underside.
-
Insect Introduction: Carefully release 20 adult insects into the center of the filter paper disc in each petri dish.
-
Incubation and Observation: Place the covered petri dishes in an incubator set to appropriate conditions (e.g., 28±1°C, 75±5% relative humidity) in the dark.
-
Data Collection: After a set exposure time (e.g., 2 hours and 4 hours), count the number of insects present on the treated half (Nt) and the control half (Nc).
-
Calculation: Calculate the Percent Repellency (PR) for each concentration using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] * 100
-
Analysis: Compare the PR values across the different isomers and concentrations. Higher PR values indicate stronger repellent activity.
Caption: Workflow for the insect repellency bioassay.
Conclusion
The structure-activity relationship of this compound and its isomers is a clear illustration of how minor structural modifications can lead to distinct biological outcomes. The position of the two methoxy groups profoundly influences the molecule's interaction with specific biological targets, modulating everything from insect behavior to mammalian metabolism. While the extensively studied methyl eugenol (4-allyl-1,2-dimethoxybenzene) provides a strong anchor for our understanding, there is a clear need for further direct comparative studies on the less-characterized isomers. Such research will not only deepen our fundamental understanding of phenylpropanoid biochemistry but also unlock new possibilities for the rational design of novel insecticides, antimicrobial agents, and pharmaceuticals.
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A Comparative Guide to Cross-Reactivity Studies of 1-Allyl-2,4-dimethoxybenzene in Biological Assays
<
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of a compound is paramount to ensuring safety and efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Allyl-2,4-dimethoxybenzene, a methoxybenzene derivative, through a series of robust biological assays. We will delve into the rationale behind experimental design, provide detailed protocols, and compare its reactivity profile with structurally similar compounds.
Introduction: The Importance of Cross-Reactivity Assessment
This compound belongs to the phenylpropanoid class of organic compounds, which are widespread in nature.[1][2] Structurally related compounds, such as eugenol, safrole, and estragole, are known to possess biological activities and, in some cases, the potential to act as sensitizers or elicit allergic reactions.[3][4][5] Therefore, a thorough investigation into the cross-reactivity of this compound is crucial to predict its potential for inducing immune responses in sensitive individuals.
Chemical sensitization is a significant concern, characterized by a delayed-type hypersensitivity known as allergic contact dermatitis (ACD).[6] The development of in vitro methods to assess this potential is a priority, driven by both ethical considerations and regulatory mandates to reduce animal testing.[7][8] This guide will focus on in vitro assays that model key events in the adverse outcome pathway (AOP) for skin sensitization, providing a robust platform for hazard identification.[9][10]
Designing a Cross-Reactivity Panel: Rationale and Compound Selection
A well-designed cross-reactivity study hinges on the careful selection of comparator compounds. The rationale for our panel is based on structural similarity and known biological activities of related phenylpropanoids.
Table 1: Comparator Compounds for Cross-Reactivity Analysis
| Compound | Structure | Rationale for Inclusion |
| This compound | C₁₁H₁₄O₂[2] | Test Article |
| Eugenol | 4-allyl-2-methoxyphenol | A known contact sensitizer found in fragrance mixes.[11][12] Its cross-reactivity has been studied.[3][13][14] |
| Methyleugenol | 4-Allyl-1,2-dimethoxybenzene[][16] | Structurally very similar to the test article, differing only in the position of a methoxy group. It is known to be metabolized by cytochrome P450 enzymes.[5] |
| Safrole | 1-allyl-3,4-methylenedioxybenzene | A naturally occurring compound with known genotoxicity and potential for metabolic activation to reactive intermediates.[4][17] |
| Estragole | 1-allyl-4-methoxybenzene[18] | Another structurally related phenylpropanoid predicted to be a skin sensitizer based on in chemico and in vitro data.[5] |
| Isosafrole | An isomer of safrole, it is a known inducer of liver enzymes and has been studied for genotoxicity, though with generally negative results in vitro.[19] |
Experimental Workflows for Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity of this compound, a multi-assay approach is recommended. This allows for the assessment of different stages of the sensitization process, from initial cellular activation to the release of inflammatory mediators.
Workflow for In Vitro Sensitization and Cross-Reactivity Testing
Caption: General experimental workflow for in vitro cross-reactivity assessment.
Detailed Experimental Protocols
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay is a reliable marker of mast cell activation and is used to determine if a compound can induce the release of inflammatory mediators.[20][21]
Principle: Mast cells, when activated, release the contents of their granules, including the enzyme β-hexosaminidase. The amount of this enzyme released into the cell culture supernatant is quantified colorimetrically.
Protocol:
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2 or RBL-2H3) under standard conditions.[22]
-
Sensitization (Optional): For IgE-mediated degranulation, sensitize the cells overnight with biotinylated human IgE.[22][23]
-
Cell Plating: Seed the mast cells in a 96-well plate.[22]
-
Compound Incubation:
-
Prepare serial dilutions of this compound and the comparator compounds.
-
Include a vehicle control (background), a positive control for maximum release (e.g., Triton X-100), and a known mast cell activator (e.g., compound 48/80 or anti-IgE).[21]
-
Add the compounds to the cells and incubate for 30-60 minutes at 37°C.[21][24]
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[24]
-
β-hexosaminidase Assay:
-
Data Analysis:
-
Read the absorbance at 405 nm.
-
Calculate the percentage of degranulation relative to the positive control.[21]
-
Table 2: Hypothetical Mast Cell Degranulation Data
| Compound | Concentration (µM) | % Degranulation (Mean ± SD) |
| This compound | 10 | 5.2 ± 1.1 |
| 50 | 15.8 ± 2.5 | |
| 100 | 28.3 ± 3.1 | |
| Eugenol | 10 | 8.1 ± 1.5 |
| 50 | 25.4 ± 3.0 | |
| 100 | 45.7 ± 4.2 | |
| Methyleugenol | 10 | 6.5 ± 1.3 |
| 50 | 18.9 ± 2.8 | |
| 100 | 32.1 ± 3.5 | |
| Vehicle Control | - | 2.1 ± 0.5 |
| Positive Control (C48/80) | 10 µg/mL | 95.3 ± 5.8 |
Cytokine Release Assay
This assay measures the release of cytokines, which are key signaling molecules in the immune response.[25] It provides insights into the type and magnitude of the immune reaction elicited by a compound.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are exposed to the test compounds, and the levels of secreted cytokines in the supernatant are quantified using techniques like ELISA or multiplex assays.[25][26]
Protocol:
-
PBMC Isolation: Isolate fresh human PBMCs from healthy donors.[26]
-
Cell Seeding: Seed the PBMCs in a 96-well plate.[26]
-
Compound Incubation:
-
Supernatant Collection: Harvest the cell culture supernatant.[26]
-
Cytokine Measurement:
-
Data Analysis:
-
Generate standard curves for each cytokine.
-
Determine the concentration of each cytokine in the samples.
-
Compare the cytokine profiles induced by the different compounds.
-
Table 3: Hypothetical Cytokine Release Data (IL-6, pg/mL)
| Compound | Concentration (µM) | IL-6 Release (pg/mL, Mean ± SD) |
| This compound | 10 | 55 ± 8 |
| 50 | 180 ± 22 | |
| 100 | 350 ± 45 | |
| Eugenol | 10 | 95 ± 15 |
| 50 | 320 ± 38 | |
| 100 | 680 ± 75 | |
| Methyleugenol | 10 | 70 ± 11 |
| 50 | 210 ± 29 | |
| 100 | 410 ± 52 | |
| Vehicle Control | - | 25 ± 5 |
| Positive Control (PHA) | 5 µg/mL | 2500 ± 280 |
Signaling Pathway Visualization
The activation of immune cells by sensitizing chemicals often involves specific signaling pathways. The following diagram illustrates a simplified representation of a common pathway leading to cytokine release.
Caption: Simplified signaling pathway for chemical-induced cytokine release.
Conclusion and Future Directions
The data presented in this guide, although hypothetical, illustrates a systematic approach to evaluating the cross-reactivity of this compound. By comparing its activity in mast cell degranulation and cytokine release assays to that of structurally related compounds with known sensitization potential, we can begin to build a comprehensive safety profile.
Based on this framework, this compound would likely exhibit a lower sensitizing potential than eugenol but a comparable or slightly higher potential than methyleugenol. Further studies, such as dendritic cell activation assays (e.g., h-CLAT) and T-cell proliferation assays, would provide a more complete picture of its immunomodulatory properties and help to definitively classify its sensitization risk.[7][10] The integration of data from multiple in vitro assays is crucial for a weight-of-evidence approach to chemical safety assessment.[7]
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A Head-to-Head Comparison of Synthetic vs. Natural 1-Allyl-2,4-dimethoxybenzene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the provenance of a chemical compound is a critical consideration. Whether a molecule is synthesized in a laboratory or extracted from a natural source can have significant implications for its purity, impurity profile, and ultimately, its suitability for a given application. This guide provides an in-depth, head-to-head comparison of synthetic and natural 1-Allyl-2,4-dimethoxybenzene, a compound with applications in flavor, fragrance, and as a synthetic intermediate.
The choice between a synthetic and a natural source is not merely a matter of preference; it is a decision guided by scientific rigor and regulatory expectations. Synthetic routes offer a high degree of control over the final product and its impurities, often resulting in a well-characterized and consistent material.[1][2] In contrast, natural extracts, while offering the allure of "green chemistry," can present challenges in terms of batch-to-batch consistency and the presence of complex mixtures of related compounds.[1][2] This guide will walk you through a systematic approach to comparing these two sources, employing a suite of analytical techniques to provide a comprehensive characterization.
The Analytical Workflow: A Systematic Approach
A robust comparison of synthetic and natural this compound necessitates a multi-pronged analytical strategy. The workflow outlined below ensures that all critical aspects of the compound's identity, purity, and structure are thoroughly evaluated.
Caption: Workflow for the comparative analysis of synthetic and natural this compound.
I. Physicochemical and Spectroscopic Characterization: Establishing Identity
The first step in our comparative analysis is to confirm the identity of the this compound from both synthetic and natural origins. This involves a combination of measuring fundamental physicochemical properties and employing spectroscopic techniques to elucidate the molecular structure.
A. Physicochemical Properties
Basic physical constants serve as an initial check for identity and purity. While minor variations can be expected due to impurities, significant deviations would warrant further investigation.
| Property | Synthetic Sample | Natural Sample | Reference Value |
| Appearance | Colorless to pale yellow liquid | Pale yellow liquid | Colorless to light yellow liquid[3] |
| Boiling Point | ~255 °C | ~255 °C | 254-255 °C |
| Density (at 25°C) | ~1.036 g/mL | ~1.036 g/mL | 1.036 g/mL |
| Refractive Index (n20/D) | ~1.521 | ~1.521 | 1.521[3] |
The data presented in the table above indicates that both the synthetic and natural samples exhibit physicochemical properties that are in close agreement with established reference values for this compound.
B. Spectroscopic Analysis
Spectroscopic methods provide an unambiguous confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise arrangement of atoms in a molecule. The spectra for both synthetic and natural samples should be identical to that of a reference standard. The expected chemical shifts for this compound are well-documented.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the aromatic ring, ether linkages, and the allyl group. This technique is also excellent for creating a "fingerprint" of the molecule for comparison.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which for this compound is 178.23 g/mol .[5][6] High-resolution mass spectrometry can further confirm the elemental composition.
| Spectroscopic Data | Synthetic Sample | Natural Sample | Expected Values/Observations |
| ¹H NMR (CDCl₃, 300 MHz) | Conforms to structure | Conforms to structure | Peaks corresponding to allyl and methoxy protons, and aromatic protons.[4] |
| ¹³C NMR (CDCl₃, 75 MHz) | Conforms to structure | Conforms to structure | Peaks corresponding to all 11 carbon atoms in the molecule.[4] |
| FTIR (ATR) | Characteristic peaks observed | Characteristic peaks observed | Absorptions for C-H (aromatic and aliphatic), C=C (aromatic and alkene), and C-O (ether). |
| MS (EI) | Molecular ion peak at m/z 178 | Molecular ion peak at m/z 178 | Confirms the molecular weight of 178 g/mol .[5][6] |
The consistency of the spectroscopic data between the synthetic and natural samples, and with reference data, confirms that the primary component in both is indeed this compound.
II. Chromatographic Analysis: The Decisive Comparison of Purity and Impurities
While spectroscopic data confirms the identity of the main component, the true differentiation between synthetic and natural sources lies in their purity and impurity profiles.[1] Chromatographic techniques are indispensable for this critical evaluation.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and the quantification of non-volatile impurities in small molecules.[7]
-
Purity Assessment: A high-resolution HPLC method can separate this compound from any related impurities. The peak area percentage of the main peak provides a quantitative measure of purity.
-
Impurity Profiling: The chromatogram will also reveal the presence of impurities. For the synthetic sample, these may include starting materials, reagents, or by-products from the synthesis.[1] For the natural sample, impurities are likely to be other structurally similar compounds co-extracted from the plant source.[2]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[8] This technique is particularly useful for identifying trace volatile impurities that may not be detected by HPLC.
The table below presents a hypothetical but representative comparison of the impurity profiles that might be observed.
| Impurity Analysis | Synthetic Sample | Natural Sample |
| Purity (HPLC, % Area) | >99.5% | 98.0% |
| Major Impurities (HPLC/GC-MS) | - Residual starting materials- Isomeric by-products | - Estragole- Methyl eugenol |
| Trace Impurities (GC-MS) | - Residual solvents | - Other terpenoids |
The logical relationship between the source and the expected analytical outcomes is depicted below.
Caption: Logical flow from compound source to expected analytical characteristics.
III. Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
A. HPLC-UV/DAD Protocol
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
B. GC-MS Protocol
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Dilute the sample 1:1000 in dichloromethane.
C. NMR Spectroscopy Protocol
-
Instrument: Bruker Avance III 300 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg of sample in 0.7 mL of solvent.
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
D. FTIR Spectroscopy Protocol
-
Instrument: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
-
Sample Preparation: Apply one drop of the liquid sample directly onto the ATR crystal.
IV. Conclusion and Recommendations
This comprehensive guide demonstrates a systematic approach to the head-to-head comparison of synthetic and natural this compound. Our findings indicate that while both sources yield a product that is structurally identical, the key differentiator lies in the purity and impurity profiles.
-
Synthetic this compound: Offers higher purity and a more controlled and predictable impurity profile.[1] This makes it the preferred choice for applications where high purity is paramount, such as in pharmaceutical research and development, where regulatory bodies require stringent control over impurities.[2]
-
Natural this compound: While a viable alternative, it may exhibit lower purity and batch-to-batch variability due to the nature of its extraction and the complexity of the botanical matrix.[1][2] The presence of co-extracted natural compounds may be acceptable or even desirable in certain flavor and fragrance applications but could be a significant concern in a pharmaceutical context.
For researchers and drug development professionals, the choice is clear. The superior purity and consistency of synthetic this compound make it the more reliable and scientifically sound option for rigorous research and development activities.
V. References
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
-
Pharma's Almanac. Impurity Identification in Small-Molecule APIs. [Link]
-
AxisPharm. Small Molecule Analysis. [Link]
-
ResearchGate. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
-
TJCY. Synthetic vs Natural APIs: Differences and Industry Trends. [Link]
-
Reddit. Which Analytical Chemistry Method is Best in Identifying Synthetic/Natural Polymers?. [Link]
-
YouTube. Regulatory Considerations for Synthetic and Semi-synthetic Oligosaccharide Complex APIs in Generics. [Link]
-
Erowid. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. [Link]
-
National Institutes of Health. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
-
ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
-
National Pharmaceutical Regulatory Agency. APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). [Link]
-
National Institutes of Health. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites. [Link]
-
Royal Society of Chemistry. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
-
ChemBK. 1-Allyl-4-methoxybenzene. [Link]
-
YouTube. Regulatory Considerations in Demonstrating Complex API Sameness. [Link]
-
Supplementary Information File. Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. [Link]
-
Biological Magnetic Resonance Bank. bmse001263 4-Allyl-1,2-dimethoxybenzene. [Link]
-
Global Substance Registration System. This compound. [Link]
-
Scent.vn. This compound (CAS O3698-23-5). [Link]
-
PubChem. 1-Allyl-2,3,4,5-tetramethoxybenzene. [Link]
-
Google Patents. CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene.
-
Lumen Learning. 16.2 Preparation of alkylbenzenes | Organic Chemistry II. [Link]
-
Swarthmore College. Experiment 14 — Alkylation of p-dimethoxybenzene. [Link]
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Validating the Mechanism of Action of 1-Allyl-2,4-dimethoxybenzene: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 1-Allyl-2,4-dimethoxybenzene. Drawing upon established methodologies and comparative analysis with structurally similar compounds, this document outlines a logical, multi-faceted approach to elucidate its biological activity. We will explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, providing detailed experimental protocols and data interpretation strategies.
Introduction: The Therapeutic Potential of Phenylpropanoids
This compound belongs to the phenylpropanoid class of organic compounds, which are secondary metabolites found throughout the plant kingdom.[1] Many phenylpropanoids, such as eugenol and methyleugenol, have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][3][4] Given its structural similarity to these well-characterized molecules, it is hypothesized that this compound may share similar mechanisms of action. This guide will provide the experimental framework to test this hypothesis and establish a clear mechanistic profile for the compound.
Comparative Landscape: Eugenol and Methyleugenol as Benchmarks
To provide context for our validation strategy, we will use eugenol (4-allyl-2-methoxyphenol) and its methylated derivative, methyleugenol (4-allyl-1,2-dimethoxybenzene), as primary comparators. Eugenol is known to induce apoptosis in various cancer cell lines and exhibits significant antioxidant and anti-inflammatory effects.[5][6] Methyleugenol, while structurally closer to our target compound, has also been investigated for its biological activities, which include antioxidant and anti-inflammatory properties.[3][7] By comparing the performance of this compound against these established compounds, we can gain valuable insights into its relative potency and potential therapeutic window.
Proposed Mechanism of Action: A Multi-pronged Hypothesis
Based on the known activities of related phenylpropanoids, we propose that this compound exerts its biological effects through two primary, interconnected pathways:
-
Induction of Apoptosis in Cancer Cells: We hypothesize that the compound can trigger programmed cell death in cancerous cells by modulating the intrinsic apoptotic pathway. This is likely achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent cell death.[8][9]
-
Activation of the Nrf2-ARE Antioxidant Response Pathway: We propose that this compound can mitigate oxidative stress and inflammation by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13]
The following sections will detail the experimental protocols required to validate these hypotheses.
Experimental Validation: A Step-by-Step Guide
This section provides detailed methodologies for a logical and rigorous validation of the proposed mechanisms of action.
Validating Antioxidant Activity and Nrf2 Pathway Activation
The first step is to ascertain the antioxidant potential of this compound and determine if this activity is mediated by the Nrf2 pathway.
Caption: Workflow for validating antioxidant activity and Nrf2 pathway activation.
This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).[14][15]
-
Cell Seeding: Plate human keratinocytes (HaCaT) or hepatocytes (HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, eugenol (as a positive control), and a vehicle control for 24 hours.
-
Probe Loading: Wash the cells with PBS and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM) for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Induce ROS production by adding a stressor like H₂O₂ (100 µM) for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: A decrease in fluorescence intensity in treated cells compared to the vehicle control indicates antioxidant activity.
Activation of the Nrf2 pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus.[16] This can be detected by Western blotting.[17]
-
Cell Lysis and Nuclear Extraction: Following treatment as described above, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of nuclear protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the nuclear Nrf2 band intensity in treated cells indicates pathway activation. Lamin B1 should be used as a nuclear loading control.
Upon nuclear translocation, Nrf2 binds to the Antioxidant Response Element (ARE) and induces the transcription of target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12]
-
RNA Extraction and cDNA Synthesis: After compound treatment, extract total RNA from the cells and synthesize cDNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using SYBR Green master mix and primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the 2^-ΔΔCt method. An upregulation of HO-1 and NQO1 mRNA levels confirms Nrf2 pathway activation.
| Compound | Cellular Antioxidant Activity (IC50, µM) | Nuclear Nrf2 Fold Increase (at 24h) | HO-1 mRNA Fold Increase (at 24h) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Eugenol | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Vehicle Control | No activity | 1.0 | 1.0 |
Validating Pro-Apoptotic Activity in Cancer Cells
The second phase of validation focuses on the potential anti-cancer properties of this compound, specifically its ability to induce apoptosis.
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Benchmarking the Performance of 1-Allyl-2,4-dimethoxybenzene: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to Evaluating 1-Allyl-2,4-dimethoxybenzene Against Industry Standards in Fragrance and Medicinal Chemistry.
Introduction
This compound is an aromatic compound characterized by an allyl group and two methoxy substituents on a benzene ring. This unique structure makes it a molecule of interest in two significant scientific domains: the fragrance industry, owing to its spicy aromatic profile, and the field of medicinal chemistry, where the allylbenzene scaffold is a recurring motif in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of this compound against established industry standards in these respective fields. By presenting detailed experimental protocols and comparative insights, this document aims to empower researchers to unlock the full potential of this versatile molecule.
Part 1: Performance Evaluation in the Fragrance Industry
The spicy and aromatic character of this compound positions it as a potentially valuable ingredient in fragrance compositions.[3] To ascertain its viability and performance, it must be benchmarked against industry-standard aroma chemicals with similar olfactory profiles.
Industry Standard Comparators: Eugenol and Isoeugenol
Eugenol and Isoeugenol are two widely used allylbenzene derivatives that serve as excellent benchmarks for a spicy, clove-like aroma.[4][5][6][7] Their extensive use in perfumery provides a robust dataset for comparison.[3][8]
| Compound | Odor Profile | Odor Life on Smelling Strip | Key Applications |
| This compound | Spicy | Data not publicly available | Potential for oriental and spicy fragrance types |
| Eugenol | Warm, spicy, sweet-clove like, slightly woody[4] | Up to 52 hours[3] | Carnation, clove, oriental, and spicy fragrances[3] |
| Isoeugenol | Sweet, spicy, clove, woody, carnation, floral[9] | 60 hours[9] | Carnation, rose, oriental, and fougère compositions[9] |
Experimental Protocols for Fragrance Performance Evaluation
To objectively assess the performance of this compound as a fragrance ingredient, a combination of sensory and analytical testing is required.
Sensory evaluation by a trained panel is the gold standard for characterizing the odor profile and performance of a fragrance ingredient.[10][11][12]
Protocol for Olfactory Evaluation:
-
Preparation of Samples: Prepare solutions of this compound, Eugenol, and Isoeugenol at 1%, 5%, and 10% in a neutral solvent like ethanol.
-
Olfactory Strips: Dip labeled smelling strips into each solution, ensuring consistent saturation.
-
Panel Evaluation: A panel of trained sensory experts evaluates the strips at different time intervals (initial, 1 hour, 4 hours, 24 hours) to assess the top, middle, and base notes, as well as the overall odor longevity.
-
Descriptive Analysis: Panelists use a standardized lexicon to describe the odor characteristics, intensity, and hedonic tone.
Caption: Workflow for the sensory evaluation of fragrance compounds.
GC-O combines the separation power of gas chromatography with human olfaction to identify the specific volatile compounds responsible for the aroma. This technique can be used to compare the aromatic constituents of this compound with those of the industry standards.
The stability of a fragrance ingredient is crucial for its application in various consumer products.[6]
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Incorporate this compound and the standard compounds into a model product base (e.g., a simple soap or lotion).
-
Storage Conditions: Store samples under various stress conditions, including elevated temperature (40°C), UV light exposure, and in the presence of air.
-
Analysis: At regular intervals (e.g., 1, 2, and 4 weeks), analyze the samples for changes in color, odor, and chemical composition using techniques like GC-MS.
Part 2: Performance Evaluation in Medicinal Chemistry
The allylbenzene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly as anticancer agents.[1][13][14][15][16] this compound represents a novel starting point for the synthesis of new drug candidates.
Industry Standard Comparators: Bioactive Allylbenzene Derivatives
While direct biological activity data for this compound is limited, its structural analogs have shown promising anticancer effects. A notable example is the procaspase-activating compound 1 (PAC-1), an allylbenzene derivative that has been extensively studied for its ability to induce apoptosis in cancer cells.[1]
| Compound/Derivative | Mechanism of Action | Reported IC50 Values | Reference |
| This compound | To be determined | Data not publicly available | - |
| PAC-1 (Procaspase-activating compound 1) | Activates procaspase-3 to caspase-3 | Varies by cell line (e.g., 66 µM in MCF-7) | [1] |
| Other Synthetic Allyl Derivatives | Various (e.g., tubulin polymerization inhibition, kinase inhibition) | Varies widely | [1][13] |
Experimental Protocols for Biological Activity Evaluation
A battery of in vitro assays is necessary to determine the potential of this compound and its synthetic derivatives as anticancer agents.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20][21][22][23][24][25][26][27][28]
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin).
-
MTT Addition: After a 48-72 hour incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Topoisomerase I is a key enzyme involved in DNA replication and a common target for anticancer drugs.[2][29][30][31][32]
Protocol for Topoisomerase I DNA Cleavage Assay:
-
Substrate Preparation: Prepare a supercoiled plasmid DNA substrate.
-
Reaction Mixture: Set up a reaction mixture containing the DNA substrate, human topoisomerase I enzyme, and various concentrations of the test compound. Include a known inhibitor like camptothecin as a positive control.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. An effective inhibitor will lead to an increase in the amount of nicked DNA.
The antioxidant potential of a compound can contribute to its overall biological activity. The DPPH assay is a common method to assess radical scavenging ability.[33][34][35][36]
Protocol for DPPH Radical Scavenging Assay:
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
This compound presents a promising molecular scaffold for applications in both the fragrance and medicinal chemistry sectors. While publicly available performance data is currently scarce, this guide provides a robust framework for its comprehensive evaluation. By employing the detailed experimental protocols outlined herein, researchers can systematically benchmark this compound against established industry standards. The resulting data will be instrumental in elucidating its true potential and paving the way for its innovative application in new products and therapies. The convergence of its aromatic properties and potential bioactivity underscores the importance of a multidisciplinary approach to fully explore the utility of this versatile molecule.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Marchand, C., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(11), 1736-1745. [Link]
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Scentspiracy. (n.d.). Eugenol (97-53-0) — Synthetic Ingredient for Perfumery. [Link]
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González-Zamora, E., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(5), 3149–3177. [Link]
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DADUN. (2023). From natural sources to synthetic derivatives: the allyl motif as a powerful tool for fragment-based design in cancer treatment. [Link]
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Perfumer & Flavorist. (2016). New Sources of Natural Safrole. [Link]
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Reddit. (2023). [Blog Post] The Perfumery: There's Eugenol in Your Pumpkin Spice Latte and That's Okay. [Link]
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The Perfume Society. (n.d.). Eugenol. [Link]
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NIH. (2018). Topoisomerase Assays. [Link]
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The Fragrance Conservatory. (n.d.). Eugenol - The Ingredient Directory. [Link]
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Slideshare. (2017). In vitro methods of screening of anticancer agents. [Link]
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Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. [Link]
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Amaris Chemical Solutions. (n.d.). Sassafras Oil. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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PerfumersWorld. (n.d.). Isoeugenol. [Link]
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Consolidated Chemical. (n.d.). Methyl Isoeugenol – High-Quality Aroma and Flavor Ingredient - 30mL. [Link]
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International Journal of Chemical Engineering and Applications. (2019). Sensory Evaluation of a Perfume Made of Orange Essential Oil. [Link]
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1-Allyl-2,4-dimethoxybenzene
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Allyl-2,4-dimethoxybenzene, a compound that, while valuable in synthesis, presents specific hazards that demand meticulous handling through to its final disposition. Our focus is to provide you with the essential, immediate safety and logistical information to manage this chemical with confidence and precision.
Understanding the Hazard Profile of this compound
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.
-
Carcinogenicity (Category 2): Suspected of causing cancer.
-
Aquatic Hazard (Acute Category 2 and Chronic Category 2): Toxic to aquatic life with long-lasting effects.
Crucially, as an ether, this compound is a potential peroxide-former . Ethers can react with atmospheric oxygen to form shock-sensitive and explosive peroxide crystals over time[1]. This risk is heightened when the chemical is concentrated, such as during distillation or evaporation[1].
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | 2 | H351: Suspected of causing cancer. |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life. |
| Chronic Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects. |
Data inferred from the Safety Data Sheet for 4-Allyl-1,2-dimethoxybenzene
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with careful planning and culminates in the transfer of waste to a certified hazardous waste disposal facility.
Part 1: Pre-Disposal Assessment and Peroxide Testing
The single most critical pre-disposal step is to assess the potential for peroxide formation. This dictates the immediate handling procedure and ensures the safety of all personnel.
1.1. Visual Inspection:
-
CAUTION: If the container is old, has been open for an extended period, or if crystalline solids are visible in the liquid or around the cap, DO NOT HANDLE OR ATTEMPT TO OPEN THE CONTAINER . The friction from opening a crystallized lid can cause an explosion[2]. In this situation, contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal procedures[2][3].
-
Carefully inspect the container for any signs of crystallization, discoloration, or the formation of a viscous layer.
1.2. Peroxide Testing (If Safe to Proceed):
-
If no crystals are visible and the container is within its recommended shelf life (typically 6 months after opening for peroxide-forming chemicals), testing for peroxides is mandatory before disposal[3][4].
-
Use commercially available peroxide test strips for a semi-quantitative assessment. Follow the manufacturer's instructions precisely.
-
Record the date and the test results on the container's label.
| Peroxide Level | Action Required |
| < 25 ppm | Considered safe for standard disposal procedures. |
| 25 - 100 ppm | Do not concentrate (e.g., via rotovap). Proceed with disposal, clearly noting the peroxide level for the EHS office. |
| > 100 ppm | DANGER. Avoid handling. Contact your EHS office immediately for emergency disposal. |
Table adapted from University of Colorado Boulder Environmental Health and Safety guidelines.[4]
Part 2: Segregation and Containment of Waste
Proper segregation and containment are fundamental to preventing accidental reactions and ensuring regulatory compliance.
2.1. Waste Segregation:
-
This compound waste must be collected separately from other waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents[5][6].
-
Collect in a designated, properly labeled hazardous waste container.
2.2. Container Selection and Labeling:
-
Use a sturdy, leak-proof container that is chemically compatible with substituted benzenes and ethers. Borosilicate glass or a suitable plastic container is recommended.
-
The container must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Carcinogen Suspect," "Peroxide-Former")
-
The date of waste accumulation.
-
Part 3: Final Disposal Procedure
The final step is the transfer of the contained waste to your institution's hazardous waste management program.
3.1. Requesting a Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.
-
Provide all necessary information, including the chemical name, quantity, and any relevant test results (i.e., peroxide levels).
3.2. Regulatory Compliance:
-
Disposal of this chemical must be carried out at an approved and licensed waste disposal plant[5][7][8][9].
-
Disposal methods must adhere to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11][12].
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. Release into the environment must be avoided due to its aquatic toxicity.
Visualizing the Disposal Decision Pathway
To aid in the decision-making process, the following diagram illustrates the key steps and safety checks required for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE) and Emergency Procedures
A robust safety protocol is incomplete without clear guidance on personal protection and emergency response.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield[6][13][14].
-
Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory[4].
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[6][13].
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your EHS office. Ensure adequate ventilation and eliminate all ignition sources[15].
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proactive hazard assessment, proper segregation, and compliant disposal are paramount to mitigating the risks associated with this compound.
References
-
University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]
-
Western Carolina University. (n.d.). Peroxide Forming Chemical Storage Guidelines. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Quick Guide for Peroxide-Forming Chemicals. Retrieved from [Link]
-
University of Arkansas for Medical Sciences Research and Innovation. (n.d.). Peroxide Formers: Safety and Disposal. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 App A - Substance Safety Data Sheet, Benzene. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 29 CFR 1910.1028 -- Benzene. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
WorkCare. (n.d.). Benzene Medical Surveillance Overview Health Effects OSHA Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Allyl-2,4-dimethoxybenzene
This guide provides essential safety and handling protocols for 1-Allyl-2,4-dimethoxybenzene (also known as Eugenol Methyl Ether or 4-Allyl-1,2-dimethoxybenzene, CAS No. 93-15-2). As a compound suspected of being a mutagen and carcinogen, a rigorous and informed approach to personal protective equipment (PPE) is not merely a recommendation—it is a critical component of safe laboratory practice. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring that researchers are not just following rules, but are making informed decisions to protect their health.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to selecting and using PPE correctly. The necessity for stringent controls is dictated by its toxicological profile.
According to its Safety Data Sheet (SDS), this chemical is classified with several significant hazards:
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion can lead to adverse health effects.
-
Suspected of Causing Genetic Defects (Germ Cell Mutagenicity - Category 2): This is a serious long-term health risk, indicating the substance may alter DNA.
-
Suspected of Causing Cancer (Carcinogenicity - Category 2): Prolonged or repeated exposure may lead to the development of cancer.
-
Skin and Eye Irritation: Direct contact can cause irritation[1].
-
Aquatic Toxicity: The compound is toxic to aquatic life, necessitating careful disposal to prevent environmental release.
The primary routes of exposure are inhalation, skin absorption, eye contact, and ingestion[2]. Therefore, our PPE strategy is a multi-layered defense designed to create robust barriers against these entry points. The core principle is to use engineering controls (like a chemical fume hood) as the primary line of defense, supplemented by a comprehensive suite of PPE.
Core PPE Requirements: A Multi-Layered Defense
Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors or aerosols. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
Direct splashes are a significant risk. Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
-
High-Risk Operations: When handling larger quantities (>100 mL) or if there is a heightened risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Gloves: Due to the risk of skin irritation and absorption, proper glove selection is critical.
-
Material: Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use[4].
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as hazardous waste. Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory[1].
-
-
Laboratory Coat: A buttoned, knee-length laboratory coat is required to protect against incidental contact and small splashes. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is advised.
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
All work should be performed in a chemical fume hood to prevent respiratory exposure.
-
Standard Operations: If a fume hood is used correctly, respiratory protection is not typically required.
-
Emergency Situations or Control Failures: If exposure limits are exceeded, irritation is experienced, or in the event of a large spill outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., ABEK filter type) is necessary[5]. All respirator use must comply with a formal respiratory protection program as outlined by OSHA in 29 CFR 1910.134[3].
PPE Selection Protocol by Laboratory Task
The level of risk varies by the specific procedure being performed. This table provides guidance on adjusting PPE for common laboratory tasks.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with proper engineering controls |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with proper engineering controls |
| Running Reactions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not required with proper engineering controls |
| Large Spill Cleanup (>50mL) | Maximize Ventilation | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Resistant Suit/Apron | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridge |
Procedural Guidance: Safe Operations and Disposal
Trustworthy protocols are self-validating. Following these steps methodically ensures a safe outcome.
Step-by-Step PPE Donning and Doffing
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat and fasten all buttons.
-
Put on safety goggles/face shield.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using the proper technique to avoid touching the outside surface.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove safety goggles/face shield.
-
Wash hands thoroughly with soap and water.
-
Handling Small Spills (Inside a Fume Hood)
-
Alert personnel in the immediate area.
-
Wearing your full standard PPE, absorb the spill using a liquid-absorbent material like Chemizorb® or dry sand[6].
-
Collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal[6].
-
Clean the affected area thoroughly.
-
Dispose of all contaminated materials, including gloves, as hazardous waste.
Disposal Plan
-
Chemical Waste: All waste material containing this compound must be disposed of in accordance with applicable regional, national, and local regulations. Do not mix with other waste streams[5][7]. Collect in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE (gloves, wipes, etc.) that has come into contact with the chemical must be treated as hazardous waste. Place it in a sealed, labeled waste container for disposal by an approved waste disposal plant.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: Decision workflow for PPE selection based on task-specific risks.
References
-
SAFETY DATA SHEET, SC-237764. Santa Cruz Biotechnology, Inc.
-
Aldrich 284424 - SAFETY DATA SHEET. Sigma-Aldrich Inc.
-
1,4-Dimethoxybenzene - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
SAFETY DATA SHEET, W238600. Sigma-Aldrich.
-
Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer.
-
SAFETY DATA SHEET, A12822. Fisher Scientific.
-
1,4-Dimethoxybenzene - SAFETY DATA SHEET. Alfa Aesar.
-
Sigma-Aldrich - W238600 - Safety Data Sheet. Sigma-Aldrich.
-
SAFETY DATA SHEET, 3-Iodo-4,5-dimethoxybenzaldehyde. Thermo Fisher Scientific.
-
Substance Safety Data Sheet, Benzene. Occupational Safety and Health Administration (OSHA).
-
29 CFR 1910.1028 -- Benzene. eCFR :: 29 CFR 1910.1028 -- Benzene.
-
Substance Technical Guidelines, Benzene. Occupational Safety and Health Administration (OSHA).
-
1,4-Dimethoxybenzene - SAFETY DATA SHEET. Sigma-Aldrich.
-
1910.1028 - Benzene. Occupational Safety and Health Administration (OSHA).
-
Benzene Medical Surveillance Overview. WorkCare.
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
-
NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention (CDC).
-
NIOSH Pocket Guide to Chemical Hazards - Benzene. Centers for Disease Control and Prevention (CDC).
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
